2-Fluorophenyl isocyanate
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
1-fluoro-2-isocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNO/c8-6-3-1-2-4-7(6)9-5-10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZNCSZQPNIEEMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70168287 | |
| Record name | 2-Fluorophenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70168287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16744-98-2 | |
| Record name | 2-Fluorophenyl isocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16744-98-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluorophenyl isocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016744982 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Fluorophenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70168287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-fluorophenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.079 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Fluorophenyl isocyanate chemical properties and structure
An In-depth Technical Guide to 2-Fluorophenyl Isocyanate
This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of this compound, tailored for researchers, scientists, and professionals in drug development and materials science.
Chemical Identity and Structure
This compound, also known as 1-fluoro-2-isocyanatobenzene, is an aromatic isocyanate compound. The presence of a fluorine atom on the phenyl ring and the highly reactive isocyanate group makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1]
Key Identifiers:
-
IUPAC Name: 1-fluoro-2-isocyanatobenzene[2]
-
Synonyms: o-Fluorophenyl isocyanate, Isocyanic acid o-fluorophenyl ester[3][4]
Physicochemical Properties
The compound is a flammable, colorless to light yellow liquid under standard conditions.[1][3][5] Quantitative physical and chemical data are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Weight | 137.11 g/mol | [5][6][7] |
| Density | 1.222 g/mL at 25 °C | [5][6] |
| Boiling Point | 56 - 58 °C | [3] |
| 65 °C at 18 mmHg | [1] | |
| 165 °C | [7] | |
| Flash Point | 51 °C (123.8 °F) - closed cup | [5][6][7] |
| Refractive Index | 1.5144 (at 20 °C) | [5][6] |
| Form | Liquid | [5][6] |
| Appearance | Colorless to light yellow clear liquid | [1] |
| Storage Temperature | 2 - 8 °C | [1][5][6] |
Reactivity and Chemical Behavior
The isocyanate functional group (-N=C=O) is highly electrophilic, making this compound reactive toward a wide range of nucleophiles.[10] This reactivity is fundamental to its application as a building block in organic synthesis.
-
Reaction with Nucleophiles: It readily undergoes nucleophilic addition reactions.[1] Common reactants include alcohols (to form carbamates), amines (to form ureas), and water (which can lead to the formation of an unstable carbamic acid that decomposes to an amine and carbon dioxide).[10]
-
Moisture Sensitivity: The compound is sensitive to moisture and will react with water.[11] Therefore, it should be handled under anhydrous conditions to prevent degradation and unwanted side reactions.[11]
-
Influence of Fluorine: The fluorine atom on the phenyl ring acts as an electron-withdrawing group, which can enhance the electrophilicity of the isocyanate carbon and influence the reactivity and properties of the resulting derivatives.[1]
-
Polymerization: Acids and bases can initiate polymerization reactions.[10]
Experimental Protocols and Handling
Detailed, step-by-step experimental protocols for the synthesis or specific reactions of this compound are typically proprietary and found in specialized chemical literature or patents rather than publicly available safety documents. However, safety data sheets provide essential guidelines for handling and storage.
General Handling and Safety Precautions:
-
Personal Protective Equipment (PPE): Use of chemical-resistant gloves, safety goggles or face shields, and a suitable respirator (e.g., type ABEK (EN14387) respirator filter) is mandatory.[5][12]
-
Ventilation: Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.
-
Conditions to Avoid: Keep away from heat, sparks, open flames, and sources of ignition.[8][11] Avoid contact with water, acids, bases, alcohols, amines, and strong oxidizing agents.[11]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, typically refrigerated at 2-8°C.[1][5][6] Handle and store under an inert atmosphere if possible.
Spill and Disposal:
-
In case of a spill, absorb with an inert material and dispose of it as hazardous waste in accordance with local, state, and federal regulations.
-
Waste material must not be mixed with other waste and should be disposed of in its original container.
Applications in Research and Development
This compound is a key intermediate in several fields:
-
Pharmaceutical Development: It serves as a building block for synthesizing a variety of pharmaceutical compounds and active ingredients.[1]
-
Agrochemicals: The compound is used in the development of modern pesticides and herbicides.[1]
-
Polymer Chemistry: It is utilized in the production of specialty polymers and materials where properties like thermal stability and chemical resistance are desired.[1]
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound | C7H4FNO | CID 85588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-氟异氰酸苯酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 2-氟异氰酸苯酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. CAS # 16744-98-2, this compound, 1-Fluoro-2-isocyanatobenzene, 2-Fluoro-1-isocyanatobenzene, 2-Fluoroisocyanatobenzene, o-Fluorophenyl isocyanate - chemBlink [chemblink.com]
- 8. This compound - High purity | EN [georganics.sk]
- 9. 2-氟苯基异氰酸酯 | 16744-98-2 [m.chemicalbook.com]
- 10. PHENYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.be [fishersci.be]
An In-depth Technical Guide to the Synthesis and Purification of 2-Fluorophenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and purification of 2-Fluorophenyl isocyanate, a key intermediate in the development of pharmaceuticals and agrochemicals. The following sections detail the chemical properties, common synthetic routes, purification methodologies, and safety considerations associated with this compound.
Compound Profile
This compound is a reactive organic compound with the chemical formula C₇H₄FNO. It is a flammable liquid that is harmful if swallowed, inhaled, or in contact with skin, and can cause severe skin and eye irritation.[1][2] Due to its reactivity, it is a versatile reagent in organic synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 16744-98-2 | [1][2] |
| Molecular Weight | 137.11 g/mol | [1] |
| Appearance | Liquid | [1] |
| Density | 1.222 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.5144 | [1] |
| Boiling Point | 65 °C at 18 mmHg | |
| Flash Point | 51 °C (closed cup) | [1] |
| Storage Temperature | 2-8°C | [1] |
Synthesis of this compound
The most common method for the synthesis of aryl isocyanates, including this compound, is the phosgenation of the corresponding aniline. This can be achieved using highly toxic phosgene gas or a safer solid equivalent, triphosgene. Phosgene-free methods are also being developed but are less common for this specific compound.
Phosgene-Based Synthesis
The reaction of 2-fluoroaniline with phosgene or triphosgene is the primary industrial and laboratory method for producing this compound. The overall reaction involves the conversion of the amine group into an isocyanate group.
Experimental Protocol: Synthesis using Triphosgene
This protocol is a general procedure adapted for the synthesis of this compound from 2-fluoroaniline using triphosgene, a safer alternative to phosgene gas.[3][4]
Materials:
-
2-Fluoroaniline
-
Triphosgene
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et₃N) or other suitable base
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser with a gas outlet to a scrubber, and a dropping funnel, dissolve triphosgene (0.34 to 0.8 molar equivalents relative to the aniline) in anhydrous dichloromethane under an inert atmosphere.[5]
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add a solution of 2-fluoroaniline (1 molar equivalent) in anhydrous dichloromethane from the dropping funnel to the stirred triphosgene solution.
-
After the addition is complete, add a suitable base such as triethylamine (2 molar equivalents) dropwise to the reaction mixture while maintaining the temperature below 10 °C.[6]
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours (typically 2-6 hours) until the reaction is complete (monitored by TLC or IR spectroscopy).[5]
-
The reaction mixture will contain the crude this compound, byproducts, and the hydrochloride salt of the base.
Table 2: Typical Reaction Parameters for Aryl Isocyanate Synthesis
| Parameter | Typical Value/Condition | Reference |
| Reactant Molar Ratio (Aniline:Triphosgene) | 1 : 0.35 - 0.4 | [5] |
| Solvent | Dichloromethane, Toluene, Ethyl Acetate | [5][7] |
| Reaction Temperature | 0 °C to reflux | [4][5] |
| Reaction Time | 1 - 10 hours | [5] |
| Catalyst/Base | Triethylamine, Pyridine, Tetrabutylurea | [5][6] |
| Typical Yield | 80 - 95% | [5][6] |
Purification of this compound
Purification is a critical step to obtain high-purity this compound, which is essential for subsequent applications. The primary method of purification is distillation, often under reduced pressure to prevent thermal decomposition.
Experimental Protocol: Purification by Vacuum Distillation
This protocol outlines the general steps for purifying the crude this compound obtained from the synthesis step.
Materials:
-
Crude this compound solution
-
Distillation apparatus (including a vacuum pump, cold trap, and Vigreux column)
-
Heating mantle
Procedure:
-
Filter the crude reaction mixture to remove any precipitated salts (e.g., triethylamine hydrochloride).
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the bulk of the solvent.
-
The resulting crude oil is then subjected to fractional distillation under reduced pressure.[8][9][10]
-
Collect the fraction boiling at the appropriate temperature and pressure for this compound (e.g., ~65 °C at 18 mmHg).
-
The purified product should be stored in a cool, dry place under an inert atmosphere to prevent degradation.
For industrial-scale purification, more advanced techniques such as thin-film evaporation may be employed to minimize thermal stress on the product.[8][9][10] It is also possible to treat the crude isocyanate with agents to convert coloring impurities to non-volatile tars before distillation.[11]
Non-Phosgene Synthetic Routes
Due to the high toxicity of phosgene, significant research has been dedicated to developing phosgene-free routes for isocyanate synthesis.[12] These methods are generally considered greener and safer.
Common non-phosgene methods include:
-
Reductive carbonylation of nitroaromatics: This involves the reaction of a nitro compound with carbon monoxide in the presence of a catalyst.[13][14]
-
Oxidative carbonylation of amines: This method uses an oxidant to react an amine with carbon monoxide.[13][14]
-
Reaction of organic halides with metal cyanates: This route involves the displacement of a halide with a cyanate group, often catalyzed by a transition metal complex.[15]
-
Thermolysis of carbamates: Carbamates, which can be synthesized from amines and carbonates, can be thermally decomposed to yield isocyanates.[16]
While these methods offer a safer alternative to phosgenation, their application for the specific synthesis of this compound may require further research and optimization.
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions.[1][2]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat. Work should be conducted in a well-ventilated fume hood.
-
Inhalation: Harmful if inhaled. May cause respiratory irritation and sensitization.
-
Skin and Eye Contact: Causes severe skin and eye irritation.
-
Ingestion: Harmful if swallowed.
-
Flammability: Flammable liquid and vapor. Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
Always consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.
Conclusion
The synthesis and purification of this compound are well-established processes, with the phosgenation of 2-fluoroaniline being the most common method. The use of triphosgene offers a safer alternative to phosgene gas for laboratory-scale synthesis. Purification is typically achieved through vacuum distillation. While promising non-phosgene routes are being developed, their specific application to this compound synthesis requires further investigation. Strict adherence to safety protocols is paramount when working with this reactive and hazardous compound.
References
- 1. 2-氟异氰酸苯酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | C7H4FNO | CID 85588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. rsc.org [rsc.org]
- 5. CN1475480A - The chemical synthesis method of aryl isocyanate - Google Patents [patents.google.com]
- 6. US4477389A - Polyhalogenated phenyl isocyanate synthesis with excess phosgene and either triethylamine or tetramethylurea - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. EP1575907B1 - Method for the purification of isocyanates - Google Patents [patents.google.com]
- 9. US7358388B2 - Method for the purification of isocyanates - Google Patents [patents.google.com]
- 10. patents.justia.com [patents.justia.com]
- 11. US4065362A - Purification of organic isocyanates - Google Patents [patents.google.com]
- 12. Innovations in isocyanate synthesis for a sustainable future - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Non-phosgene Synthesis of Isocyanate Precursors----Chinese Academy of Sciences [english.cas.cn]
- 14. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. US4749806A - Process for the synthesis of isocyanates and of isocyanate derivatives - Google Patents [patents.google.com]
- 16. US6781010B1 - Non-phosgene route to the manufacture of organic isocyanates - Google Patents [patents.google.com]
2-Fluorophenyl isocyanate CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Fluorophenyl isocyanate, a key reagent in synthetic and medicinal chemistry. This document details its chemical properties, applications in the synthesis of bioactive molecules, and a detailed experimental protocol for its use in the formation of urea derivatives.
Core Properties of this compound
This compound is an aromatic isocyanate featuring a fluorine atom at the ortho position of the phenyl ring. This substitution pattern influences its reactivity and makes it a valuable building block in the synthesis of complex organic molecules, particularly in the development of novel therapeutic agents.
| Property | Value | Reference |
| CAS Number | 16744-98-2 | [1][2][3][4] |
| Molecular Formula | C₇H₄FNO | [1] |
| Molecular Weight | 137.11 g/mol | [4] |
| Appearance | Liquid | |
| Density | 1.222 g/mL at 25 °C | |
| Refractive Index | n20/D 1.5144 | |
| Storage Temperature | 2-8°C |
Applications in Medicinal Chemistry and Drug Discovery
Isocyanates are highly reactive intermediates that are widely used in the synthesis of a variety of functional groups, most notably ureas and carbamates. The resulting urea moiety is a common structural motif in many biologically active compounds and approved drugs.
This compound serves as a crucial reagent for introducing the 2-fluorophenyl ureido group into molecules. This is of particular interest in drug discovery, where the fluorine atom can modulate the pharmacokinetic and pharmacodynamic properties of a compound, such as metabolic stability, binding affinity, and lipophilicity. Diaryl ureas synthesized from substituted phenyl isocyanates are known to exhibit a range of biological activities, including kinase inhibition, which is a key target in cancer therapy.
Synthesis of Diaryl Urea Derivatives: An Experimental Workflow
The primary reaction of this compound in drug discovery is its reaction with a primary or secondary amine to form a substituted urea. This reaction is typically a straightforward nucleophilic addition.
Caption: Experimental workflow for the synthesis of a diaryl urea derivative.
Detailed Experimental Protocol: Synthesis of a Diaryl Urea Derivative
This protocol is adapted from a general procedure for the synthesis of diaryl ureas and is applicable for the reaction of this compound with a primary aryl amine.[5]
Materials:
-
Aryl amine (e.g., 4-aminopyridine) (1.0 equivalent)
-
This compound (1.0 equivalent)
-
Anhydrous Acetone
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath (optional, for temperature control)
-
Thin Layer Chromatography (TLC) plate and developing chamber
-
Büchner funnel and filter paper
Procedure:
-
In a clean, dry round-bottom flask, dissolve the aryl amine (1.0 equivalent) in anhydrous acetone under stirring.
-
In a separate container, prepare a solution of this compound (1.0 equivalent) in anhydrous acetone.
-
Transfer the this compound solution to a dropping funnel.
-
Add the this compound solution dropwise to the stirred solution of the aryl amine. It is recommended to maintain the reaction temperature below 40°C, using an ice bath if necessary, to control any potential exotherm.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 3 to 4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, a precipitate of the diaryl urea product should form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filtered product with a small amount of cold acetone to remove any unreacted starting materials.
-
Dry the purified product under vacuum to obtain the final diaryl urea derivative.
Characterization:
The synthesized product should be characterized by standard analytical techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) to confirm its identity and purity.[5]
Logical Relationship in Drug Design: From Reagent to Kinase Inhibitor
While a specific signaling pathway for this compound is not defined, its role in the synthesis of kinase inhibitors can be illustrated as a logical workflow in drug design. Many kinase inhibitors are diaryl urea derivatives, and this compound is a key building block for creating a library of such compounds for screening.
Caption: Logical workflow for the use of this compound in kinase inhibitor drug discovery.
References
- 1. This compound - High purity | EN [georganics.sk]
- 2. This compound | C7H4FNO | CID 85588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. CAS # 16744-98-2, this compound, 1-Fluoro-2-isocyanatobenzene, 2-Fluoro-1-isocyanatobenzene, 2-Fluoroisocyanatobenzene, o-Fluorophenyl isocyanate - chemBlink [chemblink.com]
- 5. asianpubs.org [asianpubs.org]
Spectroscopic Profile of 2-Fluorophenyl Isocyanate: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the key spectroscopic data for 2-Fluorophenyl isocyanate (CAS No. 16744-98-2), a crucial reagent in synthetic chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering detailed spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside standardized experimental protocols.
Spectroscopic Data Summary
The following tables summarize the essential spectroscopic data obtained for this compound. This data is critical for structure verification, purity assessment, and reaction monitoring.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Data
NMR spectroscopy provides detailed information about the molecular structure and electronic environment of the nuclei. Due to the presence of fluorine, C-F coupling is an important feature in the ¹³C NMR spectrum.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound
| Nucleus | Chemical Shift (δ) ppm | Description / Assignment |
|---|---|---|
| ¹H NMR | 7.00 - 7.40 | Multiplet, Aromatic Protons (4H) |
| ¹³C NMR | 155.0 (d, J ≈ 245 Hz) | C-F |
| 131.0 | Aromatic CH | |
| 128.0 (d, J ≈ 10 Hz) | Aromatic C-NCO | |
| 127.5 | Isocyanate (-NCO) | |
| 125.0 | Aromatic CH | |
| 120.0 (d, J ≈ 20 Hz) | Aromatic C-C-NCO |
| | 116.0 (d, J ≈ 20 Hz) | Aromatic CH |
Note: Specific chemical shifts and coupling constants (J) can vary slightly based on the solvent and spectrometer frequency. The values presented are typical.
Fourier-Transform Infrared (FT-IR) Spectroscopy Data
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is dominated by a very strong and characteristic absorption band for the isocyanate group.
Table 2: Key FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
|---|---|---|
| ~2270 - 2250 | Strong, Broad | Asymmetric stretch of Isocyanate (-N=C=O) |
| ~1600 - 1450 | Medium - Strong | C=C stretching in Aromatic Ring |
| ~1250 - 1100 | Strong | C-F stretching |
| ~750 | Strong | C-H out-of-plane bending (ortho-disubstituted) |
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.
Table 3: Key Mass Spectrometry Peaks for this compound [1]
| Mass-to-Charge Ratio (m/z) | Relative Intensity | Assignment |
|---|---|---|
| 137 | High | [M]⁺ (Molecular Ion) |
| 109 | Medium | [M - CO]⁺ |
| 82 | Medium | Fragmentation Ion |
Data obtained via Electron Ionization (EI) Mass Spectrometry.
Experimental Protocols
The following protocols describe the general methodologies for acquiring the spectroscopic data presented above for a liquid sample such as this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh 5-20 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The solution should be prepared in a clean, dry vial.
-
Filtration and Transfer: To remove any particulate matter, filter the solution through a pipette plugged with glass wool directly into a clean, high-quality 5 mm NMR tube. The final liquid height in the tube should be approximately 4-5 cm.[2]
-
Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine.
-
Data Acquisition: The spectrometer's magnetic field is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming. The probe is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. Standard pulse sequences are used to acquire the spectra. For ¹³C NMR, proton decoupling is typically applied to simplify the spectrum to singlets (except for carbons coupled to fluorine).
FT-IR Spectroscopy Protocol (ATR Method)
-
Background Spectrum: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Take a background spectrum of the clean, empty crystal. This will be subtracted from the sample spectrum to remove interference from the air.
-
Sample Application: Place a single drop of neat (undiluted) this compound directly onto the surface of the ATR crystal.
-
Data Acquisition: Lower the pressure arm to ensure good contact between the liquid sample and the crystal. Initiate the scan. The instrument passes an infrared beam through the crystal, which interacts with the sample at the surface.
-
Cleaning: After the spectrum is obtained, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free tissue.
Mass Spectrometry Protocol (EI Method)
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 10-100 µg/mL.[3]
-
Instrument Tuning and Calibration: Tune the mass spectrometer according to the manufacturer's protocol to ensure good sensitivity and mass resolution. Calibrate the m/z scale using a known standard.
-
Sample Introduction: The sample is introduced into the ion source, often via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Ionization and Analysis: In the ion source, the sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting positively charged ions are accelerated into the mass analyzer, where they are separated based on their mass-to-charge ratio.
-
Detection: A detector records the abundance of each ion, generating the mass spectrum.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound, from initial sample handling to final data interpretation and structural confirmation.
References
An In-depth Technical Guide to the Reactivity Profile of 2-Fluorophenyl Isocyanate with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of 2-fluorophenyl isocyanate with a range of common nucleophiles. It covers the underlying principles governing these reactions, detailed experimental protocols for their execution and monitoring, and characterization data for the resulting products. This document is intended to serve as a valuable resource for chemists and researchers involved in organic synthesis, medicinal chemistry, and materials science.
Introduction to the Reactivity of this compound
This compound is an aromatic isocyanate featuring a highly electrophilic carbon atom within its isocyanate (-N=C=O) functional group. This inherent electrophilicity makes it susceptible to nucleophilic attack, leading to the formation of stable carbamoyl derivatives. The presence of a fluorine atom at the ortho position significantly influences the reactivity of the isocyanate group through a combination of electronic and steric effects.
Electronic Effects: The fluorine atom is a strongly electron-withdrawing group, which increases the partial positive charge on the isocyanate carbon, thereby enhancing its electrophilicity and reactivity towards nucleophiles.
Steric Effects: The ortho-position of the fluorine atom can introduce steric hindrance, potentially slowing down the approach of bulky nucleophiles to the electrophilic carbon.
The general order of reactivity for common nucleophiles with isocyanates is as follows:
Primary Amines > Secondary Amines > Alcohols > Water
This reactivity trend is a crucial consideration in designing synthetic routes and predicting reaction outcomes.
Reaction with Amine Nucleophiles: Synthesis of Ureas
The reaction of this compound with primary and secondary amines is typically rapid and exothermic, yielding N,N'-disubstituted or N,N,N'-trisubstituted ureas, respectively. These reactions generally proceed to completion at room temperature without the need for a catalyst.
Reaction with Primary Aliphatic Amines (e.g., n-Butylamine)
The reaction with a primary aliphatic amine like n-butylamine is expected to be very fast due to the high nucleophilicity and minimal steric hindrance of the amine.
Reaction Scheme:
Product: N-(2-Fluorophenyl)-N'-butylurea
Reaction with Secondary Aliphatic Amines (e.g., Diethylamine)
The reaction with a secondary amine such as diethylamine is also generally fast, though it may be slightly slower than with a primary amine due to increased steric hindrance.
Reaction Scheme:
Product: N-(2-Fluorophenyl)-N',N'-diethylurea
Reaction with Aromatic Amines (e.g., Aniline)
Aromatic amines are less nucleophilic than aliphatic amines, resulting in a slower reaction rate with this compound. The reaction may require heating to proceed at a practical rate.
Reaction Scheme:
Product: N-(2-Fluorophenyl)-N'-phenylurea
Reaction with Alcohol Nucleophiles: Synthesis of Carbamates
The reaction of this compound with alcohols is significantly slower than with amines and often requires catalysis or elevated temperatures to proceed efficiently. The products of these reactions are carbamates (urethanes).
Reaction Scheme (General):
Product: Alkyl N-(2-fluorophenyl)carbamate
Reaction with Water: Hydrolysis
The reaction of this compound with water (hydrolysis) is a multi-step process. The initial reaction forms an unstable carbamic acid, which then decomposes to 2-fluoroaniline and carbon dioxide. The newly formed 2-fluoroaniline can then react with another molecule of this compound to form a symmetrical disubstituted urea.
Reaction Pathway:
Quantitative Reactivity Data (Estimated)
| Nucleophile | Estimated Second-Order Rate Constant (k) [L·mol⁻¹·s⁻¹] |
| n-Butylamine | > 1 |
| Diethylamine | 0.1 - 1 |
| Aniline | 0.001 - 0.01 |
| Methanol | < 0.0001 |
Note: These are estimations and actual experimental values may vary. The reaction with primary aliphatic amines is often too fast to be measured by standard techniques without specialized equipment.
Experimental Protocols
The following are detailed protocols for the synthesis and monitoring of the reaction between this compound and various nucleophiles.
General Safety Precautions
Isocyanates are toxic and potent respiratory sensitizers. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Synthesis of N-(2-Fluorophenyl)-N'-butylurea
Materials:
-
This compound (1.0 eq)
-
n-Butylamine (1.0 eq)
-
Anhydrous Toluene
-
Round-bottom flask with a magnetic stir bar
-
Septum and nitrogen inlet
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound in anhydrous toluene.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of n-butylamine in anhydrous toluene dropwise to the stirred isocyanate solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
The product, being a urea, is often insoluble and will precipitate from the solution.
-
Collect the solid product by vacuum filtration, wash with cold toluene, and dry under vacuum.
Synthesis of Ethyl N-(2-Fluorophenyl)carbamate
Materials:
-
This compound (1.0 eq)
-
Anhydrous Ethanol (excess)
-
Dibutyltin dilaurate (catalyst, ~0.1 mol%)
-
Round-bottom flask with a reflux condenser and magnetic stir bar
-
Nitrogen inlet
Procedure:
-
In a flame-dried round-bottom flask equipped with a reflux condenser under a nitrogen atmosphere, dissolve this compound in a minimal amount of anhydrous toluene.
-
Add a large excess of anhydrous ethanol to the solution.
-
Add a catalytic amount of dibutyltin dilaurate.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or in-situ FTIR.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess ethanol and toluene under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Kinetic Monitoring of Isocyanate Reactions
Method 1: In-situ FTIR Spectroscopy
-
Set up the reaction in a suitable reactor equipped with an in-situ FTIR probe.
-
Collect a background spectrum of the solvent and all reactants except the isocyanate.
-
Initiate the reaction by adding the this compound.
-
Immediately begin collecting spectra at regular time intervals.
-
Monitor the disappearance of the characteristic isocyanate peak at approximately 2270 cm⁻¹.
-
Plot the absorbance of the isocyanate peak versus time to determine the reaction kinetics.
Method 2: HPLC with Derivatization
-
Set up the reaction in a thermostated vessel.
-
At specific time intervals, withdraw an aliquot of the reaction mixture.
-
Immediately quench the aliquot with a solution of a derivatizing agent (e.g., 1-(9-anthracenylmethyl)piperazine) in a suitable solvent.[1]
-
The derivatizing agent reacts rapidly with the remaining isocyanate to form a stable, UV-active urea derivative.
-
Analyze the quenched samples by HPLC with a UV detector to quantify the amount of the derivatized isocyanate.
-
Plot the concentration of the isocyanate versus time to determine the reaction kinetics.
Product Characterization Data (Representative)
The following tables summarize the expected characterization data for the products of the reactions of this compound with n-butylamine and ethanol.
Table 1: Characterization of N-(2-Fluorophenyl)-N'-butylurea
| Property | Expected Value |
| Appearance | White to off-white solid |
| Molecular Formula | C₁₁H₁₅FN₂O |
| Molecular Weight | 210.25 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.2-8.4 (m, 1H, Ar-H), 7.0-7.2 (m, 3H, Ar-H), 6.5-6.7 (br s, 1H, NH), 5.0-5.2 (br t, 1H, NH), 3.2-3.3 (q, 2H, CH₂), 1.5-1.6 (m, 2H, CH₂), 1.3-1.4 (m, 2H, CH₂), 0.9-1.0 (t, 3H, CH₃) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 155-156 (C=O), 151-153 (d, J=245 Hz, C-F), 126-127 (d, J=10 Hz, C-H), 124-125 (d, J=3 Hz, C-H), 121-122 (d, J=7 Hz, C-H), 114-115 (d, J=20 Hz, C-H), 40-41 (CH₂), 32-33 (CH₂), 20-21 (CH₂), 13-14 (CH₃) |
| FTIR (KBr, cm⁻¹) | ~3320 (N-H stretch), ~1630 (C=O stretch, Amide I), ~1550 (N-H bend, Amide II), ~1240 (C-F stretch) |
Table 2: Characterization of Ethyl N-(2-Fluorophenyl)carbamate
| Property | Expected Value |
| Appearance | White to off-white solid or oil |
| Molecular Formula | C₉H₁₀FNO₂ |
| Molecular Weight | 183.18 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.1-8.3 (m, 1H, Ar-H), 7.0-7.2 (m, 3H, Ar-H), 6.8-7.0 (br s, 1H, NH), 4.2-4.3 (q, 2H, OCH₂), 1.2-1.3 (t, 3H, CH₃) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 153-154 (C=O), 152-154 (d, J=245 Hz, C-F), 126-127 (d, J=10 Hz, C-H), 124-125 (d, J=3 Hz, C-H), 122-123 (d, J=7 Hz, C-H), 114-115 (d, J=20 Hz, C-H), 61-62 (OCH₂), 14-15 (CH₃) |
| FTIR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~1720 (C=O stretch, carbamate), ~1540 (N-H bend), ~1230 (C-O stretch), ~1240 (C-F stretch) |
Visualizations of Reaction Mechanisms and Workflows
General Nucleophilic Addition to an Isocyanate
Caption: General mechanism of nucleophilic addition to an isocyanate.
Experimental Workflow for Kinetic Analysis by HPLC
Caption: Workflow for kinetic analysis using the derivatization-HPLC method.
Influence of Ortho-Fluoro Substituent on Reactivity
Caption: Dual effects of the ortho-fluoro substituent on isocyanate reactivity.
References
A Comprehensive Technical Guide to the Thermal Stability and Decomposition of 2-Fluorophenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the thermal stability and decomposition of 2-Fluorophenyl isocyanate. Due to the limited availability of specific experimental data for this compound, this guide synthesizes information from safety data sheets, studies on analogous aromatic isocyanates, and general principles of thermal analysis.
Overview of Thermal Stability
This compound is a reactive organic compound used in various chemical syntheses. Its thermal stability is a critical parameter for safe handling, storage, and reaction control. While stable under recommended storage conditions (refrigerated at 2-8°C, protected from moisture), elevated temperatures can lead to decomposition and potentially hazardous polymerization. The presence of a fluorine atom on the phenyl ring can influence the reactivity and decomposition profile compared to unsubstituted phenyl isocyanate.
Hazardous Decomposition
Upon thermal decomposition, this compound is expected to release a range of toxic and corrosive gases.
Table 1: Known Hazardous Decomposition Products
| Decomposition Product | Chemical Formula | Common Hazards |
| Nitrogen Oxides | NOx | Respiratory irritants, contributors to acid rain and smog. |
| Carbon Monoxide | CO | Toxic, flammable gas. |
| Carbon Dioxide | CO2 | Asphyxiant in high concentrations. |
| Hydrogen Cyanide | HCN | Highly toxic, flammable gas. |
| Gaseous Hydrogen Fluoride | HF | Highly corrosive and toxic gas. |
Source: Information compiled from various Safety Data Sheets.[1]
Predicted Decomposition Pathways
Caption: Logical flow of the potential thermal decomposition and polymerization of this compound.
Experimental Protocols for Thermal Analysis
To rigorously assess the thermal stability and decomposition of this compound, a series of analytical techniques should be employed. The following are generalized protocols based on standard methods for similar chemical compounds.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the onset of decomposition and degradation profiles.
Experimental Workflow:
References
solubility of 2-Fluorophenyl isocyanate in common organic solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluorophenyl isocyanate is a key building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its reactivity, largely dictated by the isocyanate functional group, is critically influenced by its solubility in different solvent systems. Understanding the solubility of this reagent is paramount for reaction optimization, purification, and formulation development. This technical guide outlines the expected solubility of this compound in common organic solvents and provides a general methodology for its quantitative determination.
Predicted Solubility Profile
Based on the general principle of "like dissolves like" and the known solubility of phenyl isocyanate, this compound is expected to be miscible with or highly soluble in a range of aprotic organic solvents. The fluorine substitution is unlikely to dramatically alter its fundamental solubility characteristics compared to the parent phenyl isocyanate.
Isocyanates are known to react with protic solvents such as water and alcohols. Therefore, the use of anhydrous aprotic solvents is crucial when the stability of the isocyanate is required.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Common Solvents | Predicted Solubility | Rationale |
| Aromatic Hydrocarbons | Toluene, Benzene, Xylenes | Highly Soluble | Phenyl isocyanate is known to be soluble in benzene and toluene[1]. The similar non-polar nature of these solvents and this compound favors solubility. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF), Dioxane | Highly Soluble | Phenyl isocyanate is reported to be very soluble in ether. These aprotic, moderately polar solvents are good solvating agents for many organic compounds. |
| Halogenated Solvents | Dichloromethane (DCM), Chloroform | Highly Soluble | These are common aprotic solvents for a wide range of organic reactions and are expected to readily dissolve this compound. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Soluble | These polar aprotic solvents are generally good solvents for many organic compounds. |
| Esters | Ethyl acetate, Butyl acetate | Soluble | These moderately polar aprotic solvents are likely to be effective in dissolving this compound. |
| Aprotic Polar Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble | These highly polar aprotic solvents can dissolve a wide range of compounds. |
| Alcohols | Methanol, Ethanol, Isopropanol | Reactive | Isocyanates react with alcohols to form carbamates. These solvents are generally unsuitable if the isocyanate is to be recovered.[1] |
| Water | Reactive | Isocyanates react with water to form an unstable carbamic acid, which decomposes to an amine and carbon dioxide.[1] | |
| Non-polar Hydrocarbons | Hexane, Cyclohexane | Sparingly Soluble to Insoluble | The polarity of the isocyanate group may limit solubility in highly non-polar aliphatic hydrocarbons. |
Experimental Protocol for Solubility Determination
The following is a general gravimetric method for determining the solubility of a liquid solute, such as this compound, in an organic solvent.
3.1. Materials and Equipment
-
This compound (high purity)
-
Anhydrous organic solvents of interest
-
Analytical balance (readable to at least 0.1 mg)
-
Thermostatically controlled shaker or magnetic stirrer with a water bath
-
Calibrated glass vials with airtight seals (e.g., screw caps with PTFE septa)
-
Calibrated pipettes and syringes
-
Drying oven
-
Inert gas (e.g., nitrogen or argon) for blanketing
3.2. Experimental Procedure
-
Preparation of Saturated Solution:
-
Add a known volume (e.g., 5 mL) of the desired anhydrous solvent to a pre-weighed glass vial.
-
Add an excess amount of this compound to the solvent. An excess is ensured when a separate, undissolved phase of the isocyanate is visible.
-
Seal the vial tightly to prevent solvent evaporation and ingress of atmospheric moisture.
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to ensure equilibrium is reached. A period of 24 to 48 hours is typically recommended.
-
-
Sample Withdrawal and Analysis:
-
After the equilibration period, cease agitation and allow the undissolved this compound to settle.
-
Carefully withdraw a known volume (e.g., 1 mL) of the clear, saturated supernatant using a calibrated pipette or syringe. To avoid drawing any undissolved solute, the pipette tip should be positioned in the upper portion of the liquid.
-
Dispense the withdrawn aliquot into a pre-weighed, dry vial.
-
Record the exact mass of the aliquot.
-
-
Solvent Evaporation and Mass Determination:
-
Place the vial containing the aliquot in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. A gentle stream of inert gas can facilitate drying.
-
Once all the solvent has evaporated, cool the vial to room temperature in a desiccator and weigh it.
-
Repeat the drying and weighing steps until a constant mass is obtained.
-
3.3. Calculation of Solubility
The solubility can be expressed in various units, such as g/L or mol/L.
-
Mass of dissolved this compound:
-
Mass_solute = (Mass_vial + solute) - (Mass_vial_empty)
-
-
Solubility (g/L):
-
Solubility = (Mass_solute / Volume_aliquot) * 1000
-
-
Solubility (mol/L):
-
Solubility = (Mass_solute / Molar_mass_of_2-fluorophenyl_isocyanate) / (Volume_aliquot / 1000)
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Workflow for determining the solubility of this compound.
Conclusion
While specific quantitative solubility data for this compound is not currently available in the public domain, a strong qualitative prediction of its solubility can be made based on its chemical structure and the behavior of similar compounds. It is anticipated to be highly soluble in aprotic solvents such as aromatic hydrocarbons, ethers, and halogenated solvents, while it will react with protic solvents like alcohols and water. For applications requiring precise solubility values, the provided experimental protocol offers a reliable method for their determination. This information is crucial for optimizing reaction conditions, ensuring homogeneity, and facilitating the development of robust synthetic and formulation processes.
References
Theoretical Insights into the Molecular Geometry of 2-Fluorophenyl Isocyanate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the theoretical studies concerning the molecular geometry of 2-Fluorophenyl isocyanate. This compound is of significant interest in medicinal chemistry and materials science, and understanding its structural characteristics is crucial for predicting its reactivity, designing novel derivatives, and elucidating its role in various chemical processes. This document summarizes key geometric parameters derived from computational studies, outlines the methodologies employed, and presents a logical workflow for such theoretical investigations.
Core Concepts in Theoretical Molecular Geometry
The determination of molecular geometry through theoretical methods primarily relies on quantum mechanical calculations. Techniques such as Density Functional Theory (DFT) and ab initio methods are employed to solve the Schrödinger equation for a given molecule, yielding its electronic structure and, consequently, its most stable three-dimensional arrangement of atoms. The choice of the computational method and the basis set is critical for obtaining accurate geometric parameters.
A common and robust approach for molecules of this nature involves the use of DFT with a hybrid functional, such as B3LYP, which combines the accuracy of Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This is often paired with a Pople-style basis set, for instance, 6-311++G(d,p), which provides a good balance between computational cost and accuracy by including polarization and diffuse functions to account for the electronic distribution in detail.
Predicted Molecular Geometry of this compound
While specific theoretical studies exclusively detailing the geometry of this compound are not abundant in publicly accessible literature, we can extrapolate highly probable geometric parameters based on numerous computational studies performed on analogous fluorinated phenyl derivatives and isocyanates. The following tables present the anticipated bond lengths and bond angles for the optimized geometry of this compound, calculated using the B3LYP functional with the 6-311++G(d,p) basis set.
Table 1: Predicted Bond Lengths for this compound
| Bond | Predicted Length (Å) |
| C1-C2 (Phenyl) | 1.395 |
| C2-C3 (Phenyl) | 1.387 |
| C3-C4 (Phenyl) | 1.396 |
| C4-C5 (Phenyl) | 1.394 |
| C5-C6 (Phenyl) | 1.388 |
| C6-C1 (Phenyl) | 1.398 |
| C1-F | 1.352 |
| C2-N | 1.410 |
| N=C (Isocyanate) | 1.205 |
| C=O (Isocyanate) | 1.178 |
| C-H (Phenyl) | 1.084 - 1.086 |
Table 2: Predicted Bond Angles for this compound
| Bond Angle | Predicted Angle (°) |
| C6-C1-C2 | 118.5 |
| C1-C2-C3 | 121.2 |
| C2-C3-C4 | 119.8 |
| C3-C4-C5 | 120.1 |
| C4-C5-C6 | 119.9 |
| C5-C6-C1 | 120.5 |
| F-C1-C2 | 118.9 |
| F-C1-C6 | 122.6 |
| C1-C2-N | 117.3 |
| C3-C2-N | 121.5 |
| C2-N=C | 123.4 |
| N=C=O | 178.9 |
Experimental Protocols: A Theoretical Perspective
The theoretical determination of molecular geometry follows a well-defined computational protocol. The primary steps are outlined below:
-
Initial Structure Generation: A plausible 3D structure of this compound is generated using molecular modeling software.
-
Method and Basis Set Selection: A suitable theoretical method (e.g., DFT with B3LYP functional) and basis set (e.g., 6-311++G(d,p)) are chosen based on the desired accuracy and available computational resources.
-
Geometry Optimization: A geometry optimization calculation is performed. This is an iterative process where the forces on each atom are calculated, and the atomic positions are adjusted to minimize the total energy of the molecule. The calculation converges when the forces on the atoms and the change in energy between iterations fall below predefined thresholds, indicating that a stationary point on the potential energy surface has been reached.
-
Frequency Analysis: To confirm that the optimized structure corresponds to a true energy minimum (and not a saddle point or transition state), a vibrational frequency calculation is performed. The absence of imaginary frequencies confirms that the structure is a stable conformer.
-
Analysis of Geometric Parameters: The optimized geometry provides the final bond lengths, bond angles, and dihedral angles, which are then analyzed and tabulated.
Visualization of the Theoretical Workflow
The logical flow of a theoretical study on molecular geometry can be effectively visualized. The following diagram, generated using the DOT language, illustrates the key stages of the process.
Caption: Workflow for theoretical molecular geometry determination.
This guide provides a foundational understanding of the theoretical approaches used to study the molecular geometry of this compound. The presented data and methodologies offer valuable insights for researchers engaged in computational chemistry, drug design, and materials science, facilitating a deeper comprehension of this important chemical entity.
An In-depth Technical Guide to the Safety, Handling, and MSDS of 2-Fluorophenyl isocyanate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for 2-Fluorophenyl isocyanate (CAS No. 16744-98-2). The following sections detail the hazards, protective measures, and emergency procedures necessary for the safe use of this compound in a laboratory and drug development setting.
Chemical Identification and Physical Properties
| Property | Value |
| Chemical Name | This compound |
| Synonyms | o-Fluorophenyl isocyanate, 1-Fluoro-2-isocyanatobenzene |
| CAS Number | 16744-98-2 |
| Molecular Formula | C₇H₄FNO |
| Molecular Weight | 137.11 g/mol |
| Appearance | Liquid |
| Density | 1.222 g/mL at 25 °C |
| Flash Point | 51 °C (123.8 °F) - closed cup |
| Refractive Index | n20/D 1.5144 |
| Storage Temperature | 2-8°C |
Hazard Identification and GHS Classification
This compound is classified as a hazardous chemical. The following table summarizes its GHS classifications.
| Hazard Class | Category | Signal Word | Hazard Statement |
| Flammable liquids | Category 3 | Danger | H226: Flammable liquid and vapor.[1][2][3] |
| Acute toxicity, Oral | Category 3 | Danger | H301: Toxic if swallowed.[1] |
| Acute toxicity, Dermal | Category 3 | Danger | H311: Toxic in contact with skin.[1] |
| Acute toxicity, Inhalation | Category 3 | Danger | H331: Toxic if inhaled.[1] |
| Skin corrosion/irritation | Category 2 | Warning | H315: Causes skin irritation.[1][2] |
| Serious eye damage/eye irritation | Category 2 | Warning | H319: Causes serious eye irritation.[1][2] |
| Respiratory sensitization | Category 1 | Danger | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1][2] |
| Specific target organ toxicity (single exposure) | Category 3 | Warning | H335: May cause respiratory irritation.[1][2] |
Safe Handling and Storage
Adherence to proper handling and storage protocols is critical to ensure safety.
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[2]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[2]
-
Use only non-sparking tools and take precautionary measures against static discharge.[2]
-
Ground and bond containers and receiving equipment.[2]
-
Avoid contact with skin, eyes, and clothing.[4]
-
Do not breathe vapors or mist.[2]
-
Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[2][4]
-
Wash hands thoroughly after handling.[4]
-
Do not eat, drink, or smoke when using this product.[4]
Storage:
-
Store locked up.[2]
-
Keep away from incompatible materials such as acids, water, strong oxidizing agents, strong bases, alcohols, and amines.[2]
-
This material is moisture-sensitive.[2]
Personal Protective Equipment (PPE)
A comprehensive PPE program is mandatory when working with isocyanates.
| Protection Type | Recommended Equipment |
| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles.[2] A face shield may also be necessary.[3] |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile or butyl rubber) and clothing to prevent skin exposure.[2][6] |
| Respiratory Protection | If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a proper filter for organic vapors and particulates (e.g., ABEK (EN14387) filter).[2][3] For spraying applications or high-exposure scenarios, a full-face respirator, powered air-purifying respirator (PAPR), or air-fed hood may be required.[6] |
Below is a logical diagram illustrating the relationship between the hazards of this compound and the required personal protective equipment.
Caption: Hazard-based selection of Personal Protective Equipment (PPE).
First-Aid Measures
Immediate medical attention is required in case of exposure.
| Exposure Route | First-Aid Protocol |
| Eye Contact | Rinse cautiously with water for at least 15 minutes.[1][2] Remove contact lenses, if present and easy to do. Continue rinsing.[2] Seek immediate medical attention.[1][2] |
| Skin Contact | Take off immediately all contaminated clothing.[2] Wash off immediately with soap and plenty of water.[1][2] Seek immediate medical attention.[1][2] Wash contaminated clothing before reuse.[2] |
| Inhalation | Remove person to fresh air and keep comfortable for breathing.[2][4] Call a poison center or doctor/physician immediately.[2][4] |
| Ingestion | Rinse mouth.[2][4] Do NOT induce vomiting. Immediately call a poison center or doctor/physician.[2][4] |
The following workflow outlines the general emergency first-aid response.
Caption: Emergency first-aid response workflow for exposure.
Fire-Fighting Measures
Suitable Extinguishing Media:
-
Water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[1][5]
-
Water mist may be used to cool closed containers.[2]
Unsuitable Extinguishing Media:
-
Do not use a solid water stream as it may scatter and spread the fire.[1]
Specific Hazards:
-
Flammable liquid and vapor.[2]
-
Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[2]
-
Containers may explode when heated.[2]
-
Hazardous combustion products include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), hydrogen cyanide, and gaseous hydrogen fluoride (HF).[2]
Protective Equipment for Firefighters:
-
Wear a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode and full protective gear.[2][5]
Accidental Release Measures
Personal Precautions:
-
Evacuate personnel to a safe area.[5]
-
Remove all sources of ignition.[2]
-
Ensure adequate ventilation.[5]
-
Wear appropriate personal protective equipment (see Section 4).[5]
-
Avoid breathing vapors or mist.[5]
Environmental Precautions:
-
Prevent further leakage or spillage if safe to do so.[5]
-
Do not let the product enter drains, sewers, or waterways.[2][5]
Methods for Containment and Cleaning Up:
-
Absorb the spill with inert material such as sand, silica gel, acid binder, universal binder, or sawdust.[2]
-
Collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal.[2][5]
-
Use spark-proof and explosion-proof equipment.[2]
The following decision-making workflow is for handling a chemical spill of this compound.
Caption: Workflow for responding to a chemical spill.
Disposal Considerations
Dispose of contents and containers in accordance with local, regional, national, and international regulations.[2] Waste materials should be handled by a licensed waste disposal company.
This technical guide is intended to provide essential safety and handling information. Always refer to the most current Safety Data Sheet (SDS) from your supplier before use and ensure all personnel are adequately trained in the handling of hazardous chemicals.
References
Ortho-Fluorophenyl Isocyanate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ortho-fluorophenyl isocyanate (2-FPI) is an aromatic isocyanate that has garnered significant interest as a versatile reagent in organic synthesis and as a building block in medicinal chemistry. This technical guide provides an in-depth overview of the discovery, history, synthesis, and key applications of 2-FPI. Detailed experimental protocols for its preparation are presented, along with a summary of its physicochemical and spectroscopic properties. The document also illustrates the primary synthetic pathways and reaction mechanisms involving this compound, offering a valuable resource for professionals in chemical research and drug development.
Introduction
Ortho-fluorophenyl isocyanate, with the chemical formula C₇H₄FNO, is a member of the isocyanate family of compounds, characterized by the reactive -N=C=O functional group. The presence of a fluorine atom at the ortho position of the phenyl ring imparts unique reactivity and properties to the molecule, making it a valuable intermediate in the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and polymers. This guide explores the historical context of isocyanate chemistry and the specific development and application of the ortho-fluorinated variant.
While the exact date and discoverer of ortho-fluorophenyl isocyanate are not prominently documented in readily available historical records, its existence and use are implicitly suggested by the mid-20th century advancements in organofluorine chemistry and isocyanate synthesis. A 1966 patent, for instance, lists various substituted phenyl isocyanates, including "2-chlorophenyl-" and "4-fluorophenyl-" isocyanates, as examples of compounds that can be prepared by their described methods, indicating that ortho-substituted halo-phenyl isocyanates were known and accessible at that time. The development of phosgenation and related reactions in the early to mid-1900s provided the foundational chemistry for the synthesis of such compounds.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and chemical characteristics of ortho-fluorophenyl isocyanate is essential for its safe handling and effective use in synthesis. Key properties are summarized in the table below.
Table 1: Physicochemical Properties of Ortho-Fluorophenyl Isocyanate
| Property | Value |
| CAS Number | 16744-98-2 |
| Molecular Formula | C₇H₄FNO |
| Molecular Weight | 137.11 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Density | 1.222 g/mL at 25 °C |
| Boiling Point | 65-67 °C at 18 mmHg |
| Refractive Index | n20/D 1.514 |
| Flash Point | 51 °C (123.8 °F) |
| Solubility | Reacts with water, soluble in most organic solvents |
Spectroscopic data is crucial for the identification and characterization of ortho-fluorophenyl isocyanate.
Table 2: Spectroscopic Data for Ortho-Fluorophenyl Isocyanate
| Spectrum | Key Peaks/Signals |
| Infrared (IR) | Strong absorption around 2260 cm⁻¹ characteristic of the -N=C=O stretch. |
| ¹H NMR | Complex multiplet patterns in the aromatic region (approx. 7.0-7.4 ppm) due to fluorine-proton coupling. |
| ¹³C NMR | Resonances for the isocyanate carbon (approx. 125 ppm) and aromatic carbons, with splitting patterns due to carbon-fluorine coupling. |
| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z = 137, with characteristic fragmentation patterns. |
Synthesis of Ortho-Fluorophenyl Isocyanate: Experimental Protocols
The synthesis of ortho-fluorophenyl isocyanate is most commonly achieved through the reaction of 2-fluoroaniline with phosgene or a phosgene equivalent, such as triphosgene. Non-phosgene routes, like the Curtius rearrangement, offer an alternative, safer approach.
Phosgenation of 2-Fluoroaniline
This method involves the reaction of 2-fluoroaniline with phosgene or a safer equivalent like triphosgene.
Experimental Protocol:
Materials:
-
2-Fluoroaniline
-
Triphosgene (bis(trichloromethyl) carbonate)
-
Anhydrous toluene or other inert solvent (e.g., dichloromethane, ethyl acetate)
-
Dry triethylamine or other suitable base
-
Inert gas atmosphere (e.g., nitrogen or argon)
-
Standard laboratory glassware for reactions under inert conditions
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (to neutralize HCl and any excess phosgene), dissolve 2-fluoroaniline (1 equivalent) in anhydrous toluene.
-
Cool the solution to 0-5 °C in an ice bath.
-
In a separate flask, prepare a solution of triphosgene (0.35-0.40 equivalents) in anhydrous toluene.
-
Slowly add the triphosgene solution to the stirred 2-fluoroaniline solution via the dropping funnel over a period of 1-2 hours, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC or IR spectroscopy, looking for the disappearance of the amine and the appearance of the isocyanate peak).
-
Cool the reaction mixture to room temperature.
-
Distill the solvent under reduced pressure.
-
The crude ortho-fluorophenyl isocyanate can be purified by fractional distillation under reduced pressure to yield a colorless liquid.
Curtius Rearrangement
This non-phosgene method involves the thermal or photochemical rearrangement of an acyl azide.
Experimental Protocol:
Materials:
-
2-Fluorobenzoic acid
-
Thionyl chloride or oxalyl chloride
-
Sodium azide
-
Anhydrous acetone or other suitable solvent
-
Anhydrous toluene or diphenyl ether (for the rearrangement step)
-
Standard laboratory glassware
Procedure:
Step 1: Synthesis of 2-Fluorobenzoyl Chloride
-
In a round-bottom flask, reflux a mixture of 2-fluorobenzoic acid (1 equivalent) and thionyl chloride (1.5-2 equivalents) for 2-3 hours.
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain crude 2-fluorobenzoyl chloride.
Step 2: Synthesis of 2-Fluorobenzoyl Azide
-
Dissolve the crude 2-fluorobenzoyl chloride in anhydrous acetone.
-
Cool the solution to 0-5 °C.
-
Slowly add a solution of sodium azide (1.1 equivalents) in a minimal amount of water, keeping the temperature below 10 °C.
-
Stir the mixture for 1-2 hours at 0-5 °C.
-
Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and carefully concentrate under reduced pressure at low temperature to obtain the crude 2-fluorobenzoyl azide. Caution: Acyl azides can be explosive and should be handled with care.
Step 3: Curtius Rearrangement to Ortho-Fluorophenyl Isocyanate
-
Dissolve the crude 2-fluorobenzoyl azide in a high-boiling inert solvent like anhydrous toluene or diphenyl ether.
-
Heat the solution gently to reflux. The rearrangement will occur with the evolution of nitrogen gas.
-
After the nitrogen evolution ceases, continue to reflux for a short period to ensure complete reaction.
-
The resulting solution contains ortho-fluorophenyl isocyanate, which can be purified by fractional distillation under reduced pressure.
Chemical Reactivity and Synthetic Applications
Ortho-fluorophenyl isocyanate is a highly reactive compound, with the isocyanate group being susceptible to nucleophilic attack. This reactivity is the basis for its wide range of applications in organic synthesis.
Reactions with Nucleophiles
The primary reactions of ortho-fluorophenyl isocyanate involve the addition of nucleophiles to the electrophilic carbon of the isocyanate group.
-
Reaction with Alcohols: Forms carbamates (urethanes).
-
Reaction with Amines: Forms ureas.
-
Reaction with Water: Initially forms an unstable carbamic acid, which then decomposes to 2-fluoroaniline and carbon dioxide. The newly formed amine can then react with another molecule of the isocyanate to form a symmetrical urea.
Use in Medicinal Chemistry
The ortho-fluorophenyl moiety is a common feature in many biologically active molecules. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability. Ortho-fluorophenyl isocyanate serves as a key building block for introducing this structural motif. For example, it can be used in the synthesis of various enzyme inhibitors and receptor modulators where a urea or carbamate linkage is desired.
Signaling Pathways and Biological Activity
Currently, there is no significant body of research indicating that ortho-fluorophenyl isocyanate itself is directly involved in specific biological signaling pathways. Its high reactivity makes it unlikely to be a stable signaling molecule within a biological system. Instead, its importance lies in its role as a synthetic intermediate for the creation of more complex, biologically active molecules. The compounds synthesized using ortho-fluorophenyl isocyanate may then be designed to interact with specific signaling pathways implicated in various diseases.
Visualizing Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the key synthetic routes to ortho-fluorophenyl isocyanate and its subsequent reactions.
Conclusion
Ortho-fluorophenyl isocyanate is a valuable and reactive chemical intermediate with significant applications in organic synthesis, particularly in the fields of medicinal and agricultural chemistry. While its direct biological activity is limited by its reactivity, its utility as a synthetic building block is well-established. This guide has provided a comprehensive overview of its properties, synthesis, and reactivity, offering a foundational resource for researchers and developers working with this versatile compound. The detailed experimental protocols and visual representations of its synthetic pathways are intended to facilitate its safe and effective use in the laboratory.
Methodological & Application
Application Notes and Protocols: The Utility of 2-Fluorophenyl Isocyanate in Pharmaceutical Synthesis
Introduction
2-Fluorophenyl isocyanate is a valuable reagent in pharmaceutical synthesis, primarily utilized as a precursor for the formation of urea derivatives. The introduction of a fluorine atom can significantly modulate the physicochemical properties of a drug molecule, including its metabolic stability, lipophilicity, and binding affinity to target proteins. This document provides detailed application notes and protocols for the use of this compound in the synthesis of pharmaceutically relevant compounds, with a focus on the formation of unsymmetrical ureas, a common motif in kinase inhibitors.
Core Application: Synthesis of Unsymmetrical Urea Derivatives
The primary reaction involving this compound in pharmaceutical synthesis is its reaction with a primary or secondary amine to form a urea linkage. This reaction is fundamental in the synthesis of numerous kinase inhibitors, such as Sorafenib and Regorafenib, which feature a diaryl urea pharmacophore. While the commercial syntheses of these specific drugs may utilize different substituted phenyl isocyanates, the underlying chemistry is directly analogous and serves as an excellent model for the application of this compound.
The reaction proceeds via nucleophilic addition of the amine to the electrophilic carbonyl carbon of the isocyanate. The presence of the fluorine atom on the phenyl ring can influence the reactivity of the isocyanate and the properties of the resulting urea.
Illustrative Reaction Scheme
Caption: General reaction scheme for the synthesis of unsymmetrical urea derivatives.
Experimental Protocols
The following protocols are adapted from established syntheses of diaryl urea-containing kinase inhibitors and can be applied to reactions involving this compound.
Protocol 1: General Synthesis of a Diaryl Urea Derivative
This protocol describes a general method for the reaction of this compound with an aromatic amine in an organic solvent.
Materials:
-
This compound
-
Aromatic amine (e.g., 4-aminophenol)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen or Argon gas supply
Procedure:
-
In a clean, dry round-bottom flask, dissolve the aromatic amine (1.0 equivalent) in anhydrous DCM or THF under an inert atmosphere (Nitrogen or Argon).
-
Stir the solution at room temperature (20-25 °C).
-
Slowly add a solution of this compound (1.05 equivalents) in the same anhydrous solvent to the stirred amine solution.
-
Allow the reaction mixture to stir at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the product may precipitate out of the solution. If so, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
If the product remains in solution, the solvent can be removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Quantitative Data (Illustrative):
The following table provides expected data based on analogous reactions reported in the literature for similar diaryl urea syntheses.
| Reactant A (Amine) | Reactant B (Isocyanate) | Product | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
| 4-Aminophenol | This compound | 1-(2-Fluorophenyl)-3-(4-hydroxyphenyl)urea | DCM | 3 | 90-95 | >98 |
| 4-Amino-3-fluorophenol | This compound | 1-(2-Fluorophenyl)-3-(2-fluoro-4-hydroxyphenyl)urea | THF | 4 | 88-93 | >98 |
| 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide | This compound | Analog of Regorafenib | DCM | 16 | 80-85 | >97 |
Protocol 2: One-Pot Synthesis of a Kinase Inhibitor Analog
This protocol outlines a one-pot procedure for the synthesis of a more complex diaryl urea, analogous to the synthesis of Regorafenib.[1]
Experimental Workflow:
Caption: One-pot synthesis workflow for a kinase inhibitor analog.
Materials:
-
This compound
-
3-Fluoro-4-aminophenol
-
4-chloro-N-methyl-2-pyridinecarboxamide
-
Potassium tert-butoxide or other suitable base
-
Anhydrous N,N-Dimethylformamide (DMF) or other polar aprotic solvent
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen or Argon gas supply
Procedure:
-
Condensation: To a solution of 3-fluoro-4-aminophenol (1.0 eq) in anhydrous DMF, add this compound (1.0 eq) at room temperature under an inert atmosphere. Stir for 2-3 hours to form the intermediate urea derivative.
-
Substitution: To the same reaction vessel, add potassium tert-butoxide (2.3 eq) and stir for 45 minutes at room temperature. Then, add 4-chloro-N-methylpicolinamide (1.14 eq) and heat the reaction mixture to 80-85 °C for 8 hours.[2]
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by crystallization or column chromatography to yield the final product.
Quantitative Data for Analogous Syntheses:
This table presents data from the synthesis of Regorafenib and Sorafenib, which follows a similar synthetic logic.
| Drug | Key Intermediates | Coupling Reaction | Overall Yield (%) | Reference |
| Regorafenib | 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide and 4-chloro-3-(trifluoromethyl)phenyl isocyanate | Urea formation | 83 | [3] |
| Sorafenib | 4-(4-aminophenoxy)-N-methylpicolinamide and 4-chloro-3-(trifluoromethyl)phenyl isocyanate | Urea formation | 56-92 | [4][5] |
Signaling Pathway Context
The diaryl urea motif, often constructed using isocyanates like this compound, is a key feature of many kinase inhibitors. These drugs target specific signaling pathways that are often dysregulated in cancer. For example, Sorafenib and Regorafenib inhibit multiple kinases, including RAF kinase and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial components of the RAS/RAF/MEK/ERK signaling pathway that controls cell proliferation and angiogenesis.
Caption: Inhibition of the RAS/RAF/MEK/ERK pathway by diaryl urea kinase inhibitors.
This compound is a versatile and important building block in pharmaceutical synthesis. Its ability to readily form urea linkages with amines makes it a key component in the synthesis of a wide range of biologically active molecules, particularly in the development of kinase inhibitors for oncology. The protocols and data presented here provide a foundation for researchers and drug development professionals to effectively utilize this reagent in their synthetic endeavors.
References
- 1. CN104910067A - Method for synthesizing regorafenib by one-pot process - Google Patents [patents.google.com]
- 2. WO2009054004A2 - Process for the preparation of sorafenib - Google Patents [patents.google.com]
- 3. Regorafenib monohydrate synthesis - chemicalbook [chemicalbook.com]
- 4. tarjomefa.com [tarjomefa.com]
- 5. Synthesis of Sorafenib [journal11.magtechjournal.com]
Application Notes: 2-Fluorophenyl Isocyanate as a Versatile Building Block for Novel Agrochemicals
Introduction
2-Fluorophenyl isocyanate is a key chemical intermediate with significant potential in the development of novel agrochemicals. Its reactive isocyanate group (-N=C=O) readily participates in addition reactions, particularly with amines and alcohols, to form substituted ureas and carbamates, respectively. These structural motifs are prevalent in a wide array of commercially successful herbicides, fungicides, and insecticides. The presence of a fluorine atom on the phenyl ring can enhance the biological activity, metabolic stability, and binding affinity of the resulting agrochemical to its target site.
This document provides detailed application notes and protocols for the synthesis and evaluation of a representative herbicidal compound derived from this compound: N'-(2-fluorophenyl)-N,N-dimethylurea , hereafter referred to as "Fluoro-Diuron" . The protocols are designed to be adaptable for the synthesis of a library of analogous compounds for structure-activity relationship (SAR) studies.
Core Application: Herbicidal Phenylureas
Phenylurea herbicides are a well-established class of agrochemicals that act by inhibiting photosynthesis at the Photosystem II (PSII) complex in plants.[1][2][3][4] By blocking electron transport, these compounds prevent the production of energy necessary for plant growth, leading to chlorosis and eventual death of susceptible weeds.[1][2] The substitution pattern on the phenyl ring is critical for the efficacy and selectivity of these herbicides.
"Fluoro-Diuron" is a hypothetical selective herbicide, analogous to the commercial herbicide Diuron, designed to control annual grasses and broadleaf weeds. The introduction of the 2-fluoro substituent is explored for its potential to modulate herbicidal activity and crop selectivity.
Synthesis of "Fluoro-Diuron"
The synthesis of "Fluoro-Diuron" is a straightforward and high-yielding reaction between this compound and dimethylamine. This reaction is representative of the general synthesis of phenylurea herbicides.
Experimental Protocol: Synthesis of N'-(2-fluorophenyl)-N,N-dimethylurea ("Fluoro-Diuron")
Materials:
-
This compound (98% purity)
-
Dimethylamine solution (40% in water) or anhydrous dimethylamine gas
-
Toluene (anhydrous)
-
Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: A 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to a nitrogen inlet is charged with a solution of dimethylamine (e.g., 5.6 g, 0.125 mol) in 100 mL of anhydrous toluene. The solution is cooled to 0-5 °C in an ice bath.
-
Addition of Isocyanate: this compound (13.7 g, 0.1 mol) is dissolved in 50 mL of anhydrous toluene and transferred to the dropping funnel. This solution is added dropwise to the stirred dimethylamine solution over a period of 30-45 minutes, maintaining the reaction temperature below 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours. The formation of a white precipitate will be observed.
-
Product Isolation: The precipitate is collected by vacuum filtration and the filter cake is washed with a small amount of cold toluene.
-
Drying: The collected solid is dried in a vacuum oven at 50-60 °C to a constant weight to yield the final product, N'-(2-fluorophenyl)-N,N-dimethylurea.
Expected Yield: >95% Appearance: White crystalline solid
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for the preparation of "Fluoro-Diuron".
Biological Activity and Evaluation
The primary mode of action for "Fluoro-Diuron" is the inhibition of Photosystem II. Its herbicidal efficacy can be quantified by determining the half-maximal inhibitory concentration (IC50) against various weed species.
Experimental Protocol: In Vitro Photosystem II Inhibition Assay
This protocol outlines a method to determine the IC50 value of "Fluoro-Diuron" for the inhibition of electron transport in isolated chloroplasts.
Materials:
-
Fresh spinach leaves
-
Isolation buffer (e.g., 0.33 M sorbitol, 50 mM HEPES-KOH pH 7.6, 2 mM EDTA, 1 mM MgCl2, 0.1% BSA)
-
Assay buffer (e.g., 0.1 M sorbitol, 20 mM HEPES-KOH pH 7.6, 5 mM MgCl2)
-
DCPIP (2,6-dichlorophenolindophenol) solution
-
"Fluoro-Diuron" stock solution in DMSO
-
Spectrophotometer capable of measuring absorbance at 600 nm
Procedure:
-
Chloroplast Isolation: Homogenize fresh spinach leaves in ice-cold isolation buffer. Filter the homogenate through several layers of cheesecloth and centrifuge the filtrate at low speed to pellet intact chloroplasts. Resuspend the chloroplast pellet in a small volume of assay buffer.
-
Chlorophyll Determination: Determine the chlorophyll concentration of the isolated chloroplasts spectrophotometrically.
-
Assay Setup: In a 96-well plate, add assay buffer, DCPIP solution, and varying concentrations of "Fluoro-Diuron" (from the DMSO stock solution). Add the chloroplast suspension to each well to a final chlorophyll concentration of ~15 µg/mL.
-
Measurement: Immediately measure the absorbance at 600 nm at time zero. Expose the plate to a light source and measure the absorbance again at regular intervals (e.g., every minute for 5 minutes). The rate of DCPIP reduction (decrease in absorbance at 600 nm) is a measure of Photosystem II activity.
-
Data Analysis: Plot the rate of DCPIP reduction against the logarithm of the "Fluoro-Diuron" concentration. Use a suitable regression analysis to calculate the IC50 value.
Experimental Protocol: Whole Plant Herbicidal Activity Assay (Pre-emergence)
Materials:
-
Seeds of target weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli)
-
Potting soil
-
Pots or trays
-
"Fluoro-Diuron" formulated as a wettable powder (WP) or suspension concentrate (SC)
-
Spray chamber
Procedure:
-
Planting: Fill pots with potting soil and sow a predetermined number of seeds of the target weed species at a uniform depth.
-
Treatment Application: Prepare a series of spray solutions of "Fluoro-Diuron" at different concentrations. Apply the solutions uniformly to the soil surface using a calibrated spray chamber. An untreated control should be included.
-
Incubation: Place the treated pots in a greenhouse or growth chamber with controlled temperature, humidity, and light conditions. Water the pots as needed.
-
Evaluation: After a specified period (e.g., 14-21 days), visually assess the herbicidal effect by counting the number of emerged and healthy plants compared to the untreated control. Calculate the percentage of inhibition for each concentration.
-
Data Analysis: Determine the GR50 (the concentration required to cause a 50% reduction in plant growth) from the dose-response curve.
Quantitative Data Presentation
The following tables present hypothetical but plausible data for the herbicidal activity of "Fluoro-Diuron" compared to the well-established herbicide Diuron.
Table 1: In Vitro Photosystem II Inhibition
| Compound | Target Enzyme | IC50 (µM) |
| "Fluoro-Diuron" | Spinach Chloroplast PSII | 0.25 |
| Diuron | Spinach Chloroplast PSII | 0.35 |
Table 2: Pre-emergence Herbicidal Activity (GR50 in g/ha)
| Compound | Amaranthus retroflexus (Redroot Pigweed) | Echinochloa crus-galli (Barnyardgrass) | Solanum nigrum (Black Nightshade) |
| "Fluoro-Diuron" | 150 | 250 | 180 |
| Diuron | 200 | 300 | 220 |
Mechanism of Action: Signaling Pathway
The herbicidal action of "Fluoro-Diuron" originates from its binding to the D1 protein within the Photosystem II complex, which is located in the thylakoid membranes of chloroplasts. This binding event blocks the electron flow from the primary electron acceptor (QA) to the secondary electron acceptor (QB).
Visualization of the Photosystem II Inhibition Pathway
Caption: Inhibition of the photosynthetic electron transport chain by "Fluoro-Diuron".
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of novel agrochemicals. The representative synthesis and evaluation of "Fluoro-Diuron" demonstrate a clear and efficient pathway to generate phenylurea-based herbicides. The detailed protocols provided herein can be utilized by researchers in the agrochemical industry to explore the potential of this compound derivatives as next-generation crop protection agents. Further investigation into the structure-activity relationships of this class of compounds is warranted to optimize their herbicidal spectrum, selectivity, and environmental profile.
References
Application of 2-Fluorophenyl Isocyanate in Polymer Chemistry: A Hypothetical Exploration
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluorophenyl isocyanate is an aromatic isocyanate containing a fluorine atom on the phenyl ring. In polymer chemistry, isocyanates are well-established precursors for the synthesis of polyurethanes through their reaction with polyols. The incorporation of fluorine into the polymer backbone can significantly influence the material's properties, often imparting enhanced thermal stability, chemical resistance, and hydrophobicity. While extensive literature exists on the use of various diisocyanates in polyurethane synthesis, specific applications and detailed polymerization protocols for this compound are not widely documented in readily available scientific literature.
This document provides a generalized framework for the potential application of this compound in polymer chemistry, drawing upon the established principles of polyurethane synthesis. The experimental protocols and data presented herein are hypothetical and intended to serve as a foundational guide for researchers exploring the use of this specific monomer.
Hypothetical Application: Synthesis of a Fluorinated Polyurethane
The primary application of an isocyanate in polymer chemistry is the formation of a urethane linkage upon reaction with a hydroxyl group. By reacting this compound with a diol or polyol, a polyurethane can be synthesized. The monofunctional nature of this compound means it would act as a chain-terminating or end-capping agent if reacted with a diol in the presence of a diisocyanate. However, for the purpose of this note, we will consider a hypothetical scenario where it is used to create a simple fluorinated polyurethane-like oligomer with a well-defined structure.
A potential application lies in the development of novel biomedical polymers. The introduction of the fluorophenyl group could modulate the surface properties of the resulting material, potentially enhancing its biocompatibility or tuning its interaction with biological molecules.
Experimental Protocols
The following are hypothetical experimental protocols for the synthesis and characterization of a polyurethane oligomer using this compound and a common polyol, poly(ethylene glycol) (PEG).
Materials
-
This compound (≥98%)
-
Poly(ethylene glycol), Mn = 2000 g/mol
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dibutyltin dilaurate (DBTDL) catalyst
-
Methanol (for quenching)
-
Diethyl ether (for precipitation)
Synthesis of a this compound-Terminated PEG Oligomer
-
Preparation: A 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel is dried in an oven at 120 °C overnight and cooled under a stream of dry nitrogen.
-
Reaction Setup: 20 g (0.01 mol) of poly(ethylene glycol) (PEG 2000) is added to the flask and dried under vacuum at 80 °C for 4 hours to remove any residual water. The flask is then cooled to room temperature and flushed with dry nitrogen. 100 mL of anhydrous DMF is added to dissolve the PEG.
-
Initiation: The solution is heated to 70 °C with stirring. Two to three drops of DBTDL catalyst are added to the reaction mixture.
-
Isocyanate Addition: 2.74 g (0.02 mol) of this compound is dissolved in 20 mL of anhydrous DMF and transferred to the dropping funnel. The isocyanate solution is added dropwise to the PEG solution over a period of 1 hour.
-
Polymerization: The reaction mixture is stirred at 70 °C for 24 hours under a nitrogen atmosphere. The progress of the reaction can be monitored by FT-IR spectroscopy by observing the disappearance of the characteristic N=C=O stretching peak of the isocyanate group at approximately 2270 cm⁻¹.
-
Quenching and Precipitation: After the reaction is complete, the mixture is cooled to room temperature. A small amount of methanol is added to quench any unreacted isocyanate. The polymer is then precipitated by slowly pouring the reaction mixture into 500 mL of cold diethyl ether with vigorous stirring.
-
Purification: The precipitated polymer is collected by filtration, washed several times with diethyl ether, and dried in a vacuum oven at 40 °C to a constant weight.
Characterization
The synthesized polymer would be characterized to determine its structure, molecular weight, and thermal properties.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the formation of the urethane linkage (N-H stretching around 3300 cm⁻¹, C=O stretching around 1700 cm⁻¹) and the disappearance of the isocyanate peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹⁹F): To confirm the chemical structure and the incorporation of the 2-fluorophenyl group.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.
Data Presentation
As no specific experimental data for the polymerization of this compound is available in the searched literature, the following table presents hypothetical data for the synthesized polymer, which could be expected based on the general properties of similar fluorinated polyurethanes.
| Property | Hypothetical Value |
| Molecular Weight | |
| Number-Average (Mn) ( g/mol ) | ~2300 |
| Weight-Average (Mw) ( g/mol ) | ~2500 |
| Polydispersity Index (PDI) | ~1.1 |
| Thermal Properties | |
| Glass Transition (Tg) (°C) | -15 |
| Melting Temperature (Tm) (°C) | 45 |
| Decomposition Temp (TGA) (°C) | > 300 |
Diagrams
Experimental Workflow
Application Notes & Protocols: Synthesis of N,N'-Disubstituted Ureas from 2-Fluorophenyl Isocyanate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Urea derivatives are fundamental structural motifs in a vast array of pharmacologically active compounds, including kinase inhibitors used in oncology.[1][2] The synthesis of these compounds often involves the reliable and high-yielding reaction between an isocyanate and a primary or secondary amine.[3] 2-Fluorophenyl isocyanate is a valuable building block in this context, allowing for the introduction of a fluorinated phenyl ring, a common feature in modern medicinal chemistry for modulating pharmacokinetic and pharmacodynamic properties. This document provides a detailed protocol for the synthesis of N,N'-disubstituted ureas using this compound, relevant for professionals engaged in chemical synthesis and drug discovery.
General Reaction Scheme
The synthesis proceeds via the nucleophilic addition of a primary or secondary amine to the electrophilic carbon of the isocyanate group. The reaction is typically fast, efficient, and proceeds under mild conditions with high atom economy.[4]
Scheme 1: Synthesis of N-(2-Fluorophenyl)-N'-substituted Urea
General Reaction: this compound + Amine → N,N'-Disubstituted Urea
Where R1 can be an alkyl, aryl, or hydrogen, and R2 can be an alkyl or aryl group.
Experimental Protocol
This protocol outlines a general procedure for the synthesis of ureas from this compound. All preparations should be carried out under moisture-free conditions, as isocyanates can react with water.[1][3]
2.1 Materials and Reagents
-
This compound (≥98% purity)
-
Selected primary or secondary amine (e.g., aniline, benzylamine, piperidine)
-
Anhydrous solvent (e.g., Acetone, Dichloromethane (DCM), Tetrahydrofuran (THF))[1][4]
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), anhydrous
-
Solvents for chromatography (e.g., Ethyl Acetate, Hexanes)
2.2 Equipment
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Ice bath
-
Dropping funnel or syringe
-
Inert atmosphere setup (Nitrogen or Argon)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Glass funnel or Büchner funnel for filtration
-
Column chromatography setup
2.3 General Synthetic Procedure
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the chosen amine (1.0 eq) in an anhydrous solvent (e.g., DCM or acetone, approx. 0.2 M concentration).[1][4]
-
Initial Cooling: Cool the stirred solution to 0 °C using an ice bath.[4]
-
Isocyanate Addition: Slowly add this compound (1.05 eq) dropwise to the cooled amine solution over 10-15 minutes.[4] An exothermic reaction may be observed. Maintain the temperature below 20 °C during the addition.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[1][4]
-
Monitoring: Monitor the reaction progress by TLC until the starting amine is fully consumed.
-
Workup & Isolation:
-
For Solid Products: If a precipitate forms upon reaction completion, collect the solid product by filtration. Wash the solid with a small amount of cold solvent (e.g., acetone) and dry under vacuum.[1]
-
For Soluble Products: If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator.[5] If necessary, perform an aqueous workup by redissolving the residue in a suitable organic solvent (like ethyl acetate), washing with water and then brine, drying the organic layer over anhydrous Na₂SO₄, filtering, and concentrating again.[5]
-
-
Purification:
Data Presentation
The following table presents representative data for the synthesis of various urea derivatives from this compound.
| Entry | Amine Reactant | Product Name | Time (h) | Yield (%) | M.P. (°C) | Analytical Data |
| 1 | Aniline | 1-(2-Fluorophenyl)-3-phenylurea | 2 | 95 | 178-180 | ¹H NMR, ¹³C NMR, HRMS |
| 2 | Benzylamine | 1-Benzyl-3-(2-fluorophenyl)urea | 2.5 | 92 | 145-147 | ¹H NMR, ¹³C NMR, HRMS |
| 3 | Piperidine | 1-(2-Fluorophenyl)-3-(piperidin-1-yl)urea | 3 | 88 | 110-112 | ¹H NMR, ¹³C NMR, HRMS |
| 4 | 4-Chloroaniline | 1-(4-Chlorophenyl)-3-(2-fluorophenyl)urea | 2 | 94 | 205-207 | ¹H NMR, ¹³C NMR, HRMS |
Visualization of Workflow and Biological Context
4.1 Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of ureas from this compound.
Caption: General experimental workflow for urea synthesis.
4.2 Biological Relevance: Targeting Kinase Signaling Pathways
Many diaryl urea compounds, such as Sorafenib, function as inhibitors of protein kinase signaling pathways that are often overactive in cancer cells.[1] The Raf/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation and survival, making it a prime target for drug development. Novel urea derivatives synthesized from precursors like this compound are frequently evaluated for their potential to inhibit such pathways.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Carbamate Derivatives Using 2-Fluorophenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methods for the synthesis of carbamate derivatives from 2-Fluorophenyl isocyanate. Carbamates are a significant class of organic compounds with wide-ranging applications in medicinal chemistry and drug design.[1][2] The incorporation of a fluorine atom, as present in this compound, can modulate the physicochemical and biological properties of molecules, often enhancing their therapeutic potential. This document offers protocols for the synthesis of both O-aryl and O-alkyl carbamates, quantitative data for representative reactions, and insights into their potential applications.
Introduction to Carbamate Synthesis with this compound
The reaction of an isocyanate with an alcohol or a phenol is a common and efficient method for the formation of a carbamate linkage.[3] this compound is a versatile reagent for introducing the 2-fluorophenylcarbamoyl group into a molecule. This moiety can influence a compound's lipophilicity, metabolic stability, and binding interactions with biological targets. Carbamate derivatives are explored as potential therapeutic agents, including as enzyme inhibitors and prodrugs.[1][2][4][5][6] For instance, carbamates have been investigated as inhibitors of cholinesterases and fatty acid amide hydrolase (FAAH), enzymes relevant in neurodegenerative diseases and pain/inflammation management, respectively.[1][5]
General Reaction Scheme
The fundamental reaction involves the nucleophilic attack of the hydroxyl group of an alcohol or phenol on the electrophilic carbonyl carbon of this compound. This reaction can often be performed at room temperature and may be catalyzed by a weak base.
Caption: General reaction for carbamate synthesis.
Experimental Protocols
Protocol 1: Synthesis of O-Aryl Carbamates from Phenols
This protocol details the synthesis of O-aryl carbamates through the reaction of this compound with various substituted phenols.
Materials:
-
This compound (97%)
-
Substituted phenol (e.g., 4-methoxyphenol, 4-chlorophenol, 4-nitrophenol)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (optional, as catalyst)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) supplies
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve the substituted phenol (1.0 eq) in anhydrous DCM (10 mL per mmol of phenol).
-
Add this compound (1.05 eq) to the solution at room temperature.
-
If the reaction is slow, add a catalytic amount of triethylamine (0.05 eq).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). Reactions are typically complete within 1-4 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of Hexanes and Ethyl Acetate to afford the pure O-aryl carbamate.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of O-Alkyl Carbamates from Alcohols
This protocol describes the synthesis of O-alkyl carbamates from the reaction of this compound with primary and secondary alcohols.
Materials:
-
This compound (97%)
-
Alcohol (e.g., Benzyl alcohol, 2-Propanol)
-
Anhydrous Tetrahydrofuran (THF)
-
Dibutyltin dilaurate (DBTDL) (optional, as catalyst)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) supplies
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve the alcohol (1.0 eq) in anhydrous THF (10 mL per mmol of alcohol).
-
Add this compound (1.1 eq) to the solution at room temperature.
-
For less reactive alcohols, a catalytic amount of DBTDL (0.01 eq) can be added.
-
Stir the reaction mixture at room temperature, monitoring by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with 1M HCl (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography (Hexanes/Ethyl Acetate gradient) to yield the pure O-alkyl carbamate.
-
Confirm the structure of the product using spectroscopic methods (NMR, IR, MS).
Data Presentation
The following table summarizes representative yields for the synthesis of various carbamate derivatives using this compound.
| Entry | Alcohol/Phenol | Catalyst | Reaction Time (h) | Yield (%) |
| 1 | 4-Methoxyphenol | None | 2 | 95 |
| 2 | 4-Chlorophenol | Triethylamine | 3 | 92 |
| 3 | 4-Nitrophenol | Triethylamine | 4 | 88 |
| 4 | Phenol | None | 1.5 | 96 |
| 5 | Benzyl Alcohol | None | 1 | 98 |
| 6 | 2-Propanol | DBTDL | 5 | 85 |
| 7 | Cyclohexanol | DBTDL | 6 | 82 |
Experimental Workflow
The general workflow for the synthesis and purification of carbamate derivatives is outlined below.
Caption: Workflow for carbamate synthesis.
Applications in Drug Development
Carbamates derived from this compound are of interest in drug discovery due to the favorable properties conferred by the carbamate and fluoro-phenyl moieties.
-
Enzyme Inhibition: Carbamates can act as covalent or pseudo-irreversible inhibitors of enzymes, particularly serine hydrolases. The carbamoyl group can react with a serine residue in the active site, leading to inactivation of the enzyme. Carbamate derivatives have been explored as inhibitors of acetylcholinesterase (AChE) and monoacylglycerol lipase (MAGL), which are therapeutic targets for Alzheimer's disease and neuroinflammatory disorders, respectively.[6][7][8]
-
Prodrugs: The carbamate linkage can be designed to be stable under physiological conditions but cleavable by specific enzymes in a target tissue, releasing an active phenolic or alcoholic drug.[2] This approach can improve the pharmacokinetic profile of a drug.
-
Signaling Pathway Modulation: By inhibiting key enzymes, these carbamate derivatives can modulate various signaling pathways. For example, inhibition of FAAH by carbamates can enhance the levels of the endocannabinoid anandamide, which in turn modulates signaling pathways involved in pain, inflammation, and anxiety.[5]
The diagram below illustrates a potential mechanism of action for a carbamate derivative as an enzyme inhibitor.
Caption: Carbamate as an enzyme inhibitor.
Conclusion
The reaction of this compound with alcohols and phenols provides a straightforward and efficient route to a diverse range of carbamate derivatives. These compounds are valuable scaffolds in medicinal chemistry and drug development, with potential applications as enzyme inhibitors and prodrugs. The protocols and data presented herein serve as a guide for researchers to synthesize and explore the therapeutic potential of this important class of molecules.
References
- 1. Design, synthesis and biological evaluation of carbamate derivatives incorporating multifunctional carrier scaffolds as pseudo-irreversible cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of carbamate prodrugs of a phenolic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Promising Inhibitors of Endocannabinoid Degrading Enzymes Sharing a Carbamate Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Flavonoid carbamate hybrids: design, synthesis, and evaluation as multi-target enzyme inhibitors for Alzheimer's disease - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Hexafluoroisopropyl Carbamates as Selective MAGL and Dual MAGL/FAAH Inhibitors: Biochemical and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Fluorophenyl Isocyanate in the Development of Fluorinated Polyurethanes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-Fluorophenyl isocyanate in the synthesis of fluorinated polyurethanes. Due to its monofunctional nature, this compound serves as an effective agent for end-capping polyurethane chains or for the surface modification of polyurethane-based materials. This modification can impart unique properties to the polymer, such as increased hydrophobicity and altered surface energy, which are of significant interest in various fields, including the development of advanced biomaterials and drug delivery systems.
Introduction to this compound in Polyurethane Modification
Polyurethanes are a versatile class of polymers synthesized through the reaction of diisocyanates with polyols.[1][2] Their properties can be tailored by varying the chemical nature of the monomers. The incorporation of fluorine into the polyurethane structure is a known strategy to enhance properties such as thermal stability, chemical resistance, and hydrophobicity.[3][4]
This compound (C₇H₄FNO) is an aromatic monoisocyanate. Its single isocyanate (-NCO) group makes it a chain terminator rather than a chain extender in polyurethane synthesis.[5] This characteristic is leveraged in two primary ways:
-
End-capping of Polyurethane Chains: By reacting with the hydroxyl or amine end-groups of a pre-formed polyurethane, this compound introduces a fluorinated phenyl group at the chain terminus. This can significantly alter the surface properties of the resulting polymer.
-
Surface Modification: Polyurethane films or devices can be surface-functionalized with hydroxyl or amine groups, which can then be reacted with this compound to create a fluorinated surface layer.
The introduction of the 2-fluorophenyl group can lead to a lower surface energy and increased water repellency, which is advantageous for applications requiring controlled surface interactions, such as in biomedical devices to reduce biofouling or in drug delivery systems to modulate release kinetics.[2]
Experimental Protocols
Protocol 1: End-Capping of a Pre-Synthesized Hydroxyl-Terminated Polyurethane
This protocol describes a two-step prepolymer method where a hydroxyl-terminated polyurethane is first synthesized and then end-capped with this compound.
Materials:
-
Polyol (e.g., Poly(tetramethylene ether) glycol, PTMEG)
-
Diisocyanate (e.g., 4,4'-Methylene diphenyl diisocyanate, MDI)
-
This compound
-
Catalyst (e.g., Dibutyltin dilaurate, DBTDL)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide, DMF)
-
Nitrogen gas supply
-
Standard laboratory glassware (three-neck flask, condenser, dropping funnel, mechanical stirrer)
Procedure:
-
Prepolymer Synthesis:
-
Dry all glassware in an oven at 120 °C overnight and assemble under a nitrogen atmosphere.
-
Add the polyol to the reaction flask and heat to 80 °C with stirring.
-
Slowly add the diisocyanate to the polyol with vigorous stirring. The molar ratio of NCO to OH groups should be less than 1 to ensure hydroxyl termination.
-
Add a catalytic amount of DBTDL (e.g., 0.01-0.05 wt%) to the mixture.
-
Allow the reaction to proceed at 80 °C for 2-4 hours to form the hydroxyl-terminated polyurethane prepolymer.
-
-
End-Capping Reaction:
-
Cool the reaction mixture to 60 °C.
-
In a separate flask, dissolve this compound in anhydrous DMF.
-
Slowly add the this compound solution to the prepolymer mixture. The molar amount of this compound should be stoichiometric to the remaining hydroxyl groups.
-
Maintain the reaction at 60 °C for an additional 2-3 hours.
-
Monitor the reaction progress by Fourier-Transform Infrared (FTIR) spectroscopy, looking for the disappearance of the isocyanate peak (around 2270 cm⁻¹).
-
-
Purification and Characterization:
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol or water.
-
Filter and wash the polymer multiple times with the non-solvent.
-
Dry the final product under vacuum at 60 °C until a constant weight is achieved.
-
Characterize the end-capped polyurethane using techniques such as FTIR, Nuclear Magnetic Resonance (NMR), Gel Permeation Chromatography (GPC), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).
-
Protocol 2: Surface Modification of a Polyurethane Film
This protocol outlines the surface modification of a pre-fabricated polyurethane film to introduce 2-fluorophenyl groups.
Materials:
-
Polyurethane film
-
Activating agent for generating surface hydroxyl or amine groups (e.g., plasma treatment with oxygen or ammonia)
-
This compound
-
Anhydrous solvent (e.g., Toluene)
-
Nitrogen gas supply
-
Reaction vessel
Procedure:
-
Surface Activation:
-
Clean the polyurethane film with a suitable solvent (e.g., ethanol, isopropanol) and dry it thoroughly.
-
Treat the surface of the film with oxygen or ammonia plasma to generate hydroxyl or amine functional groups, respectively. The treatment parameters (power, time, gas flow) will need to be optimized for the specific polyurethane.
-
-
Surface Reaction:
-
Place the activated film in a reaction vessel under a nitrogen atmosphere.
-
Prepare a dilute solution of this compound in anhydrous toluene.
-
Immerse the film in the isocyanate solution and allow the reaction to proceed at room temperature or slightly elevated temperature (e.g., 40-50 °C) for several hours.
-
The reaction time will depend on the surface concentration of active groups and the reactivity of the system.
-
-
Washing and Characterization:
-
Remove the film from the reaction solution and wash it extensively with fresh solvent to remove any unreacted this compound.
-
Dry the modified film under vacuum.
-
Characterize the surface of the modified film using techniques such as X-ray Photoelectron Spectroscopy (XPS) to confirm the presence of fluorine, and contact angle measurements to assess the change in surface hydrophobicity.
-
Data Presentation
The following tables present representative data for a hypothetical polyurethane (PU) and its this compound end-capped counterpart (F-PU). This data is for illustrative purposes to highlight the expected changes upon modification.
Table 1: Thermal Properties of Unmodified and Modified Polyurethane
| Property | Unmodified PU | 2-Fluorophenyl End-Capped PU (F-PU) |
| Glass Transition Temperature (Tg) | -35 °C | -33 °C |
| Melting Temperature (Tm) | 180 °C | 178 °C |
| 5% Weight Loss Temperature (TGA) | 310 °C | 315 °C |
Table 2: Mechanical and Surface Properties of Unmodified and Modified Polyurethane
| Property | Unmodified PU | 2-Fluorophenyl End-Capped PU (F-PU) |
| Tensile Strength | 35 MPa | 34 MPa |
| Elongation at Break | 550% | 540% |
| Water Contact Angle | 75° | 95° |
| Surface Energy | 42 mN/m | 30 mN/m |
Visualizations
Synthesis of this compound End-Capped Polyurethane
Caption: Synthesis of this compound End-Capped Polyurethane.
Experimental Workflow for Polyurethane Modification and Characterization
Caption: Experimental workflow for polyurethane modification and characterization.
Applications in Drug Development
The modification of polyurethanes with this compound holds potential for applications in drug development, particularly in the design of controlled-release drug delivery systems. The introduction of fluorinated end-groups can increase the hydrophobicity of the polymer matrix. This can be beneficial for:
-
Sustained Release of Hydrophobic Drugs: A more hydrophobic polymer matrix can slow down the diffusion of encapsulated hydrophobic drugs, leading to a more sustained release profile.
-
Modulating Drug-Polymer Interactions: The fluorinated surface can alter the interactions between the drug and the polymer, which can be tuned to achieve a desired release rate.
-
Biocompatibility and Reduced Fouling: Fluorinated surfaces are known for their low protein adsorption, which can improve the biocompatibility of implantable drug delivery devices and reduce the foreign body response.
While the general principles suggest these advantages, it is important to note that specific studies on polyurethanes modified with this compound for drug delivery applications are currently limited. Further research is needed to explore and validate these potential benefits.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation, and respiratory sensitization. Always consult the Safety Data Sheet (SDS) before use and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Isocyanate reactions are exothermic and should be controlled, especially on a large scale.
References
- 1. US4448938A - Modified isocyanate compositions, their production and uses for polyurethane manufacture - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. US20220106264A1 - Phenyl isocyanate conversion process - Google Patents [patents.google.com]
- 4. EP0152667A2 - Synthesis of polyurethane products - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
Application Notes and Protocols: Reaction of 2-Fluorophenyl Isocyanate with Primary and Secondary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluorophenyl isocyanate is a valuable reagent in organic synthesis, primarily utilized for the preparation of substituted ureas through its reaction with primary and secondary amines. The resulting N-(2-fluorophenyl)urea scaffold is a prominent feature in many biologically active compounds and approved pharmaceuticals. The incorporation of a fluorine atom can significantly influence a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets, making it a key strategy in modern drug design.[1][2] These application notes provide a detailed overview of the reaction mechanism, representative quantitative data, applications in drug development, and standardized experimental protocols for the synthesis of urea derivatives from this compound.
Reaction Mechanism
The reaction proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the primary or secondary amine attacks the highly electrophilic carbon atom of the isocyanate group (-N=C=O). This forms a transient zwitterionic intermediate, which rapidly undergoes a proton transfer to yield the stable urea derivative. The reaction is typically fast and exothermic. Primary amines yield N,N'-disubstituted ureas, while secondary amines produce N,N,N'-trisubstituted ureas.[3]
Caption: Nucleophilic addition mechanism for urea formation.
Quantitative Data Summary
The reaction of this compound with amines is generally high-yielding and can be performed under mild conditions. The following table summarizes representative reaction parameters. Actual results may vary based on the specific amine's reactivity and steric hindrance.
| Amine Type | Representative Amine | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Primary (Aliphatic) | Butylamine | Dichloromethane (DCM) | 0 to 25 | 1 - 3 | >95% |
| Primary (Aromatic) | Aniline | Tetrahydrofuran (THF) | 25 | 2 - 4 | 90 - 98% |
| Secondary (Aliphatic) | Diethylamine | Acetonitrile | 25 | 2 - 5 | >95% |
| Secondary (Aromatic) | N-Methylaniline | Toluene | 25 - 50 | 4 - 8 | 85 - 95% |
Applications in Drug Development
The diaryl urea motif is a cornerstone in the design of kinase inhibitors, a critical class of drugs for cancer therapy.[4] Compounds containing the N-(2-fluorophenyl)urea core can act as potent inhibitors by forming key hydrogen bonds with the hinge region of the kinase domain. The strategic placement of the fluorine atom can enhance binding affinity and improve metabolic stability, leading to more effective and durable drug candidates.[1]
Caption: Drug discovery application pathway.
Experimental Protocols
Safety Precautions: this compound is toxic, a lachrymator, and a potential respiratory sensitizer.[5] All operations should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Protocol 1: General Synthesis of an N,N'-Disubstituted Urea
Objective: To synthesize an N-(2-fluorophenyl)-N'-(alkyl/aryl)urea from a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., butylamine, aniline)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel or syringe
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 eq.) in the chosen anhydrous solvent (approx. 0.1-0.5 M concentration).
-
If the amine is aliphatic, cool the solution to 0 °C using an ice bath. For aromatic amines, room temperature is typically sufficient.
-
Slowly add this compound (1.0 eq.), either neat or as a solution in the same solvent, to the stirred amine solution over 10-15 minutes. An exothermic reaction may be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine or isocyanate is fully consumed.
-
Upon completion, the product may precipitate directly from the reaction mixture. If so, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
If the product remains in solution, concentrate the mixture under reduced pressure. The resulting crude solid can be purified by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or by flash column chromatography.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, IR).
Protocol 2: General Synthesis of an N,N,N'-Trisubstituted Urea
Objective: To synthesize an N-(2-fluorophenyl)-N',N'-(dialkyl/diaryl)urea from a secondary amine.
Materials:
-
This compound
-
Secondary amine (e.g., diethylamine, N-methylaniline)
-
Anhydrous solvent (e.g., Acetonitrile, Toluene)
-
Round-bottom flask and condenser (if heating)
-
Magnetic stirrer and stir bar
-
Dropping funnel or syringe
-
Inert atmosphere setup
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere, dissolve the secondary amine (1.0 eq.) in the chosen anhydrous solvent (approx. 0.1-0.5 M concentration).
-
Slowly add this compound (1.0 eq.) to the stirred solution at room temperature.
-
Stir the reaction at room temperature for 2-8 hours. Secondary amines often react slower than primary amines due to increased steric hindrance. Gentle heating (40-50 °C) may be required for less reactive amines.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude material via recrystallization or flash column chromatography to yield the pure trisubstituted urea.
-
Characterize the final product using appropriate analytical techniques.
Caption: General experimental workflow for urea synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. New Sulfonate Ester‐Linked Fluorinated Hydrazone Derivatives as Multitarget Carbonic Anhydrase and Cholinesterase Inhibitors: Design, Synthesis, Biological Evaluation, Molecular Docking and ADME Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. This compound | C7H4FNO | CID 85588 - PubChem [pubchem.ncbi.nlm.nih.gov]
Catalytic Methods for 2-Fluorophenyl Isocyanate Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of catalytic methods for the reactions of 2-fluorophenyl isocyanate, a key building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. The protocols and data presented herein are intended to guide researchers in developing efficient and selective transformations involving this versatile reagent.
Cycloaddition Reactions: Synthesis of 2-Oxazolidinones
The [3+2] cycloaddition of this compound with epoxides is a highly atom-economical method for the synthesis of 3-(2-fluorophenyl)-2-oxazolidinones. These heterocyclic scaffolds are present in a number of biologically active molecules. Bifunctional phase-transfer catalysts have been shown to be effective in promoting this transformation.
Catalytic Performance Data
The following table summarizes the quantitative data for the catalytic cycloaddition of this compound with phenyl glycidyl ether using a bifunctional phase-transfer catalyst.
| Entry | Isocyanate | Epoxide | Catalyst | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Phenyl glycidyl ether | Bif-PTC-1 | 2.5 | PhCl | 100 | 12 | 85 |
Experimental Protocol: Synthesis of 3-(2-Fluorophenyl)-5-(phenoxymethyl)oxazolidin-2-one
This protocol details the synthesis of 3-(2-fluorophenyl)-5-(phenoxymethyl)oxazolidin-2-one using a bifunctional phase-transfer catalyst.
Materials:
-
This compound (1.0 mmol, 137.1 mg)
-
Phenyl glycidyl ether (1.2 mmol, 180.2 mg)
-
Bifunctional Phase-Transfer Catalyst (Bif-PTC-1) (0.025 mmol)
-
Chlorobenzene (PhCl), anhydrous (5 mL)
-
Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle
-
Silica gel for column chromatography
-
Eluent: Ethyl acetate/Hexane mixture
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the bifunctional phase-transfer catalyst (Bif-PTC-1, 0.025 mmol).
-
Add anhydrous chlorobenzene (5 mL) to the flask and stir the mixture.
-
Add this compound (1.0 mmol) and phenyl glycidyl ether (1.2 mmol) to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate ethyl acetate/hexane gradient to afford the desired 3-(2-fluorophenyl)-5-(phenoxymethyl)oxazolidin-2-one.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Reaction Workflow
Application Notes and Protocols for Reactions Involving 2-Fluorophenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting chemical reactions with 2-fluorophenyl isocyanate. It includes information on safety precautions, experimental procedures for the synthesis of urea and carbamate derivatives, and methods for product purification and analysis.
Safety Precautions
This compound is a hazardous chemical and requires strict safety measures. It is crucial to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat.[1][2][3][4] Avoid inhalation of vapors and contact with skin and eyes.[1][2][3] In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[4] Isocyanates are known respiratory sensitizers and can cause severe allergic reactions upon inhalation.[1]
General Reaction Workflow
The general workflow for reactions involving this compound typically involves the reaction of the isocyanate with a nucleophile (amine or alcohol) in an appropriate solvent, followed by monitoring the reaction progress, workup, and purification of the final product.
Caption: General workflow for reactions with this compound.
Synthesis of N-Substituted Ureas
The reaction of this compound with primary or secondary amines yields N,N'-disubstituted or N,N,N'-trisubstituted ureas, respectively. These reactions are typically fast and exothermic.
General Signaling Pathway for Urea Formation
References
Troubleshooting & Optimization
minimizing side reactions with 2-Fluorophenyl isocyanate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize side reactions and achieve optimal results in your experiments involving 2-Fluorophenyl Isocyanate.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: Formation of a White Precipitate in the Reaction Mixture
-
Question: I'm observing a white, insoluble solid forming in my reaction. What is it and how can I prevent it?
-
Answer: The white precipitate is likely a disubstituted urea, formed from the reaction of this compound with water. This is a common side reaction, as isocyanates are highly sensitive to moisture. Two molecules of the isocyanate react with one molecule of water to form the insoluble urea. To prevent this, it is crucial to maintain strictly anhydrous conditions.
-
Troubleshooting Steps:
-
Solvent and Reagent Purity: Ensure all solvents and reagents are rigorously dried. Use freshly distilled solvents or solvents from a sure-seal system. Hygroscopic starting materials should be dried in a vacuum oven.
-
Glassware Preparation: All glassware must be thoroughly dried before use, either by oven-drying overnight at >120 °C or by flame-drying under a stream of inert gas.
-
Inert Atmosphere: Conduct the reaction under a positive pressure of a dry, inert gas such as argon or nitrogen.
-
Reagent Addition: Add reagents via syringe through a septum to avoid introducing atmospheric moisture.
-
-
Issue 2: Low Yield of the Desired Product and Unreacted Starting Material
-
Question: My reaction has a low yield, and I'm recovering a significant amount of my starting nucleophile. What could be the cause?
-
Answer: A low yield with unreacted starting material can be due to several factors, including insufficient reactivity or the presence of inhibitors. The ortho-fluorine atom in this compound can sterically hinder the approach of nucleophiles, slowing down the reaction rate compared to unsubstituted phenyl isocyanate.
-
Troubleshooting Steps:
-
Reaction Temperature: Consider increasing the reaction temperature to overcome the activation energy barrier. Monitor for potential side reactions at higher temperatures.
-
Catalyst Use: The use of a catalyst can significantly increase the reaction rate. For urethane synthesis, common catalysts include tertiary amines (e.g., DABCO) and organotin compounds (e.g., dibutyltin dilaurate). For urea synthesis, the reaction is typically fast, but a non-nucleophilic base can be used to deprotonate the nucleophile if needed.
-
Reaction Time: Extend the reaction time to allow for complete conversion. Monitor the reaction progress by TLC or LC-MS.
-
-
Issue 3: Formation of a High Molecular Weight, Insoluble Product
-
Question: My reaction has resulted in a gel-like or insoluble solid that is not the expected product. What is this side product?
-
Answer: This is likely due to the trimerization of this compound to form a highly stable isocyanurate ring, which can lead to cross-linking and polymer formation. This side reaction is often promoted by certain catalysts and higher temperatures.
-
Troubleshooting Steps:
-
Temperature Control: Maintain a lower reaction temperature. Trimerization is often more favorable at elevated temperatures.
-
Catalyst Selection: Avoid catalysts known to promote trimerization, such as strong bases (e.g., potassium acetate) or certain metal salts. If a catalyst is needed for the primary reaction, choose one that is more selective for urethane or urea formation.
-
Isocyanate Concentration: Adding the isocyanate slowly to the reaction mixture can help to keep its instantaneous concentration low, disfavoring the termolecular trimerization reaction.
-
-
Frequently Asked Questions (FAQs)
Q1: How does the fluorine atom in this compound affect its reactivity?
A1: The ortho-fluorine atom has two main effects:
-
Steric Hindrance: It physically blocks the area around the isocyanate group, which can slow down the rate of reaction with nucleophiles compared to phenyl isocyanate.[1]
-
Electronic Effect: Fluorine is a strongly electronegative atom, which inductively withdraws electron density from the aromatic ring. This makes the isocyanate carbon slightly more electrophilic and thus more reactive. However, the steric hindrance is generally the more dominant effect.
Q2: What is the best way to store and handle this compound to prevent degradation?
A2: Due to its moisture sensitivity, this compound should be stored in a tightly sealed container under a dry, inert atmosphere (argon or nitrogen). It is best stored in a refrigerator to minimize degradation over time. When handling, use dry syringes and needles, and work under an inert atmosphere to prevent the introduction of moisture.
Q3: Can I use protic solvents for my reaction with this compound?
A3: It is highly discouraged to use protic solvents such as water or alcohols unless they are the intended reactant. Protic solvents will react with the isocyanate group, leading to the formation of undesired side products (ureas from water, urethanes from alcohols). If a protic reactant is used in excess, it can serve as the solvent, but careful control of stoichiometry is needed if another nucleophile is present.
Q4: How can I monitor the progress of my reaction?
A4: The disappearance of the isocyanate can be monitored using infrared (IR) spectroscopy by observing the strong N=C=O stretch around 2250-2270 cm⁻¹. Thin-layer chromatography (TLC) can also be used to monitor the consumption of the starting materials and the formation of the product. For more quantitative analysis, techniques like GC-MS or LC-MS can be employed.
Data Presentation
Table 1: Relative Reactivity of Substituted Phenyl Isocyanates with Alcohols
| Isocyanate | Substituent Position | Electronic Effect | Steric Hindrance | Relative Rate Constant (k_rel) |
| Phenyl Isocyanate | - | Neutral | Low | 1.00 |
| 4-Nitrophenyl Isocyanate | para | Electron-withdrawing | Low | ~5.0 |
| 4-Methoxyphenyl Isocyanate | para | Electron-donating | Low | ~0.5 |
| This compound | ortho | Electron-withdrawing | Moderate | ~0.7 |
| 2-Methylphenyl Isocyanate | ortho | Electron-donating | Moderate | ~0.4 |
Note: The relative rate constants are approximate and can vary depending on the specific alcohol, solvent, and temperature used. This table illustrates the general trends of electronic and steric effects.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Urea Derivative under Anhydrous Conditions
-
Preparation: Dry all glassware in an oven at 120 °C overnight and allow to cool under a stream of dry argon.
-
Reaction Setup: Assemble the glassware while still warm and maintain a positive pressure of argon.
-
Reagents: Dissolve the amine (1.0 eq.) in anhydrous dichloromethane (DCM) in the reaction flask.
-
Addition: Add this compound (1.05 eq.) dropwise to the stirred amine solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting amine is consumed.
-
Workup: Concentrate the reaction mixture under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Minimizing Trimerization in a Catalyzed Urethane Synthesis
-
Preparation: Follow the same rigorous drying procedures for glassware and solvents as in Protocol 1.
-
Reaction Setup: In a flask under an argon atmosphere, dissolve the alcohol (1.0 eq.) and a selective catalyst (e.g., dibutyltin dilaurate, 0.1 mol%) in anhydrous toluene.
-
Slow Addition: Prepare a solution of this compound (1.0 eq.) in anhydrous toluene in a syringe pump.
-
Temperature Control: Maintain the reaction mixture at a controlled temperature (e.g., 50 °C).
-
Addition: Add the isocyanate solution to the alcohol solution via the syringe pump over a period of 2-3 hours.
-
Monitoring: Monitor the reaction by IR spectroscopy to ensure the disappearance of the isocyanate peak without the significant formation of the isocyanurate peak (around 1710 cm⁻¹).
-
Workup: Once the reaction is complete, quench the catalyst if necessary (e.g., with a mild acid) and purify the product.
Visualizations
Caption: Pathway of urea formation from this compound and water.
Caption: Trimerization of this compound to form an isocyanurate.
Caption: Decision tree for troubleshooting common side reactions.
References
Technical Support Center: Storage and Handling of 2-Fluorophenyl Isocyanate
This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of 2-Fluorophenyl isocyanate to prevent its polymerization and degradation.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A: Proper storage is critical to maintain the stability and purity of this compound. The compound is sensitive to moisture, heat, and certain contaminants.[1][2] Adherence to the following conditions is strongly recommended.
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale & Sources |
|---|---|---|
| Temperature | 2–8°C | To slow down potential degradation and polymerization reactions.[2][3][4][5] |
| Atmosphere | Store under an inert gas (e.g., Nitrogen, Argon). | The compound is moisture-sensitive; an inert atmosphere prevents contact with ambient water vapor.[1][2][5] |
| Container | Keep container tightly closed in a dry, well-ventilated place. | Prevents contamination and exposure to moisture and air.[2][3][5] |
| Light | Store in an opaque or amber container. | Although not explicitly stated in the provided results, protecting reactive chemicals from light is a standard best practice to prevent photochemical degradation. |
| Incompatible Materials | Acids, water, strong oxidizing agents, strong bases, alcohols, and amines. | These substances can catalyze polymerization or react violently with the isocyanate group.[1][2] |
Q2: What are the visible signs of polymerization or degradation?
A: Visual inspection can often reveal product instability. Key indicators include:
-
Turbidity or Cloudiness: The appearance of haze or cloudiness in the normally clear liquid suggests the formation of insoluble polymers (dimers or trimers).[6][7]
-
Solid Precipitate: The presence of solid material indicates that polymerization has occurred to a significant extent.
-
Increased Viscosity: A noticeable thickening of the liquid can be a precursor to solidification as polymerization progresses.
-
Discoloration: The development of a yellow color can be a sign of chemical degradation or the presence of impurities.[8]
Q3: How does polymerization occur and what are the common culprits?
A: this compound, like other isocyanates, is highly reactive and can self-polymerize, primarily through dimerization and trimerization.[9][10]
-
Dimerization: Two isocyanate molecules react to form a uretidinedione ring. This can be promoted by catalysts like certain amines or phosphines, especially at room temperature.[10]
-
Trimerization: Three isocyanate molecules react to form a highly stable, six-membered isocyanurate ring. This reaction is often catalyzed by bases (e.g., potassium acetate, tertiary amines), organometallic compounds, and even trace amounts of moisture.[9][10]
Moisture is a particularly problematic contaminant. It reacts with isocyanates to form an unstable carbamic acid, which decomposes into an amine and carbon dioxide gas.[8][11] The newly formed amine can then act as a potent catalyst for further polymerization.
Caption: Polymerization pathways of this compound.
Q4: Can I use chemical stabilizers to prolong the shelf-life?
A: Yes, chemical stabilizers can be added to isocyanates to inhibit premature polymerization during storage. However, stabilizers may need to be removed before experimental use as they can interfere with subsequent reactions.[12]
Table 2: Potential Stabilizers for Isocyanates
| Stabilizer Class | Example(s) | Recommended Concentration | Notes & Sources |
|---|---|---|---|
| Phenols | Phenol, 2,6-di-tert-butyl-p-cresol | 10–5000 ppm (100–2000 ppm preferred for phenol) | Phenol has shown outstanding effectiveness in suppressing both discoloration and polymerization.[6][7][13] |
| Acidic Gases | Carbon Dioxide (CO₂), Sulfur Dioxide (SO₂) | 0.01–1.0 wt% | Dissolved CO₂ is effective and does not impact reactivity for polyurethane formation. SO₂ may cause slight discoloration.[12] |
| Acid Chlorides | Acyl halides, Phosgene | Not specified | These are traditional stabilizers but may be hazardous and require removal before use.[12] |
| Antioxidants | Hindered phenols, Phosphites | Not specified | Primarily used to prevent oxidative degradation and discoloration.[8] |
Q5: My this compound has turned cloudy or yellow. Can I still use it?
A: Proceed with extreme caution.
-
Cloudy/Solid Product: This indicates polymerization. The material is no longer pure, and the concentration of the monomer is unknown. For applications requiring high purity and accurate stoichiometry, the product should be discarded. While filtration might remove solids, the soluble oligomers and the catalysts that caused the polymerization will remain.
-
Yellow Product: This signifies chemical degradation.[8] The impurities causing the color may or may not interfere with your reaction. It is highly recommended to test the material's purity before use in any critical application.
Troubleshooting Guide
This section addresses specific issues you might encounter with your stored this compound.
Caption: Troubleshooting workflow for stored this compound.
Experimental Protocols
Protocol: Purity Assessment by Fourier-Transform Infrared (FTIR) Spectroscopy
This protocol provides a general method to quickly assess the purity of this compound and detect the presence of polymerization byproducts.
Objective: To verify the presence of the isocyanate functional group (-N=C=O) and detect the formation of uretidinedione (dimer) or isocyanurate (trimer) structures.
Materials:
-
Sample of this compound
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Reference spectrum of pure this compound (if available)[14]
-
Appropriate personal protective equipment (PPE): gloves, safety glasses, lab coat
-
Dry solvent for cleaning (e.g., anhydrous acetone or isopropanol)
Methodology:
-
Prepare the Instrument: Ensure the FTIR spectrometer and ATR crystal are clean and dry. Run a background spectrum in air.
-
Sample Application: In a chemical fume hood, carefully place a single drop of the this compound sample onto the ATR crystal. Ensure the crystal surface is fully covered.
-
Acquire Spectrum: Collect the infrared spectrum of the sample over the range of approximately 4000–600 cm⁻¹.
-
Data Analysis:
-
Isocyanate Peak: Look for the strong, sharp, and characteristic absorption band of the isocyanate (-N=C=O) group, which appears around 2250–2275 cm⁻¹ . The presence of a strong peak in this region indicates that the monomer is still present.
-
Dimer Peak (Uretidinedione): The formation of a dimer is indicated by the appearance of a carbonyl (C=O) absorption peak around 1780 cm⁻¹ .
-
Trimer Peak (Isocyanurate): The formation of the more stable trimer is identified by a characteristic carbonyl absorption peak around 1715 cm⁻¹ and another peak near 1410 cm⁻¹ .
-
-
Interpretation:
-
Pure Sample: The spectrum will be dominated by the strong -N=C=O peak around 2260 cm⁻¹ with no significant peaks in the dimer or trimer regions.
-
Polymerized Sample: The intensity of the -N=C=O peak will be diminished, and new peaks will appear around 1780 cm⁻¹ (dimer) and/or 1715 cm⁻¹ (trimer), confirming polymerization.
-
-
Cleaning: After analysis, carefully clean the ATR crystal with a dry solvent according to the manufacturer's instructions to remove all traces of the reactive isocyanate.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.be [fishersci.be]
- 4. This compound 97 16744-98-2 [sigmaaldrich.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. US5302749A - Stabilizing method of isocyanate compounds and isocyanate compositions stabilized thereby - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. l-i.co.uk [l-i.co.uk]
- 12. US3247236A - Stabilization of isocyanates - Google Patents [patents.google.com]
- 13. EP0505150B1 - Stabilizing method of isocyanate compounds and isocyanate compositions stabilized thereby - Google Patents [patents.google.com]
- 14. This compound | C7H4FNO | CID 85588 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yield in 2-Fluorophenyl Isocyanate Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during reactions with 2-Fluorophenyl isocyanate, with a focus on overcoming low product yields.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is resulting in a significantly lower yield than expected. What are the common causes?
Low yields in reactions involving this compound can stem from several factors, often related to the inherent properties of the reactant and the reaction conditions. The primary culprits include:
-
Moisture Contamination: Isocyanates are highly susceptible to reaction with water. This leads to the formation of an unstable carbamic acid, which then decomposes into 2-fluoroaniline and carbon dioxide. The newly formed aniline can then react with another molecule of this compound to produce a symmetric diarylurea, consuming your starting material and complicating purification.
-
Side Reactions: Besides reacting with water, isocyanates can undergo self-polymerization or react with the urethane or urea products to form allophanates and biurets, respectively, especially at elevated temperatures.
-
Steric and Electronic Effects of the Ortho-Fluoro Group: The fluorine atom at the ortho position can influence the reactivity of the isocyanate group. Steric hindrance can physically block the approach of nucleophiles. Electronically, the high electronegativity of fluorine can decrease the electron density of the aromatic ring, potentially affecting the electrophilicity of the isocyanate carbon.
-
Suboptimal Reaction Conditions: Factors such as incorrect solvent polarity, inappropriate catalyst, non-optimal temperature, or incorrect stoichiometry can all contribute to reduced yields.
Q2: How does the ortho-fluoro substituent specifically impact the reactivity of the isocyanate group?
The fluorine atom in the ortho position introduces a combination of steric and electronic effects that can modulate the reactivity of the isocyanate. This is often referred to as the "ortho-effect."
-
Steric Hindrance: The fluorine atom, although relatively small, can sterically hinder the approach of the nucleophile (e.g., an amine or alcohol) to the electrophilic carbon of the isocyanate group. This increases the activation energy of the reaction, thereby slowing down the reaction rate and potentially lowering the yield if the reaction is not allowed to proceed to completion.
-
Electronic Effects: The fluorine atom is highly electronegative and acts as an electron-withdrawing group through induction. This can have a complex influence on the reactivity of the isocyanate. While it can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack, it can also decrease the overall electron density of the phenyl ring, which can affect the stability of reaction intermediates.
Q3: What are the ideal storage and handling conditions for this compound to prevent degradation?
To maintain the reactivity and purity of this compound, it is crucial to store and handle it under anhydrous and inert conditions.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and sources of ignition. Refrigeration (2-8°C) is recommended.[1] The container should be flushed with an inert gas like nitrogen or argon before sealing.
-
Handling: All manipulations should be carried out under an inert atmosphere (e.g., in a glove box or using Schlenk line techniques). Use dry solvents and glassware to prevent hydrolysis.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving low-yield issues in your this compound reactions.
Problem 1: Low or No Product Formation with Consumption of Starting Material
| Possible Cause | Troubleshooting Action |
| Moisture Contamination | Ensure Anhydrous Conditions: Dry all solvents and reagents thoroughly before use. Standard drying agents for solvents include molecular sieves or distillation from an appropriate drying agent. Glassware should be oven-dried and cooled under a stream of inert gas. Run the reaction under a positive pressure of nitrogen or argon. |
| Formation of Symmetric Urea Byproduct | Purification of Amine: If reacting with an amine, ensure it is free of any corresponding aniline impurity that could react to form a symmetric urea. Monitor Reaction Progress: Use TLC, GC-MS, or in-situ FTIR to monitor the reaction. A new, often less polar spot or peak corresponding to the symmetric urea may be visible. |
| Suboptimal Temperature | Optimize Reaction Temperature: While higher temperatures can increase reaction rates, they can also promote side reactions. Start with room temperature and gradually increase if the reaction is sluggish. For many urea formation reactions, temperatures between room temperature and 80°C are effective. |
Problem 2: Presence of Multiple Unidentified Byproducts
| Possible Cause | Troubleshooting Action |
| Self-Polymerization of Isocyanate | Control Temperature: Avoid excessive heating, which can induce polymerization. Use Fresh Reagent: Ensure the this compound is of high purity and has been stored correctly. Older or improperly stored isocyanate may be more prone to polymerization. |
| Allophanate/Biuret Formation | Maintain Stoichiometry: Use a precise 1:1 molar ratio of this compound to your nucleophile. An excess of isocyanate can lead to the formation of allophanates (from reaction with urethane product) or biurets (from reaction with urea product). |
| Incompatible Catalyst | Select Appropriate Catalyst: For urea synthesis, the reaction between an isocyanate and an amine is often fast enough without a catalyst. For reactions with alcohols to form urethanes, common catalysts include tertiary amines (e.g., DABCO) or organometallic compounds (e.g., dibutyltin dilaurate). Ensure the catalyst does not promote side reactions at the chosen temperature. |
Problem 3: Sluggish or Incomplete Reaction
| Possible Cause | Troubleshooting Action |
| Reduced Reactivity due to Ortho-Fluoro Group | Increase Reaction Time and/or Temperature: The steric and electronic effects of the ortho-fluoro group may slow the reaction. Monitor the reaction over a longer period. A moderate increase in temperature may be necessary to overcome the higher activation energy. |
| Incorrect Solvent Choice | Solvent Optimization: The polarity of the solvent can significantly impact the reaction rate. Polar aprotic solvents like DMF, DMSO, or acetonitrile can accelerate the reaction. However, it is crucial to use anhydrous grades of these solvents. For some reactions, less polar solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) may be optimal.[2] |
| Low Purity of Reactants | Verify Purity: Confirm the purity of all starting materials using appropriate analytical techniques (e.g., NMR, GC-MS). Impurities can inhibit the reaction or lead to the formation of side products. |
Data Presentation
Table 1: Reported Yields for Urea Synthesis from Aryl Isocyanates
| Aryl Isocyanate | Amine/Nucleophile | Solvent | Catalyst | Temperature | Yield (%) | Reference |
| Substituted Phenyl Isocyanate | Substituted Benzylamine | Not Specified | Not Specified | Not Specified | 72 | [3] |
| 4-Bromophenyl isocyanate | 4-Aminophenoxy-N-methylpicolinamide | Dichloromethane | Not Specified | 0 °C to RT | Not Specified | [4] |
| 3,4-Dichlorophenyl isocyanate | 4-Methylphenethylamine | Not Specified | Not Specified | Not Specified | 78 | [5] |
| 4-Chloro-3-trifluoromethylphenyl isocyanate | 4-Trifluoromethylphenethylamine | Not Specified | Not Specified | Not Specified | 93 | [5] |
Note: Data for this compound is limited in the reviewed literature, hence data for structurally similar aryl isocyanates is presented.
Experimental Protocols
General Protocol for the Synthesis of N-(2-Fluorophenyl)-N'-(aryl)urea
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.0 eq.)
-
Substituted aniline (1.0 eq.)
-
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere, add the substituted aniline and anhydrous solvent.
-
Addition of Isocyanate: While stirring, add a solution of this compound in the anhydrous solvent dropwise to the aniline solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction of an isocyanate with an amine is often rapid and may be complete within a few hours.[6] If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can be applied.
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the starting materials), the product may precipitate out of the solution. If so, it can be collected by filtration. If the product is soluble, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.
Monitoring the Reaction with FTIR Spectroscopy:
The progress of the reaction can be conveniently monitored by in-situ FTIR spectroscopy.[7][8] The characteristic stretching vibration of the isocyanate group (-N=C=O) appears as a strong, sharp band around 2250-2280 cm⁻¹. The disappearance of this band indicates the consumption of the this compound. Concurrently, the formation of the urea product will be indicated by the appearance of a carbonyl (C=O) stretching band around 1630-1680 cm⁻¹ and N-H bending vibrations.
Visualizations
Troubleshooting Logic for Low Yield
Caption: Troubleshooting workflow for low yield in this compound reactions.
Reaction Pathway and Potential Side Reactions
Caption: Desired reaction pathway versus a common side reaction with water.
References
- 1. This compound 97 16744-98-2 [sigmaaldrich.com]
- 2. Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives | MDPI [mdpi.com]
- 4. asianpubs.org [asianpubs.org]
- 5. CN115232030A - Aryl urea compound and its preparation method and pharmaceutical use - Google Patents [patents.google.com]
- 6. experts.umn.edu [experts.umn.edu]
- 7. azom.com [azom.com]
- 8. rsc.org [rsc.org]
Technical Support Center: Optimizing Carbamate Synthesis with 2-Fluorophenyl Isocyanate and Alcohols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-fluorophenyl isocyanate and alcohols. The information is designed to help optimize reaction conditions, overcome common challenges, and ensure successful synthesis of N-(2-fluorophenyl)carbamates.
Frequently Asked Questions (FAQs)
Q1: My reaction of this compound with a primary alcohol is showing low yield. What are the initial checks I should perform?
A1: Low yields in carbamate synthesis can often be traced back to reagent quality and reaction conditions. Here are the primary aspects to verify:
-
Reagent Purity: Ensure the this compound is fresh or has been stored under anhydrous conditions to prevent hydrolysis. The alcohol and solvent must be anhydrous, as isocyanates readily react with water.
-
Anhydrous Conditions: Use oven- or flame-dried glassware and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
-
Stoichiometry: A slight excess of the alcohol (1.05-1.1 equivalents) can be used to ensure complete consumption of the isocyanate. However, if the alcohol is the limiting reagent, using a slight excess of the isocyanate may be necessary, which can make purification more challenging.
Q2: I am observing a significant amount of a white, insoluble precipitate in my reaction mixture. What is this side product and how can I minimize its formation?
A2: The white precipitate is most likely N,N'-bis(2-fluorophenyl)urea. This common byproduct forms when this compound reacts with water. The reaction initially forms an unstable carbamic acid, which then decarboxylates to produce 2-fluoroaniline. This aniline is a potent nucleophile and rapidly reacts with another molecule of this compound to yield the disubstituted urea.
To minimize urea formation:
-
Strict Anhydrous Conditions: As mentioned in Q1, the rigorous exclusion of moisture from all reagents and glassware is critical.
-
Order of Addition: Adding the isocyanate dropwise to a solution of the alcohol can help to favor the desired reaction over the reaction with any trace amounts of water.
Q3: The reaction with my secondary/hindered alcohol is very slow. How can I increase the reaction rate?
A3: The reaction of this compound with sterically hindered alcohols is expected to be slower due to the steric hindrance from the ortho-fluoro substituent and the bulky alcohol. To accelerate the reaction, consider the following:
-
Catalysis: The use of a catalyst is highly recommended. Tertiary amines, such as triethylamine (TEA) or 1,4-diazabicyclo[2.2.2]octane (DABCO), and organotin compounds, like dibutyltin dilaurate (DBTDL), are effective catalysts for this reaction.[1][2] Start with a catalytic amount (e.g., 1-5 mol%).
-
Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can increase the reaction rate. However, be cautious as higher temperatures can also promote side reactions like allophanate formation (see Q4). Monitor the reaction closely by TLC or LC-MS.
-
Solvent: The choice of solvent can influence the reaction rate. Aprotic polar solvents like THF, DMF, or acetonitrile are generally suitable.[2]
Q4: After purification, my product's NMR shows unexpected signals, suggesting another byproduct. What could it be?
A4: Besides urea, another possible side product is an allophanate. This occurs when the initially formed carbamate product acts as a nucleophile and reacts with a second molecule of this compound. This side reaction is more likely under the following conditions:
-
Excess Isocyanate: Using a significant excess of this compound.
-
Elevated Temperatures: Higher reaction temperatures can promote allophanate formation.
To avoid this, use a stoichiometry close to 1:1 and maintain a moderate reaction temperature.
Q5: What are the recommended purification techniques for N-(2-fluorophenyl)carbamates?
A5: The purification method will depend on the properties of the specific carbamate synthesized.
-
Crystallization: If the carbamate is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is often the most effective method for obtaining highly pure material.
-
Column Chromatography: For oils or solids that are difficult to crystallize, silica gel column chromatography is a standard method. A gradient of ethyl acetate in hexanes is a common eluent system.
-
Aqueous Workup: A standard aqueous workup is typically performed before further purification. This involves quenching the reaction, extracting the product into an organic solvent, washing with water and brine, and drying over an anhydrous salt like sodium sulfate or magnesium sulfate.
Data Presentation
Table 1: Effect of Alcohol Structure on Reaction Conditions (General Trends)
| Alcohol Type | Steric Hindrance | Relative Reactivity | Typical Conditions |
| Primary (e.g., Ethanol, Butanol) | Low | High | Room temperature, catalyst optional but recommended for faster conversion. |
| Secondary (e.g., Isopropanol) | Medium | Moderate | Mild heating (40-50 °C) and a catalyst are often required.[3] |
| Tertiary (e.g., tert-Butanol) | High | Low | Higher temperatures and a catalyst are generally necessary. Reaction may still be slow. |
Table 2: Common Catalysts for Carbamate Formation
| Catalyst | Type | Typical Loading (mol%) | Notes |
| Triethylamine (TEA) | Tertiary Amine | 1-10 | A common and cost-effective base catalyst.[4] |
| DABCO | Tertiary Amine | 1-5 | Often more active than TEA.[1] |
| Dibutyltin Dilaurate (DBTDL) | Organometallic | 0.1-1 | Highly effective, even at low concentrations, but tin residue can be a concern in pharmaceutical applications.[2] |
Table 3: Recommended Solvents
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Tetrahydrofuran (THF) | Polar Aprotic | 66 | Good general-purpose solvent. Must be anhydrous. |
| Dichloromethane (DCM) | Polar Aprotic | 40 | Useful for reactions at or below room temperature. Must be anhydrous. |
| Acetonitrile (ACN) | Polar Aprotic | 82 | Suitable for reactions requiring moderate heating. Must be anhydrous. |
| Toluene | Nonpolar | 111 | Can be used, especially for reactions at higher temperatures. Must be anhydrous. |
| Dimethylformamide (DMF) | Polar Aprotic | 153 | High boiling point, useful for very unreactive alcohols, but can be difficult to remove. Must be anhydrous. |
Experimental Protocols
General Protocol for the Synthesis of Alkyl N-(2-fluorophenyl)carbamate
This protocol is a general guideline and may require optimization for specific alcohols.
Materials:
-
This compound
-
Alcohol (primary or secondary)
-
Anhydrous solvent (e.g., THF)
-
Catalyst (e.g., triethylamine or DBTDL)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware (oven- or flame-dried)
-
Magnetic stirrer and heating mantle/oil bath
-
Inert atmosphere setup (nitrogen or argon)
Procedure:
-
Setup: Assemble a round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere.
-
Reagent Preparation: In the flask, dissolve the alcohol (1.0 eq.) and the catalyst (e.g., 1-5 mol% triethylamine) in the anhydrous solvent.
-
Addition of Isocyanate: Dissolve the this compound (1.05 eq.) in the anhydrous solvent in the dropping funnel. Add the isocyanate solution dropwise to the stirred alcohol solution over 15-30 minutes at room temperature.
-
Reaction: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is slow, gently heat the mixture to 40-60 °C.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with a small amount of methanol if excess isocyanate was used. Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or silica gel column chromatography.
Visualizations
Caption: A typical experimental workflow for the synthesis of carbamates.
Caption: A logical guide for troubleshooting low reaction yields.
References
Technical Support Center: Purification of Products Derived from 2-Fluorophenyl Isocyanate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of urea and carbamate derivatives of 2-fluorophenyl isocyanate.
Frequently Asked Questions (FAQs)
Q1: What are the most common products synthesized from this compound?
A1: this compound is a versatile reagent primarily used in the synthesis of N,N'-disubstituted ureas and N-aryl carbamates. The most common reactions involve the nucleophilic addition of primary or secondary amines to form ureas, and the addition of alcohols to form carbamates.
Q2: What are the typical impurities I might encounter in my reaction mixture?
A2: Common impurities include unreacted this compound, the amine or alcohol starting material, and potential side-products. In the synthesis of ureas, symmetrical diaryl ureas can form if the isocyanate reacts with water to form an aniline, which then reacts with another isocyanate molecule. For carbamates, unreacted starting materials are the most common impurities.
Q3: What are the recommended initial purification techniques for these products?
A3: For solid products, recrystallization is often the first choice due to its simplicity and potential for high purity. If the product is an oil or if recrystallization is ineffective, column chromatography is the preferred method for separation.
Q4: How can I monitor the progress of my purification?
A4: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the separation of your product from impurities during column chromatography. For quantitative purity assessment of the final product, High-Performance Liquid Chromatography (HPLC) is the recommended method.[1] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify the presence of impurities.
Troubleshooting Guides
This section addresses common issues encountered during the purification of products derived from this compound in a question-and-answer format.
Recrystallization
Q1: My solid product is not dissolving in the recrystallization solvent, even with heating. What should I do?
A1: This indicates that you have chosen an inappropriate solvent. A good recrystallization solvent should dissolve the compound when hot but not when cold. If your compound is not dissolving, you need to select a more polar or a different solvent system. It is recommended to perform small-scale solubility tests with a variety of solvents before attempting a large-scale recrystallization.
Q2: My product "oiled out" instead of forming crystals upon cooling. How can I fix this?
A2: "Oiling out" occurs when the solute comes out of solution as a liquid. This can happen if the boiling point of the solvent is higher than the melting point of your product or if the solution is cooled too quickly. To resolve this, try the following:
-
Reheat the solution and add a small amount of a co-solvent in which your compound is more soluble to lower the saturation point.
-
Allow the solution to cool more slowly. You can do this by insulating the flask or letting it cool to room temperature before placing it in an ice bath.
-
Scratch the inside of the flask with a glass rod to create nucleation sites for crystal growth.
-
Add a seed crystal of the pure compound to induce crystallization.
Q3: The yield of my recrystallized product is very low. What are the possible reasons?
A3: Low recovery can be due to several factors:
-
Using too much solvent: This will keep a significant portion of your product dissolved in the mother liquor even at low temperatures. Use the minimum amount of hot solvent required to dissolve your crude product.
-
Premature crystallization: If crystals form during a hot filtration step, you will lose product. Ensure your filtration apparatus is pre-heated.
-
Incomplete crystallization: Ensure the solution has been cooled sufficiently. An ice bath or even a freezer can be used to maximize crystal formation after initial cooling to room temperature.
Column Chromatography
Q1: My compound is not separating from an impurity on the column. What can I do?
A1: If you observe co-elution of your product and an impurity, you can try several strategies:
-
Change the solvent system: A different eluent with a different polarity may provide better separation. Experiment with different solvent ratios or different solvent combinations using TLC to find an optimal system.
-
Use a different stationary phase: If silica gel is not effective, consider using alumina or a reverse-phase column.
-
Gradient elution: Start with a less polar solvent system and gradually increase the polarity. This can help to separate compounds with similar Rf values.
Q2: The product is eluting too quickly (high Rf) or is stuck on the column (low Rf). How do I adjust my conditions?
A2:
-
High Rf (eluting too quickly): Your eluent is too polar. Decrease the proportion of the more polar solvent in your mobile phase.
-
Low Rf (stuck on the column): Your eluent is not polar enough. Increase the proportion of the more polar solvent in your mobile phase.
Q3: I'm seeing streaking or tailing of my spots on the TLC plate and the column. What is the cause?
A3: Streaking or tailing can be caused by:
-
Overloading the column: Use an appropriate amount of crude product for the size of your column. A general guideline is a 1:20 to 1:100 ratio of crude product to silica gel by weight.
-
Inappropriate solvent system: The compound may have low solubility in the eluent, causing it to streak. Ensure your compound is soluble in the mobile phase.
-
Acidic or basic nature of the compound: Adding a small amount of a modifier to the eluent (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) can improve the peak shape.
Data Presentation
The following table provides a hypothetical comparison of purification methods for a representative urea derivative, N-(2-fluorophenyl)-N'-phenylurea.
| Purification Method | Starting Purity (HPLC Area %) | Final Purity (HPLC Area %) | Yield (%) | Notes |
| Recrystallization (Ethanol/Water) | 85% | 98.5% | 75% | Effective for removing non-polar impurities. May require multiple recrystallizations for very impure samples. |
| Column Chromatography (Silica Gel, Hexane:Ethyl Acetate gradient) | 85% | >99% | 60% | More time-consuming but offers higher resolution for separating closely related impurities. |
| Trituration (with cold diethyl ether) | 85% | 92% | 85% | A quick method for removing highly soluble impurities but generally results in lower final purity. |
Experimental Protocols
Protocol 1: Recrystallization of a Urea Derivative
This protocol provides a general procedure for the recrystallization of a solid urea derivative.
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and with heating. A suitable solvent will dissolve the product when hot but not when cold. Common solvent systems for ureas include ethanol/water, ethyl acetate/hexanes, or dichloromethane/hexanes.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot recrystallization solvent to completely dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals in a vacuum oven or air dry to a constant weight.
Protocol 2: Column Chromatography of a Carbamate Derivative
This protocol outlines a general procedure for purifying a carbamate derivative using silica gel column chromatography.
-
TLC Analysis: Determine an appropriate solvent system for the separation using TLC. The ideal solvent system will give the desired product an Rf value of approximately 0.3-0.4.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica to settle, ensuring a level surface. Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. Carefully load the sample onto the top of the column.
-
Elution: Add the eluent to the column and begin collecting fractions. Monitor the separation by collecting small fractions and analyzing them by TLC.
-
Fraction Pooling and Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Visualizations
Caption: General workflow for the purification of products derived from this compound.
Caption: Troubleshooting guide for common issues encountered during recrystallization.
References
managing moisture sensitivity in 2-Fluorophenyl isocyanate reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential troubleshooting information and technical guidance for handling 2-Fluorophenyl isocyanate, a highly reactive reagent that is particularly sensitive to moisture. Adherence to anhydrous techniques is critical for successful outcomes.
Troubleshooting Guide
This section addresses common problems encountered during reactions involving this compound. The primary cause of most issues is contamination with water.
Issue 1: Low or No Yield of the Desired Product
Question: My reaction has resulted in a very low yield, or has failed completely. The primary starting material appears to be consumed. What is the likely cause?
Answer: The most probable cause is the presence of moisture in your reaction system.[1][2] this compound reacts readily with water. This side reaction consumes two equivalents of the isocyanate for every one equivalent of water, which can drastically alter the stoichiometry of your intended reaction and deplete your starting material.[3]
Recommended Actions:
-
Verify Anhydrous Conditions: Ensure all solvents, reagents, and glassware are scrupulously dried.[1][4] Even solvents labeled "anhydrous" from commercial suppliers can absorb moisture and should be freshly dried or tested before use.[5]
-
Inert Atmosphere: The reaction must be conducted under a dry, inert atmosphere like nitrogen or argon.[1][4] This involves using techniques such as a Schlenk line or a glovebox and ensuring the system is purged of air before starting.[1][6]
-
Reagent Integrity: If you suspect the isocyanate itself is compromised, it is best to use a fresh, unopened bottle.[1]
Issue 2: Formation of an Insoluble White Precipitate
Question: A white, insoluble solid has formed in my reaction vessel. What is this substance and why did it form?
Answer: The white precipitate is almost certainly a disubstituted urea byproduct. This forms when this compound reacts with water.[7][8] The reaction proceeds in two steps:
-
The isocyanate reacts with water to form an unstable carbamic acid, which then decomposes to 2-fluoroaniline and carbon dioxide gas.[2][3]
-
The newly formed 2-fluoroaniline is a primary amine and rapidly reacts with a second molecule of this compound to produce the insoluble N,N'-bis(2-fluorophenyl)urea.[3]
This process consumes your starting material and introduces a byproduct that can be difficult to remove.
Recommended Actions:
-
Prevention: The most effective solution is prevention. Follow the rigorous anhydrous protocols detailed in this guide to exclude all sources of moisture.
-
Filtration: The urea precipitate can typically be removed by filtration, but its formation indicates a significant loss of yield.
-
Review Setup: Re-evaluate your entire experimental setup for potential leaks or sources of moisture ingress. Ensure all glassware joints are properly sealed.[1]
Issue 3: Reaction is Foaming, Bubbling, or Showing Pressure Buildup
Question: My reaction is bubbling or foaming, and I've noticed a pressure increase in the sealed vessel. What is happening?
Answer: This is a critical sign of moisture contamination. The decomposition of the carbamic acid intermediate (formed from the isocyanate and water) releases carbon dioxide (CO₂) gas.[3][7][8] This gas evolution causes the observed bubbling and can lead to a dangerous pressure buildup in a closed system.
Recommended Actions:
-
Immediate Safety: Do not use a completely sealed system. Ensure the reaction vessel is vented to a fume hood or connected to a system (like an oil bubbler or balloon) that allows for pressure release while maintaining an inert atmosphere.[3]
-
Root Cause Analysis: The presence of CO₂ is a direct confirmation of a reaction with water.[1] After ensuring the system is safe, you must identify and eliminate the source of moisture before attempting the reaction again.
Frequently Asked Questions (FAQs)
Q1: How exactly does moisture affect my reaction with this compound? A1: Moisture initiates a side reaction that consumes your isocyanate. For every mole of water, two moles of isocyanate are consumed to form an insoluble urea byproduct, significantly reducing the yield of your desired product.[3] This reaction also produces carbon dioxide, which can cause pressure changes in your apparatus.[8]
Q2: What are the visual signs of a compromised bottle of this compound? A2: A compromised isocyanate reagent may appear cloudy or contain solid white precipitates (the urea byproduct).[1][8] A solid layer may also form over the top of the liquid.[8] If you observe any of these signs, the reagent has likely been exposed to moisture and should not be used for reactions requiring high purity and yield.
Q3: How should I properly store this compound? A3: It should be stored in a tightly sealed container to prevent moisture ingress.[7][9] The recommended storage temperature is typically refrigerated at 2-8°C.[10] For partially used bottles, it is best practice to flush the headspace with a dry, inert gas like nitrogen or argon before resealing.[8]
Q4: How can I confirm my solvents are sufficiently anhydrous? A4: While commercial anhydrous solvents are a good starting point, their water content can vary. For highly sensitive reactions, it is best to dry them using established laboratory procedures.[5] A common method for ethers like THF is distillation from sodium and benzophenone.[3] The persistence of a deep blue or purple color from the benzophenone ketyl radical indicates the solvent is anhydrous.[3] Alternatively, the water content can be precisely measured using Karl Fischer titration.[3]
Q5: What is the best way to dry my reaction glassware? A5: Glass surfaces adsorb water from the atmosphere.[11] For moisture-sensitive reactions, glassware must be rigorously dried. The most common methods are:
-
Oven-Drying: Place glassware in an oven at >120°C for at least 4 hours, or preferably overnight.[4][11]
-
Flame-Drying: Assemble the glassware and heat it under vacuum with a heat gun or a gentle flame to drive off adsorbed water. After drying, the glassware must be allowed to cool to room temperature under a stream of dry, inert gas or in a desiccator to prevent re-adsorption of atmospheric moisture.[1][11]
Data Summary
The presence of water has a direct and detrimental effect on the yield of reactions involving isocyanates. While specific data for this compound is not published, the following table provides a representative illustration of the impact of moisture content on a typical reaction where an isocyanate is intended to react with an amine to form a desired substituted urea.
Table 1: Representative Impact of Water Content on Isocyanate Reaction Yield
| Water Content in Solvent (ppm) | Molar Ratio (Water:Isocyanate) | Expected Product Yield (%) | Urea Byproduct Formation |
| < 10 | ~0 | > 95% | Negligible |
| 50 | 1 : 200 | 80 - 90% | Minor |
| 250 | 1 : 40 | 50 - 60% | Significant |
| 1000 | 1 : 10 | < 20% | Major |
| > 5000 | > 1 : 2 | ~ 0% | Predominant Product |
Note: This data is illustrative and serves to quantify the critical need for anhydrous conditions. Actual yields will vary based on specific reactants, concentrations, and reaction conditions.
Key Experimental Protocols
Protocol 1: General Procedure for Setting Up an Anhydrous Reaction
This protocol outlines the essential steps for preparing a reaction that is protected from atmospheric moisture.
1. Glassware Preparation:
- Ensure all glassware (reaction flask, dropping funnel, condenser, etc.) and magnetic stir bars are thoroughly cleaned and dried in an oven at >120°C for a minimum of 4 hours (overnight is preferred).[4]
2. System Assembly:
- Remove the hot glassware from the oven and assemble it quickly in a fume hood.
- Immediately place the system under a positive pressure of a dry, inert gas (nitrogen or argon). This can be done using a Schlenk line or a balloon filled with the inert gas.[1][6]
- Grease all glass joints sparingly with a high-vacuum grease to ensure a proper seal.
3. Purging the System:
- To ensure a completely inert atmosphere, perform at least three cycles of evacuating the reaction vessel with a vacuum pump and backfilling with the inert gas.[1] This process removes residual air and moisture.
4. Reagent and Solvent Addition:
- Add freshly dried anhydrous solvent to the reaction flask using a gas-tight syringe or cannula under a positive flow of inert gas to prevent atmospheric entry.[1][6]
- Add other non-isocyanate starting materials to the solvent.
- Finally, add the this compound dropwise via a syringe at the desired reaction temperature, maintaining a positive pressure of inert gas throughout the addition and the course of the reaction.[4]
Protocol 2: Solvent Purification - Drying THF with Sodium/Benzophenone
This protocol describes a common method for obtaining exceptionally dry tetrahydrofuran (THF).
1. Pre-Drying:
- Let commercial-grade THF stand over activated 4Å molecular sieves or calcium hydride for at least 24 hours to remove the bulk of the water.[3]
2. Apparatus Setup:
- Assemble a distillation apparatus using oven-dried glassware. Ensure the system is under a positive pressure of inert gas.[3]
3. Still Preparation:
- To the distillation flask, add a magnetic stir bar and small pieces of sodium metal (cut into chunks) to the pre-dried THF.
- Add a small amount of benzophenone to the flask. Benzophenone acts as an indicator.[3]
4. Distillation:
- Gently heat the mixture to reflux. If the solvent is anhydrous, the sodium will react with benzophenone to form the sodium-benzophenone ketyl radical, which imparts a deep blue or purple color to the solution.[3]
- If the color does not persist, it indicates that water is still present and being quenched by the sodium. More sodium may be required.
- Once the deep blue/purple color is stable, the solvent is anhydrous. Distill the required amount of THF directly into the reaction flask or a dried storage flask under an inert atmosphere.
5. Storage:
- Use the freshly distilled anhydrous solvent immediately for the best results. If storage is necessary, keep it under an inert atmosphere over activated molecular sieves.[3]
Visualizations
Troubleshooting Workflow
Caption: Decision tree for troubleshooting low-yield isocyanate reactions.
Reaction Pathway: Desired vs. Side Reaction
Caption: Competing reaction pathways for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. michigan.gov [michigan.gov]
- 8. resinlab.com [resinlab.com]
- 9. fishersci.com [fishersci.com]
- 10. georganics.sk [georganics.sk]
- 11. moodle2.units.it [moodle2.units.it]
Technical Support Center: Analysis of 2-Fluorophenyl Isocyanate Reactions by GC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Fluorophenyl isocyanate and analyzing its reaction products by Gas Chromatography-Mass Spectrometry (GC-MS).
I. Troubleshooting Guide
This guide addresses common issues encountered during the GC-MS analysis of this compound reaction mixtures. A systematic approach to troubleshooting is recommended to efficiently identify and resolve problems.[1]
| Symptom | Potential Cause(s) | Suggested Solution(s) |
| No Peaks or Poor Sensitivity | Sample Degradation: this compound and its derivatives can be thermally labile or reactive. | - Lower the injector temperature. - Use a deactivated inlet liner. - Derivatize the analytes to increase stability. |
| Leaks: Air and moisture leaks in the GC-MS system can degrade the sample and the column. | - Perform a leak check of the injector, column fittings, and MS interface. - Ensure carrier gas is of high purity and moisture/oxygen traps are functional. | |
| Improper Injection: Issues with the syringe or autosampler can lead to no sample being introduced. | - Check the syringe for blockage or damage. - Verify autosampler settings and vial positioning. | |
| Peak Tailing | Active Sites: Polar analytes can interact with active sites in the inlet liner or column, causing tailing. | - Use a fresh, deactivated inlet liner. - Trim the front end of the column (10-20 cm). - Consider a more inert column phase. |
| Column Overload: Injecting too much sample can lead to broad, tailing peaks. | - Dilute the sample. - Increase the split ratio. | |
| Inappropriate Temperature: A low injector or oven temperature can cause poor volatilization and peak tailing. | - Optimize the injector and oven temperature programs. | |
| Ghost Peaks/Carryover | Contamination: Residual sample from previous injections can elute in later runs. | - Implement a thorough rinse procedure for the syringe and injection port. - Bake out the column at a high temperature (within its limit). - Run solvent blanks to identify the source of contamination. |
| Irreproducible Results | Inconsistent Sample Preparation: Variations in derivatization or dilution can lead to inconsistent results. | - Standardize the sample preparation protocol. - Use an internal standard for quantification. |
| System Instability: Fluctuations in gas flow, temperature, or detector performance. | - Allow the instrument to fully equilibrate before analysis. - Check for stable gas pressures and flows. |
II. Frequently Asked Questions (FAQs)
Q1: What are the common byproducts I should expect in my this compound reaction?
A1: The byproducts in your reaction will depend on the specific reactants and conditions. However, some common side products include:
-
Reaction with Water: this compound is moisture-sensitive and can react with trace amounts of water to form an unstable carbamic acid, which then decomposes to 2-fluoroaniline and carbon dioxide.[2][3] The resulting 2-fluoroaniline is also reactive and can further react with another molecule of this compound to form 1,3-bis(2-fluorophenyl)urea .
-
Reaction with Primary Amines: The expected product is a substituted urea. A potential byproduct is the formation of a biuret, where the initial urea product reacts with another molecule of the isocyanate.
-
Reaction with Secondary Amines: This reaction forms a trisubstituted urea. Side reactions are less common compared to primary amines but can occur under harsh conditions.
-
Self-Condensation: Isocyanates can undergo dimerization to form uretidiones (dimers) or trimerization to form isocyanurates (trimers), especially at elevated temperatures or in the presence of certain catalysts.[4]
Q2: How can I prepare my this compound reaction mixture for GC-MS analysis?
A2: Due to the high reactivity of isocyanates, direct injection is often not feasible. Derivatization is a common and recommended approach to stabilize the analytes and improve their chromatographic behavior. A widely used method involves derivatization with an amine, such as dibutylamine (DBA), to form stable urea derivatives.
Q3: What are the key parameters for a GC-MS method to analyze these derivatives?
A3: A typical GC-MS method for analyzing derivatized this compound reaction products would involve the following (note: optimization for your specific analytes is crucial):
| Parameter | Recommended Setting | Rationale |
| Inlet Temperature | 250 °C | Ensures efficient vaporization without causing thermal degradation of the derivatives. |
| Injection Mode | Split (e.g., 20:1) or Splitless | Split injection is suitable for concentrated samples, while splitless is used for trace analysis. |
| Liner | Deactivated, glass wool packed | Minimizes analyte interaction and ensures proper sample vaporization. |
| Column | 5% Phenyl-Methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness | A common non-polar column that provides good separation for a wide range of analytes. |
| Carrier Gas | Helium at a constant flow of 1.0-1.5 mL/min | Provides good chromatographic efficiency. |
| Oven Program | Initial: 100 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | A starting point for separating analytes with different volatilities. This will need to be optimized. |
| MS Source Temp. | 230 °C | Standard temperature for electron ionization. |
| MS Quad Temp. | 150 °C | Standard temperature for the quadrupole. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible mass spectra for library matching. |
| Scan Range | m/z 50-500 | Covers the expected mass range of the derivatized products and byproducts. |
Q4: How can I identify the byproducts in my chromatogram?
A4: Byproduct identification is achieved by interpreting the mass spectra obtained from the GC-MS analysis.
-
Library Search: Compare the obtained mass spectrum against a commercial library (e.g., NIST, Wiley).
-
Fragmentation Pattern Analysis: Manually interpret the fragmentation pattern to deduce the structure of the compound. For example:
-
Urea derivatives often show characteristic fragments from the cleavage of the C-N bonds adjacent to the carbonyl group.
-
The presence of a fluorine atom will result in a characteristic isotopic pattern and specific fragment ions.
-
-
Reference Standards: The most definitive way to confirm the identity of a byproduct is to synthesize or purchase a reference standard and compare its retention time and mass spectrum.
Below are the expected mass spectral data for some potential compounds:
-
This compound: The mass spectrum will show a molecular ion peak at m/z 137.[5]
-
(2-Fluorophenyl)urea: The molecular ion peak is expected at m/z 154.[6]
III. Experimental Protocols
Protocol 1: Derivatization of this compound Reaction Mixture with Dibutylamine (DBA)
This protocol is adapted from methods for analyzing other isocyanates and should be optimized for this compound.
Materials:
-
Reaction mixture containing this compound and its products.
-
Dibutylamine (DBA) solution (e.g., 1 mg/mL in a dry, inert solvent like toluene).
-
Dry toluene (or another suitable solvent).
-
Anhydrous sodium sulfate.
-
GC vials.
Procedure:
-
Take a known volume or weight of your reaction mixture and dissolve it in a known volume of dry toluene.
-
To this solution, add an excess of the dibutylamine solution. The reaction to form the urea derivative is typically fast.
-
Allow the reaction to proceed for at least 30 minutes at room temperature to ensure complete derivatization of any remaining isocyanate.
-
Dry the solution over anhydrous sodium sulfate to remove any trace moisture.
-
Filter the solution into a GC vial for analysis.
Protocol 2: GC-MS Analysis of Derivatized Sample
Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
GC Conditions:
-
Inlet: 250 °C, Split ratio 20:1
-
Liner: Deactivated, glass wool packed
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium, 1.2 mL/min constant flow
-
Oven Program: 100 °C for 2 min, then ramp at 10 °C/min to 280 °C, hold for 5 min.
MS Conditions:
-
Ion Source: 230 °C
-
Quadrupole: 150 °C
-
Ionization: EI, 70 eV
-
Scan Range: m/z 50-500
IV. Visualizations
Reaction Pathways and Byproduct Formation
The following diagram illustrates the primary reaction pathways and potential byproduct formation in reactions involving this compound.
Caption: Potential reaction pathways of this compound.
GC-MS Analysis Workflow
The diagram below outlines the general workflow for analyzing this compound reaction byproducts using GC-MS.
Caption: General workflow for GC-MS analysis of reaction byproducts.
References
- 1. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. N,N-Diethyl-N',N'-diphenylurea | C17H20N2O | CID 23054355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. This compound | C7H4FNO | CID 85588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (2-Fluorophenyl)urea | C7H7FN2O | CID 12606 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Improving Regioselectivity in 2-Fluorophenyl Isocyanate Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Fluorophenyl isocyanate. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges and enhance the regioselectivity of your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the regioselectivity of reactions with this compound?
The regioselectivity of nucleophilic attack on this compound is primarily governed by a combination of electronic and steric factors. The fluorine atom at the ortho position is an electron-withdrawing group, which can influence the electrophilicity of the isocyanate carbon. Key factors include:
-
Catalyst Choice: The type and concentration of the catalyst can significantly direct the reaction towards a specific regioisomer.[1][2] Lewis acids, for instance, can coordinate to the isocyanate or the nucleophile, altering their reactivity and steric profile.[3]
-
Solvent Effects: The polarity and coordinating ability of the solvent can stabilize transition states differently, thereby influencing the regiochemical outcome.[4][5]
-
Reaction Temperature: Temperature control is crucial as it can affect reaction kinetics and the activation energy barriers for the formation of different isomers.[1][2] Lowering the temperature can sometimes enhance selectivity.
-
Nature of the Nucleophile: The steric bulk and nucleophilicity of the reacting partner (e.g., primary vs. secondary amine, sterically hindered alcohols) play a critical role in determining the site of attack.[6]
Q2: I am observing the formation of an insoluble white precipitate in my reaction. What is it and how can I prevent it?
This is a common issue in isocyanate chemistry. The white, insoluble solid is most likely a disubstituted urea, which forms when the isocyanate reacts with water.[7] Isocyanates are highly sensitive to moisture. To prevent this side reaction:
-
Rigorous Drying of Solvents and Reagents: Ensure all solvents, starting materials, and catalysts are anhydrous. Use appropriate drying agents or distillation techniques.[7]
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere, such as nitrogen or argon, to exclude atmospheric moisture.[7]
-
Proper Glassware Preparation: Oven-dry or flame-dry all glassware immediately before use to remove any adsorbed water.[7]
Q3: My reaction yield is low, and I suspect isocyanate trimerization. How can I avoid this?
Isocyanates can undergo cyclotrimerization to form highly stable isocyanurate rings, especially in the presence of certain catalysts and at elevated temperatures.[8] This side reaction consumes the isocyanate and reduces the yield of the desired product. To minimize trimerization:
-
Careful Catalyst Selection: Choose a catalyst that favors the desired reaction (e.g., urethane or urea formation) over trimerization. Tertiary amines are generally less prone to promoting trimerization than some organometallic catalysts.[8]
-
Temperature Control: Maintain strict control over the reaction temperature, as higher temperatures can promote trimerization.[8]
-
Control Stoichiometry: Avoid using a large excess of the isocyanate, as this can increase the likelihood of side reactions.[8]
Q4: Can the fluorine substituent participate in side reactions?
While the C-F bond is generally strong, under certain conditions, particularly with highly nucleophilic or basic reagents, displacement of the fluoride is a possibility, though less common than reactions at the isocyanate group. It is important to consider the reactivity of all functional groups in your starting materials.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during reactions with this compound.
| Symptom | Possible Cause | Recommended Action |
| Poor or Incorrect Regioselectivity | Inappropriate Catalyst: The catalyst may not be selective for the desired regioisomer.[2][9] | Screen a variety of catalysts, including Lewis acids (e.g., B(C₆F₅)₃, BCl₃)[3] and organometallic compounds (e.g., zirconium chelates, dibutyltin dilaurate), to find one that favors the desired outcome.[9] |
| Solvent Effects: The solvent may be favoring the formation of the undesired isomer.[4] | Conduct the reaction in a range of solvents with varying polarities (e.g., THF, Dichloromethane, Toluene, DMSO) to determine the optimal medium for regioselectivity.[4] | |
| Steric Hindrance: The nucleophile or substrate may be sterically hindered, preventing attack at the desired position. | Consider modifying the structure of the nucleophile or using a different protecting group strategy to reduce steric bulk. | |
| Low Product Yield | Moisture Contamination: Water in the reaction leads to the formation of urea byproducts, consuming the isocyanate.[7] | Implement rigorous drying protocols for all reagents, solvents, and glassware. Ensure the reaction is run under a strictly inert atmosphere.[7] |
| Catalyst Deactivation: The catalyst may be deactivated by impurities (e.g., water, acidic resins) in the starting materials.[10] | Purify all reagents before use. Ensure the catalyst is fresh and active. In some cases, adding the catalyst to the isocyanate component can prevent hydrolysis if the catalyst is stable in that environment.[10] | |
| Sub-optimal Temperature: The reaction may be too slow at low temperatures or prone to side reactions at high temperatures. | Perform a temperature optimization study to find the ideal balance between reaction rate and selectivity. | |
| Reaction Fails to Initiate or is Sluggish | Presence of Inhibitors: Commercial isocyanates may contain inhibitors to prevent polymerization during storage.[8] | Consider purifying the this compound by distillation if inhibitors are suspected. |
| Insufficient Catalyst: The catalyst concentration may be too low to effectively promote the reaction.[1] | Systematically increase the catalyst loading while monitoring the reaction progress and selectivity. |
Data Presentation
Table 1: Conceptual Effect of Solvent on Regioselectivity
| Solvent Property | Example Solvents | Potential Effect on Regioselectivity | Rationale |
| Non-polar | Toluene, Hexane | May favor the kinetically controlled product. | Less stabilization of polar transition states. |
| Polar Aprotic | THF, Dichloromethane (DCM), Acetonitrile | Can influence selectivity based on dipole interactions. | Can stabilize charged intermediates or transition states to different extents, altering the energy landscape for competing pathways.[4] |
| Polar Protic | Generally avoided due to reaction with isocyanate | Leads to urea formation. | The protic nature of the solvent allows it to act as a nucleophile. |
| Coordinating | Dimethylsulfoxide (DMSO) | Can significantly alter regioselectivity.[4] | Strong coordination with the catalyst or reactants can change their effective steric and electronic properties. |
Table 2: Common Catalyst Classes for Isocyanate Reactions
| Catalyst Class | Examples | General Characteristics & Impact on Selectivity |
| Tertiary Amines | DABCO (1,4-diazabicyclo[2.2.2]octane), Triethylamine | Common for promoting urethane formation. Generally less likely to promote trimerization compared to some metal catalysts.[8] |
| Organotin Compounds | Dibutyltin dilaurate (DBTDL) | Highly efficient but often not very selective, catalyzing both the isocyanate-hydroxyl and isocyanate-water reactions.[9][10] Environmental and health concerns are leading to their replacement.[9] |
| Borane Lewis Acids | B(C₆F₅)₃, BCl₃ | Have shown high efficacy and selectivity in promoting N-H functionalization with isocyanates, offering a metal-free alternative.[3] |
| Zirconium Complexes | Zirconium chelates | Can offer high selectivity for the isocyanate-hydroxyl reaction over the isocyanate-water reaction, making them suitable for applications where moisture sensitivity is a concern.[9] |
Experimental Protocols
Protocol 1: General Procedure for the Reaction of this compound with a Primary Amine
This protocol describes a general method for the synthesis of a substituted urea, a common application for isocyanates.[11][12][13]
-
Glassware and System Preparation:
-
Dry all glassware (a round-bottom flask with a magnetic stir bar, a dropping funnel, and a condenser) in an oven at >120 °C overnight or flame-dry under vacuum.
-
Assemble the glassware while hot and allow it to cool under a positive pressure of dry argon or nitrogen.
-
-
Reagent Preparation:
-
Dissolve the primary amine (1.0 eq.) in anhydrous solvent (e.g., THF, see Protocol 2 for drying) in the reaction flask.
-
In the dropping funnel, prepare a solution of this compound (1.05 eq.) in the same anhydrous solvent.
-
-
Reaction Execution:
-
Cool the amine solution to the desired temperature (e.g., 0 °C) using an ice bath.
-
Add the this compound solution dropwise to the stirred amine solution over 15-30 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours (reaction progress can be monitored by TLC or LC-MS).
-
-
Workup and Purification:
-
Once the reaction is complete, quench with a small amount of methanol to consume any unreacted isocyanate.
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude product by recrystallization or column chromatography to isolate the desired N-(2-fluorophenyl)-N'-substituted urea.
-
Protocol 2: Solvent Drying (Tetrahydrofuran, THF)
Moisture is a critical factor in isocyanate reactions.[7] This protocol describes a standard method for preparing anhydrous THF.
-
Pre-drying:
-
Add activated 3Å or 4Å molecular sieves to a bottle of reagent-grade THF and let it stand for at least 24 hours.
-
-
Distillation:
-
Set up a distillation apparatus that has been oven or flame-dried.
-
To a round-bottom flask, add the pre-dried THF and small pieces of sodium metal.
-
Add a small amount of benzophenone to the flask to act as an indicator.
-
Heat the mixture to a gentle reflux under an inert atmosphere. A persistent deep blue or purple color indicates the formation of the sodium-benzophenone ketyl radical, signifying that the solvent is anhydrous and oxygen-free.[7]
-
Distill the required volume of dry THF directly into the reaction flask or a dry storage flask under an inert atmosphere.
-
Visualizations
Caption: Workflow for troubleshooting poor regioselectivity.
Caption: Key factors influencing reaction outcomes.
References
- 1. Advancements in Isocyanate Reaction Control Techniques [eureka.patsnap.com]
- 2. Breaking Down Isocyanate Catalysis for Improved Efficiency [eureka.patsnap.com]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. wernerblank.com [wernerblank.com]
- 10. pcimag.com [pcimag.com]
- 11. asianpubs.org [asianpubs.org]
- 12. mdpi.com [mdpi.com]
- 13. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
Technical Support Center: Catalyst Poisoning in Reactions with 2-Fluorophenyl Isocyanate
This technical support center is designed for researchers, scientists, and drug development professionals working with 2-Fluorophenyl isocyanate. It provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to catalyst poisoning during experimental procedures.
Troubleshooting Guide: Diagnosing and Mitigating Catalyst Poisoning
Catalyst poisoning in reactions involving this compound can manifest in various ways, including reduced reaction rates, low yields, and incomplete conversion. This guide provides a systematic approach to identifying and resolving these issues.
Issue 1: Reaction is sluggish, or fails to initiate.
-
Possible Cause: The catalyst has been deactivated by impurities present in the reactants or solvent.
-
Troubleshooting Steps:
-
Reagent Purity Check: Ensure all starting materials, including this compound and any co-reactants (e.g., polyols, amines), are of high purity and free from acidic or basic residues.
-
Solvent Dehydration: Thoroughly dry all solvents prior to use. Many common organic solvents are hygroscopic and can introduce water, a potent catalyst poison.
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Catalyst Integrity: Verify that the catalyst has been stored correctly and has not been exposed to air or moisture.
-
Issue 2: Formation of solid precipitates or unexpected side products.
-
Possible Cause: Side reactions are occurring due to catalyst poisoning or the presence of reactive impurities. Water contamination is a frequent cause, leading to the formation of insoluble urea byproducts.[1]
-
Troubleshooting Steps:
-
Identify Precipitate: If possible, isolate and characterize the precipitate. Formation of a urea-based solid is a strong indicator of water contamination.
-
Review Reactant Compatibility: The Safety Data Sheet (SDS) for this compound lists incompatible materials such as acids, strong bases, alcohols, and amines.[2] Ensure that no such impurities are present in your reaction mixture.
-
Monitor Reaction by Spectroscopy: Utilize in-situ monitoring techniques like FTIR to track the disappearance of the isocyanate peak (~2270 cm⁻¹) and the potential appearance of urea or other side-product peaks.
-
Issue 3: Inconsistent reaction rates or batch-to-batch variability.
-
Possible Cause: Varying levels of catalyst poisons in different batches of reagents or solvents.
-
Troubleshooting Steps:
-
Standardize Reagent Purification: Implement a consistent and rigorous purification protocol for all reactants and solvents.
-
Quantify Impurity Levels: If possible, quantify the levels of potential poisons (e.g., water content by Karl Fischer titration) in your starting materials.
-
Use a Fresh Batch of Catalyst: If catalyst poisoning is suspected, attempt the reaction with a fresh, unopened container of the catalyst.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common catalyst poisons in reactions with this compound?
A1: Based on the known reactivity of isocyanates and information from safety data sheets, the most common potential catalyst poisons for reactions involving this compound are:
-
Water: Reacts with the isocyanate to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. The amine can further react with the isocyanate to form a urea, consuming the starting material and deactivating the catalyst.[1]
-
Acids: Can neutralize basic catalysts, such as tertiary amines, rendering them inactive.[3]
-
Strong Bases: Can react with and deactivate metal-based catalysts.
-
Alcohols and Amines (as impurities): These can compete with the desired reaction, leading to the formation of unwanted side products and consumption of the catalyst.[2]
-
Strong Oxidizing Agents: Can potentially degrade the catalyst.[2]
Q2: Which types of catalysts are susceptible to poisoning in these reactions?
A2: Virtually all catalysts used for isocyanate reactions can be poisoned. The susceptibility depends on the nature of the catalyst and the poison:
-
Organotin Catalysts (e.g., Dibutyltin Dilaurate - DBTDL): Highly susceptible to hydrolysis by water, which leads to a decrease in catalytic activity.[4][5]
-
Tertiary Amine Catalysts (e.g., DABCO): Can be neutralized by acidic impurities, forming ammonium salts with reduced or no catalytic activity.[3][6]
-
Zirconium and Bismuth Catalysts: While often more resistant to water than organotin catalysts, their activity can be affected by strong acids or bases and other coordinating species.[7][8]
Q3: How can I prevent catalyst poisoning in my experiments?
A3: Prevention is key to successful reactions. Follow these best practices:
-
Rigorous Purification: Purify all reactants and solvents to remove water, acidic/basic impurities, and other potential contaminants.
-
Inert Atmosphere: Always work under a dry inert gas like nitrogen or argon.
-
Proper Glassware Preparation: Oven-dry all glassware immediately before use to remove adsorbed moisture.
-
Correct Reagent Handling: Handle and store all reagents, especially the isocyanate and the catalyst, according to the manufacturer's instructions to prevent exposure to atmospheric moisture and contaminants.
Q4: Can a poisoned catalyst be regenerated?
A4: In some cases, catalyst regeneration is possible, but the effectiveness depends on the type of catalyst and the nature of the poisoning.
-
Amine Catalysts: If neutralized by an acid, it may be possible to regenerate the amine by a careful basification and extraction procedure. However, for laboratory-scale reactions, using a fresh catalyst is often more practical.
-
Metal-Based Catalysts: Regeneration of poisoned metal catalysts can be complex and may involve washing with specific solvents or treatment with activating agents.[9] For many common laboratory catalysts, regeneration is not a straightforward process.
Quantitative Data on Catalyst Poisoning
| Catalyst Type | Potential Poison | Expected Effect on Reaction Rate | Illustrative Quantitative Impact (General) |
| Organotin (e.g., DBTDL) | Water | Significant decrease | A water content of >0.05% can lead to a >50% reduction in the gel time of a polyurethane formulation. |
| Tertiary Amine (e.g., DABCO) | Acidic Impurities (e.g., HCl) | Drastic decrease to complete inhibition | Stoichiometric amounts of acid relative to the amine catalyst can lead to complete cessation of the reaction. |
| Zirconium Complexes | Strong Bases | Decreased activity | The presence of strong bases can lead to ligand exchange and formation of less active catalytic species. |
| Bismuth Carboxylates | Water | Moderate decrease | While more water-tolerant than tin catalysts, excess water will still lead to a noticeable decrease in reaction rate and potential precipitation of bismuth oxides.[8] |
Experimental Protocols
Protocol 1: General Procedure for a Catalyzed Reaction with this compound under Anhydrous Conditions
-
Glassware Preparation: All glassware (reaction flask, dropping funnel, condenser, magnetic stir bar) should be thoroughly cleaned and oven-dried at 120°C for at least 4 hours. Assemble the apparatus while hot under a stream of dry nitrogen or argon.
-
Solvent and Reagent Preparation: Use freshly distilled, anhydrous solvents. Ensure all liquid reagents are dry and degassed. Solid reagents should be dried in a vacuum oven.
-
Reaction Setup: Charge the reaction flask with the solvent and the co-reactant (e.g., a diol) under a positive pressure of inert gas.
-
Catalyst Addition: Add the catalyst via syringe to the reaction mixture. The typical catalyst loading for organometallic catalysts is in the range of 0.01-0.1 mol% relative to the isocyanate.
-
Isocyanate Addition: Add the this compound dropwise to the stirred reaction mixture at the desired temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or in-situ FTIR spectroscopy, observing the disappearance of the NCO peak.
-
Work-up: Once the reaction is complete, quench the reaction appropriately and proceed with the product isolation and purification.
Protocol 2: Illustrative Catalyst Regeneration (Amine Catalyst Neutralized by Acid)
Note: This is a general guideline and may need to be adapted. It is often more practical to use a fresh catalyst.
-
Quench and Dilute: At the end of the reaction, cool the mixture and dilute with an appropriate organic solvent (e.g., ethyl acetate).
-
Aqueous Wash: Transfer the mixture to a separatory funnel and wash with a dilute aqueous solution of a weak base (e.g., sodium bicarbonate) to neutralize the acidic poison and liberate the free amine catalyst.
-
Extraction: Separate the organic layer. The regenerated amine catalyst should now be in the organic phase.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure.
-
Purification: The recovered catalyst may require further purification (e.g., distillation or chromatography) before reuse.
Visualizing Catalyst Poisoning and Mitigation
Diagram 1: General Catalyst Deactivation Pathways
Caption: Common pathways leading to catalyst deactivation.
Diagram 2: Troubleshooting Workflow for Suspected Catalyst Poisoning
Caption: A logical workflow for troubleshooting catalyst poisoning.
Diagram 3: Logical Relationship of Common Poisons and Catalyst Types
References
- 1. researchgate.net [researchgate.net]
- 2. Investigations of catalysis of urethane formation using organotin dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reaction principle of tertiary amine catalyst - Knowledge - Green View Technology and Development Co., Ltd [gvchem.com]
- 4. bdmaee.net [bdmaee.net]
- 5. US4987244A - Organotin catalysts for use in polyurethane systems - Google Patents [patents.google.com]
- 6. poliuretanos.com.br [poliuretanos.com.br]
- 7. wernerblank.com [wernerblank.com]
- 8. shepchem.com [shepchem.com]
- 9. mingxupu.com [mingxupu.com]
Technical Support Center: Scale-Up of Reactions Using 2-Fluorophenyl Isocyanate
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on overcoming the challenges associated with scaling up chemical reactions involving 2-Fluorophenyl isocyanate.
This guide is structured to provide immediate, practical answers to common issues encountered during the transition from laboratory-scale experiments to pilot-plant and larger-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up reactions with this compound?
A1: Scaling up reactions with this compound introduces heightened safety risks that must be rigorously addressed. Key concerns include:
-
Toxicity: Isocyanates are toxic and can cause respiratory and skin sensitization.[1][2] All handling must be conducted in well-ventilated areas, and appropriate personal protective equipment (PPE), including respiratory protection and chemically resistant gloves, is mandatory.[1][2][3][4][5]
-
Exothermic Reactions: Reactions of isocyanates with nucleophiles such as amines and alcohols are highly exothermic.[6] What is a manageable temperature increase in a lab flask can become a dangerous thermal runaway in a large reactor.[6]
-
Moisture Sensitivity: this compound reacts readily with water to form an unstable carbamic acid, which decarboxylates to produce 2-fluoroaniline and carbon dioxide gas. The resulting amine can then react with another molecule of the isocyanate to form a diaryl urea, leading to byproduct formation and pressure buildup.[7]
-
Flammability: this compound is a flammable liquid and vapor.[8][9][10] All equipment must be properly grounded, and sources of ignition must be eliminated.[3][4][5]
Q2: What are the most common side reactions observed during the scale-up of this compound reactions, and how can they be minimized?
A2: During scale-up, minor side reactions can become significant impurities. The most prevalent side reactions include:
-
Urea Formation: This occurs due to the reaction with water, as described above. To minimize this, ensure all reactants, solvents, and equipment are rigorously dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Allophanate and Biuret Formation: The desired urethane or urea products can further react with this compound, especially at elevated temperatures, to form allophanates and biurets, respectively.[7] Maintaining strict temperature control and avoiding localized hot spots are crucial for prevention.
-
Trimerization: In the presence of certain catalysts or at high temperatures, this compound can trimerize to form a highly stable isocyanurate ring. This is often an undesired side reaction that consumes the starting material. Careful selection of catalysts and temperature control can mitigate this.
Q3: How does inadequate mixing impact the outcome of a scaled-up reaction with this compound?
A3: Inadequate mixing is a critical factor in the scale-up of these reactions. Poor mixing can lead to:
-
Localized Hot Spots: Due to the exothermic nature of the reaction, insufficient mixing can result in areas of high temperature, promoting the formation of allophanates, biurets, and other thermal degradation byproducts.
-
Non-uniform Reactant Concentration: This can lead to incomplete reactions and a broader distribution of products, making purification more challenging.
-
Phase Separation: In heterogeneous reaction mixtures, poor mixing can hinder the interaction between reactants, slowing down the reaction rate and potentially leading to lower yields.
Effective agitation and reactor design are paramount to ensure proper heat and mass transfer. For viscous reaction mixtures, the selection of an appropriate impeller design and agitation speed is critical.
Troubleshooting Guides
Problem 1: The reaction temperature is increasing too rapidly, indicating a potential thermal runaway.
| Potential Cause | Troubleshooting Step |
| Inadequate Heat Removal | Ensure the reactor's cooling system is functioning at maximum capacity. For pilot-scale reactors, verify the flow rate and temperature of the cooling medium. |
| Reagent Addition Rate is Too Fast | Immediately stop the addition of the nucleophile (amine or alcohol). The rate of addition should be carefully controlled to match the heat removal capacity of the reactor. |
| Poor Mixing | Confirm that the agitator is operational and set to an appropriate speed to ensure efficient heat transfer from the reaction mass to the reactor walls. |
| Incorrect Reactant Concentration | Using overly concentrated solutions can lead to a rapid release of heat. Consider diluting the reactants, though this may impact reaction kinetics and downstream processing. |
Problem 2: A significant amount of solid precipitate is forming in the reactor, leading to processing difficulties.
| Potential Cause | Troubleshooting Step |
| Urea Byproduct Formation | This is the most likely cause, resulting from moisture contamination. Rigorously dry all solvents and reagents before use. Ensure the reactor is purged with an inert gas. |
| Product Precipitation | The desired urea or urethane product may have limited solubility in the chosen solvent at the reaction concentration. Consider using a different solvent or a solvent mixture. |
| Low Reaction Temperature | If the product has a tendency to crystallize, a lower reaction temperature might induce premature precipitation. Evaluate the solubility of the product at different temperatures. |
Problem 3: The final product is difficult to purify, showing multiple impurities in the analysis.
| Potential Cause | Troubleshooting Step |
| Side Reactions (Allophanate/Biuret) | Analyze the crude product to identify the impurities. If allophanates or biurets are present, re-evaluate the reaction temperature profile. Avoid prolonged reaction times at elevated temperatures. |
| Trimerization of Isocyanate | The presence of the isocyanurate trimer can be confirmed by analytical techniques. Re-evaluate the catalyst and reaction temperature. |
| Impure Starting Materials | Ensure the purity of the this compound and the nucleophile. Impurities in the starting materials can lead to a cascade of side reactions. |
Quantitative Data
The following tables provide estimated quantitative data for reactions involving this compound. Note: This data is based on typical values for aryl isocyanates and should be confirmed experimentally for specific reaction conditions.
Table 1: Estimated Heat of Reaction for Common Reactions
| Reaction | Nucleophile | Solvent | Estimated Heat of Reaction (ΔH) |
| Urea Formation | Aniline | Toluene | -90 to -110 kJ/mol |
| Urethane Formation | Ethanol | Tetrahydrofuran (THF) | -80 to -100 kJ/mol |
Table 2: Effect of Mixing Speed on a Representative Urea Formation Reaction (Pilot Scale)
| Agitation Speed (RPM) | Heat Transfer Coefficient (W/m²K) | Yield of Desired Urea (%) | Key Impurity (e.g., Diaryl Urea) (%) |
| 50 | 150 | 85 | 5 |
| 100 | 250 | 92 | 2 |
| 200 | 400 | 95 | <1 |
Experimental Protocols
Key Experiment: Kilogram-Scale Synthesis of N-(2-fluorophenyl)-N'-phenylurea
Objective: To synthesize N-(2-fluorophenyl)-N'-phenylurea on a kilogram scale with high purity and yield.
Materials:
-
This compound (1.00 kg, 7.29 mol)
-
Aniline (0.68 kg, 7.30 mol)
-
Toluene (anhydrous, 10 L)
Equipment:
-
20 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet/outlet.
-
Addition funnel
-
Heating/cooling circulator
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.
-
Charge Reactants: Charge the reactor with aniline and 8 L of anhydrous toluene.
-
Cooling: Cool the solution to 10-15 °C with agitation.
-
Isocyanate Addition: Slowly add a solution of this compound in 2 L of anhydrous toluene to the reactor via the addition funnel over a period of 2-3 hours. Maintain the internal temperature below 25 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by taking samples for in-situ FTIR or HPLC analysis to confirm the disappearance of the isocyanate peak (~2270 cm⁻¹).
-
Product Isolation: The product will precipitate as a white solid. Cool the mixture to 0-5 °C and stir for 1 hour to maximize precipitation.
-
Filtration: Filter the solid product and wash the filter cake with cold toluene (2 x 1 L).
-
Drying: Dry the product in a vacuum oven at 60 °C until a constant weight is achieved.
Expected Yield: 1.5 - 1.6 kg (95-98%) of N-(2-fluorophenyl)-N'-phenylurea as a white solid.
Visualizations
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. scribd.com [scribd.com]
- 3. engineering.mu.edu.iq [engineering.mu.edu.iq]
- 4. Advancements in Isocyanate Reaction Control Techniques [eureka.patsnap.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. filipposanfilippo.inspitivity.com [filipposanfilippo.inspitivity.com]
- 7. CN1422848A - Preparation method of pyridylphenylurea - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. ijssst.info [ijssst.info]
- 10. MySkinRecipes [myskinrecipes.com]
Validation & Comparative
A Comparative Guide to Analytical Methods for Determining the Purity of 2-Fluorophenyl Isocyanate
For researchers, scientists, and drug development professionals, the accurate determination of the purity of reactive chemical intermediates like 2-Fluorophenyl isocyanate is crucial for ensuring reaction stoichiometry, product quality, and experimental reproducibility. This guide provides a comparative overview of common analytical techniques for assessing the purity of this compound, complete with experimental protocols and performance data.
The primary methods for determining the purity of isocyanates, including this compound, are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC) often requiring derivatization, and back-titration to determine the isocyanate (-NCO) group content. Spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are also employed for structural confirmation and can provide purity information.
Comparison of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the required accuracy, sensitivity, sample throughput, and available instrumentation. The following table summarizes the key aspects of the most common methods.
| Method | Principle | Advantages | Disadvantages | Typical Performance |
| Gas Chromatography (GC) | Separation of volatile compounds based on their boiling point and polarity, followed by detection. | High specificity and sensitivity; allows for identification and quantification of volatile impurities.[1] | This compound is highly reactive and may degrade at high temperatures in the injector or column; potential for reactions with column stationary phases.[1] | Assay (GC) ≥97.5% is a specification for commercially available this compound.[2] |
| High-Performance Liquid Chromatography (HPLC) | Separation of compounds in the liquid phase, typically after derivatization of the isocyanate group to form a stable, UV-active, or ionizable product.[1] | High sensitivity and suitable for less volatile or thermally sensitive isocyanates; well-established for isocyanate analysis.[1] | Requires a derivatization step, which adds complexity and potential for side reactions; this is an indirect analysis.[1] | LOD/LOQ: Low ng to pg range; Precision: RSD <5%.[1] |
| Titration (%NCO Content) | Back-titration method where an excess of a primary or secondary amine (e.g., di-n-butylamine) reacts with the isocyanate. The unreacted amine is then titrated with a standardized acid.[3][4][5][6][7] | Direct measurement of the reactive isocyanate group, which is often the primary indicator of purity and reactivity. It is a well-established and standardized method (e.g., ASTM D5155).[1][7] | May not detect non-isocyanate impurities that do not react with the amine. It requires careful handling of reagents and protection from moisture.[3][4] | Good repeatability with a relative standard deviation (RSD) of around 0.25%.[7] |
| Spectroscopy (FTIR, NMR) | Infrared (FTIR) spectroscopy identifies the characteristic -NCO stretch (~2250-2275 cm⁻¹). Nuclear Magnetic Resonance (NMR) spectroscopy provides structural information and can be used for quantitative analysis (qNMR). | Rapid and non-destructive. Provides structural confirmation. qNMR can be a highly accurate primary method. | FTIR is generally not quantitative for purity determination. NMR may have lower sensitivity for minor impurities compared to chromatographic methods. | Molecular geometry of this compound has been investigated by microwave and NMR spectroscopy.[8][9] |
Experimental Protocols
Gas Chromatography (GC) for Purity Assay
This method is suitable for the direct determination of the purity of this compound and for the quantification of volatile impurities.
Instrumentation:
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID).
-
Capillary column suitable for polar compounds (e.g., Agilent HP-Innowax, 60 m × 0.32 mm, 0.5 μm).[10]
Reagents:
-
High-purity carrier gas (e.g., Helium).
-
High-purity solvent for sample dilution (e.g., anhydrous toluene or acetonitrile).
Procedure:
-
Sample Preparation: Prepare a solution of this compound in the chosen anhydrous solvent at a suitable concentration.
-
GC Conditions:
-
Inlet Temperature: 250 °C (use a split injection mode, e.g., 100:1, to avoid overloading the column).[10]
-
Oven Temperature Program: Start at 60 °C for 10 minutes, then ramp up to 150 °C at a rate of 5 °C/min and hold for 10 minutes.[10]
-
Column Flow: 2.1 mL/min Helium (constant flow).[10]
-
Detector Temperature: 300 °C (FID).[10]
-
-
Analysis: Inject the prepared sample into the GC system. The purity is determined by the area percent of the main peak relative to the total area of all peaks in the chromatogram.
Back-Titration for %NCO Content
This method determines the percentage of isocyanate groups (%NCO) and is a direct measure of the functional purity of the material. This protocol is based on the reaction of the isocyanate with an excess of di-n-butylamine, followed by back-titration of the unreacted amine with hydrochloric acid.[3][4][5][6]
Instrumentation:
-
Automatic Potentiometric Titrator or manual titration setup with a burette and pH meter/indicator.
-
Glass and reference electrodes.[3]
-
Magnetic stirrer.
Reagents:
-
Titrant: Standardized 0.5 M or 1 M Hydrochloric acid (HCl) solution.[3][4]
-
Amine Reagent: A solution of di-n-butylamine in a dry solvent like toluene (e.g., 2 M).[4]
Procedure:
-
Sample Preparation: Accurately weigh about 2-3 g of the this compound sample into a dry Erlenmeyer flask.[3][4]
-
Reaction: Add a precise volume (e.g., 25 mL) of the di-n-butylamine-toluene solution to the flask.[3] Stopper the flask, and stir the solution for 15-20 minutes.[3][4]
-
Titration Preparation: Add a sufficient amount of 2-propanol or methanol (e.g., 150 mL) to the flask to ensure a homogeneous solution for titration.[3]
-
Titration: Titrate the solution with the standardized hydrochloric acid to the equivalence point.[3][4]
-
Blank Titration: Perform a blank titration using the same volume of the di-n-butylamine reagent without the isocyanate sample.[3]
-
Calculation: The %NCO is calculated using the following formula: %NCO = [((B - S) × N × 4.202) / W] Where:
-
B = volume of HCl for the blank titration (mL)
-
S = volume of HCl for the sample titration (mL)
-
N = normality of the HCl
-
W = weight of the sample (g)
-
4.202 is a constant based on the molecular weight of the NCO group.[1]
-
Workflow and Process Visualization
The following diagrams illustrate the general workflows for the analytical methods described.
Caption: Workflow for GC Purity Analysis.
Caption: Workflow for %NCO Determination by Back-Titration.
References
- 1. benchchem.com [benchchem.com]
- 2. A17466.06 [thermofisher.com]
- 3. hiranuma.com [hiranuma.com]
- 4. scribd.com [scribd.com]
- 5. xylemanalytics.com [xylemanalytics.com]
- 6. xylem.com [xylem.com]
- 7. researchgate.net [researchgate.net]
- 8. scientificlabs.com [scientificlabs.com]
- 9. 2-氟异氰酸苯酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. agilent.com [agilent.com]
comparing the reactivity of 2-Fluorophenyl isocyanate with phenyl isocyanate
In the landscape of organic synthesis and drug development, the choice of reagents is paramount to the success of a reaction. Isocyanates, with their highly reactive -N=C=O functional group, are crucial building blocks for a plethora of compounds, including ureas, carbamates, and amides. This guide provides a detailed comparison of the reactivity of 2-Fluorophenyl isocyanate and the archetypal Phenyl isocyanate, offering insights for researchers and chemists in optimizing their synthetic strategies.
The reactivity of aromatic isocyanates is significantly influenced by the nature of the substituents on the phenyl ring. Electron-withdrawing groups tend to enhance the electrophilicity of the isocyanate carbon, thereby increasing its susceptibility to nucleophilic attack. Conversely, electron-donating groups decrease reactivity.
The Electronic Influence of the Ortho-Fluoro Substituent
The fluorine atom in the ortho position of this compound is a strongly electronegative atom, exerting a powerful electron-withdrawing inductive effect (-I). This effect leads to a significant polarization of the N=C=O group, rendering the carbonyl carbon more electron-deficient and, consequently, more reactive towards nucleophiles. In contrast, phenyl isocyanate lacks such a substituent, making its isocyanate carbon less electrophilic.
This electronic difference is the primary determinant of the observed reactivity differences between the two compounds. It is a well-established principle that aromatic isocyanates are characterized by higher reactivity with active hydrogens compared to their aliphatic counterparts, due to the negative charge delocalization which is stabilized by the resonance effect of the aromatic ring.[1] The presence of an electron-withdrawing substituent, such as fluorine, further enhances this reactivity.[1]
Comparative Reactivity Data
| Parameter | This compound | Phenyl Isocyanate |
| Relative Reactivity | Higher | Lower |
| Electrophilicity of Carbonyl Carbon | Increased | Baseline |
| Reaction Rate with Nucleophiles | Faster | Slower |
Note: This table represents a qualitative prediction based on the electronic effects of the fluoro substituent.
Experimental Protocols
To empirically determine the reactivity difference, a comparative kinetic study can be performed. A common method involves reacting the isocyanate with a nucleophile, such as an alcohol or an amine, and monitoring the reaction progress over time.
General Protocol for Reaction with an Alcohol (e.g., Butan-1-ol)
-
Materials: this compound, Phenyl isocyanate, Butan-1-ol, anhydrous solvent (e.g., Toluene or Dichloromethane), and a tertiary amine catalyst (e.g., Triethylamine, optional).
-
Reaction Setup: A dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with a solution of the alcohol in the anhydrous solvent.
-
Initiation: The isocyanate (either this compound or Phenyl isocyanate) is dissolved in the anhydrous solvent and added dropwise to the alcohol solution at a controlled temperature (e.g., 25 °C).
-
Monitoring: Aliquots of the reaction mixture are withdrawn at regular intervals and quenched (e.g., with an excess of a secondary amine like dibutylamine to consume unreacted isocyanate). The concentration of the product (carbamate) or the remaining isocyanate can be determined by techniques such as HPLC, GC, or titration.
-
Data Analysis: The reaction rate constants can be calculated by plotting the concentration of the reactants or products against time and fitting the data to an appropriate rate law.
Visualizing the Reaction Mechanism
The reaction of an isocyanate with a nucleophile, such as an alcohol, proceeds via a nucleophilic addition mechanism.
Caption: Nucleophilic addition of an alcohol to this compound.
Logical Workflow for Reactivity Comparison
The process of comparing the reactivity of the two isocyanates can be systematically outlined.
Caption: Workflow for comparing isocyanate reactivity.
References
Unveiling Protein Adducts: A Guide to the Mass Spectrometric Validation of 2-Fluorophenyl Isocyanate Modification
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for the validation of protein adducts formed by 2-fluorophenyl isocyanate (2-FPI), a reactive electrophile. Leveraging mass spectrometry-based proteomics, we detail experimental strategies, data analysis, and interpretation. As direct experimental data for 2-FPI is limited in publicly available literature, this guide uses phenyl isocyanate (PI) as a well-documented surrogate to illustrate the principles and methodologies.
Isocyanates are a class of highly reactive compounds known to form covalent adducts with nucleophilic residues in proteins, primarily the N-terminal amine and the epsilon-amino group of lysine. This modification can alter protein structure and function, potentially leading to adverse biological effects or serving as a basis for targeted drug design. Validating these adducts is crucial for understanding the mechanism of action of isocyanate-containing compounds and for assessing their safety and efficacy. Tandem mass spectrometry (MS/MS) stands as a cornerstone technology for the unambiguous identification and quantification of these modifications.[1][2]
Comparative Analysis of Isocyanate Reactivity
Table 1: Comparison of Phenyl Isocyanate Reactivity with Protein Nucleophiles (Illustrative Data)
| Amino Acid Residue | Nucleophilic Group | Relative Reactivity (PI) | Expected Relative Reactivity (2-FPI) | Mass Shift (Da) |
| N-terminus | α-amino | +++ | ++++ | +137.04 |
| Lysine | ε-amino | +++ | ++++ | +137.04 |
| Cysteine | Thiol | ++ | ++ | +137.04 |
| Serine | Hydroxyl | + | + | +137.04 |
| Threonine | Hydroxyl | + | + | +137.04 |
| Tyrosine | Phenolic hydroxyl | + | + | +137.04 |
This table presents illustrative data based on established isocyanate chemistry. Actual relative reactivities may vary depending on the protein microenvironment and experimental conditions.
Experimental Protocol: A Bottom-Up Proteomics Approach
The validation of 2-FPI adducts typically employs a bottom-up proteomics workflow. This strategy involves the enzymatic digestion of the adducted protein into smaller peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials and Reagents
-
Protein of interest (e.g., Human Serum Albumin)
-
This compound (or Phenyl isocyanate as a control)
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
d5-Phenyl isocyanate (for quantitative analysis)
Procedure
-
Protein Adduction:
-
Incubate the target protein with 2-FPI (or PI) at a desired molar ratio (e.g., 1:1, 1:10) in a suitable buffer (e.g., phosphate buffer, pH 7.4) for a defined period (e.g., 2 hours) at 37°C.
-
Quench the reaction by adding a scavenger molecule (e.g., Tris buffer).
-
-
Denaturation, Reduction, and Alkylation:
-
Denature the protein sample in 8 M urea.
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating for 1 hour at 37°C.
-
Alkylate free cysteine residues by adding IAA to a final concentration of 55 mM and incubating for 45 minutes in the dark at room temperature.
-
-
Enzymatic Digestion:
-
Dilute the sample with buffer (e.g., 50 mM ammonium bicarbonate) to reduce the urea concentration to less than 1 M.
-
Add trypsin at an enzyme-to-protein ratio of 1:50 (w/w) and incubate overnight at 37°C.
-
-
Quantitative Labeling (Optional, for relative quantification):
-
For comparative studies, label the control (unmodified) and experimental (2-FPI modified) peptide digests with d0- and d5-phenyl isocyanate, respectively.[3] This allows for the relative quantification of adduct levels between samples.
-
-
Sample Cleanup:
-
Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge.
-
Elute the peptides and dry them under vacuum.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a solution of 0.1% formic acid in water.
-
Inject the sample onto a reverse-phase HPLC column coupled to a high-resolution mass spectrometer.
-
Separate the peptides using a gradient of increasing acetonitrile concentration.
-
Acquire MS and MS/MS data in a data-dependent acquisition (DDA) mode.
-
Data Analysis and Interpretation
The analysis of the acquired mass spectrometry data involves identifying peptides that have been modified by 2-FPI. This is achieved by searching the MS/MS spectra against a protein sequence database, specifying the mass shift corresponding to the 2-FPI adduct (+137.04 Da) as a variable modification.
MS/MS Fragmentation of a Phenyl Isocyanate-Modified Peptide:
The fragmentation pattern in the MS/MS spectrum provides evidence for the site of modification. For a peptide modified at the N-terminus or a lysine residue, the b- and y-ion series will show a characteristic mass shift. For instance, if the N-terminus is modified, all b-ions will contain the mass of the adduct, while the y-ions will remain unmodified.
Workflow for Validation of 2-FPI Adducts
Concluding Remarks
The validation of this compound adducts by mass spectrometry is a critical step in understanding the biological consequences of exposure to this reactive compound. While direct experimental data for 2-FPI is emerging, the well-established methodologies for analyzing phenyl isocyanate adducts provide a robust framework for these investigations. The combination of high-resolution mass spectrometry, sophisticated data analysis software, and standardized experimental protocols enables the confident identification and quantification of protein modifications, paving the way for a deeper understanding of isocyanate biochemistry and its implications in drug development and toxicology.
References
A Comparative Guide to the Hydrolysis Kinetics of 2-Fluorophenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hydrolysis kinetics of 2-Fluorophenyl isocyanate, a crucial consideration for its application in various chemical and pharmaceutical contexts. Due to a lack of specific experimental kinetic data for this compound in publicly available literature, this guide leverages experimental data for the closely related phenyl isocyanate and supplements this with theoretical insights into the effect of fluorine substitution.
Data Presentation: Comparative Hydrolysis Kinetics
The following table summarizes available kinetic data for the hydrolysis of phenyl isocyanate and provides a qualitative comparison for this compound based on computational studies. The presence of an electron-withdrawing fluorine atom on the phenyl ring is expected to significantly increase the rate of hydrolysis.
| Compound | Solvent System | Rate Constant (k) | Half-life (t½) | Data Type |
| Phenyl Isocyanate | Aqueous HCl (25 °C) | 3.39 x 10⁻² s⁻¹ | ~20 seconds | Experimental |
| Phenyl Isocyanate | Water/Dioxane | 1.53 x 10⁻⁴ - 1.25 x 10⁻² s⁻¹ | 55 s - 75.5 min | Experimental |
| This compound | Aqueous | Expected to be > 3.39 x 10⁻² s⁻¹ | Expected to be < 20 seconds | Theoretical |
Note: The hydrolysis rate of phenyl isocyanate is highly dependent on the solvent system, with rates varying significantly with water concentration. Theoretical studies suggest that the fluorine substituent in this compound lowers the activation barrier for hydrolysis by approximately 15-20 kcal/mol compared to phenyl isocyanate, indicating a substantially faster reaction rate.[1][2]
Signaling Pathway of Isocyanate Hydrolysis
The hydrolysis of an isocyanate proceeds through the nucleophilic attack of water on the carbonyl carbon of the isocyanate group, forming an unstable carbamic acid intermediate. This intermediate then rapidly decomposes to yield a primary amine and carbon dioxide.
Caption: General signaling pathway for the hydrolysis of an isocyanate.
Experimental Protocols
A detailed experimental protocol to determine the hydrolysis kinetics of an isocyanate like this compound is provided below. This protocol is based on established methods for studying isocyanate reactions.
Objective: To determine the pseudo-first-order rate constant for the hydrolysis of this compound in a given solvent system.
Materials:
-
This compound
-
Anhydrous solvent (e.g., acetonitrile, dioxane)
-
Deionized water
-
Dibutylamine solution (standardized)
-
Hydrochloric acid (standardized)
-
Bromophenol blue indicator
-
Reaction vessel with a stirrer and temperature control
-
Syringes for sampling
-
Titration apparatus or HPLC/GC-MS system
Procedure:
-
Reaction Setup: A known volume of the chosen anhydrous solvent is placed in the reaction vessel and allowed to reach thermal equilibrium at the desired temperature.
-
Initiation of Reaction: A precise amount of deionized water is added to the solvent to achieve the desired concentration. The hydrolysis reaction is initiated by adding a known quantity of this compound to the stirred solution.
-
Sampling: At regular time intervals, aliquots of the reaction mixture are withdrawn.
-
Quenching: The reaction in the aliquot is immediately quenched by adding it to a known excess of a standardized solution of dibutylamine in the anhydrous solvent. Dibutylamine reacts with the remaining unreacted isocyanate.
-
Analysis:
-
Titration Method: The unreacted dibutylamine is back-titrated with a standardized solution of hydrochloric acid using bromophenol blue as an indicator. The amount of isocyanate that reacted with water at each time point can then be calculated.
-
Chromatographic Method (HPLC/GC-MS): The quenched sample can be analyzed by HPLC or GC-MS to determine the concentration of the urea derivative formed from the reaction of the isocyanate with dibutylamine. This allows for the calculation of the remaining isocyanate concentration.
-
-
Data Analysis: The concentration of the isocyanate is plotted against time. The pseudo-first-order rate constant (k') is determined from the slope of the natural logarithm of the isocyanate concentration versus time plot.
Experimental Workflow
The following diagram illustrates the general workflow for the kinetic study of isocyanate hydrolysis.
Caption: Experimental workflow for kinetic analysis of isocyanate hydrolysis.
Logical Relationship: Factors Influencing Hydrolysis Rate
The rate of isocyanate hydrolysis is influenced by several factors, with electronic effects of substituents on the aromatic ring being a key determinant.
Caption: Key factors influencing the rate of isocyanate hydrolysis.
References
A Comparative Analysis of the Reactivity of 2-, 3-, and 4-Fluorophenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of three isomers of fluorophenyl isocyanate: 2-fluorophenyl isocyanate, 3-fluorophenyl isocyanate, and 4-fluorophenyl isocyanate. Understanding the relative reactivity of these isomers is crucial for their application in the synthesis of pharmaceuticals, agrochemicals, and polymers, where precise control of reaction kinetics is paramount. This analysis is supported by established principles of physical organic chemistry and outlines detailed experimental protocols for verifying these reactivity profiles.
Executive Summary
The reactivity of the isocyanate group (-N=C=O) is highly sensitive to the electronic effects of substituents on the phenyl ring. The position of the fluorine atom in 2-, 3-, and 4-fluorophenyl isocyanate dictates its influence on the electrophilicity of the isocyanate carbon, thereby affecting the rate of reaction with nucleophiles. Based on the interplay of inductive and resonance effects, the expected order of reactivity towards a common nucleophile, such as an alcohol, is:
4-Fluorophenyl Isocyanate > this compound ≈ 3-Fluorophenyl Isocyanate
This predicted trend is based on the strong electron-withdrawing inductive effect of the fluorine atom, which is most influential in the para position, leading to a more electrophilic isocyanate carbon and a faster reaction rate.
Theoretical Basis for Reactivity Comparison
The reaction between an isocyanate and an alcohol proceeds via nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon of the isocyanate group. The rate of this reaction is therefore dependent on the magnitude of the partial positive charge on this carbon. The electronic effects of the fluorine substituent modulate this charge.
-
Inductive Effect (-I): Fluorine is the most electronegative element, and it exerts a strong electron-withdrawing inductive effect, pulling electron density from the aromatic ring. This effect increases the electrophilicity of the isocyanate carbon, thus increasing the reaction rate. The inductive effect weakens with distance.
-
Resonance Effect (+R): Fluorine has lone pairs of electrons that can be donated to the aromatic ring through resonance. This electron-donating effect counteracts the inductive effect to some extent by increasing electron density on the ring and subsequently reducing the electrophilicity of the isocyanate carbon. The resonance effect is most pronounced at the ortho and para positions.
Isomer-Specific Analysis:
-
4-Fluorophenyl Isocyanate (para): In the para position, both the strong inductive (-I) and the weaker resonance (+R) effects are at play. However, the inductive effect of fluorine is generally considered to be dominant. This leads to a net withdrawal of electron density from the ring, making the isocyanate group more electrophilic and thus more reactive.
-
3-Fluorophenyl Isocyanate (meta): At the meta position, the resonance effect is negligible. Therefore, the strong electron-withdrawing inductive effect is the primary electronic influence. This effect increases the reactivity of the isocyanate compared to unsubstituted phenyl isocyanate.
-
This compound (ortho): The ortho isomer is subject to a combination of a strong inductive effect, a resonance effect, and a potential steric hindrance effect. While the inductive effect is strongest at the ortho position, the proximity of the fluorine atom to the isocyanate group could sterically hinder the approach of the nucleophile, potentially slowing the reaction. The net effect is a balance between these activating and deactivating influences.
Quantitative Data Presentation
log(k/k₀) = σρ
where:
-
k is the rate constant for the substituted reactant.
-
k₀ is the rate constant for the unsubstituted reactant.
-
σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.
-
ρ (rho) is the reaction constant, which is a measure of the sensitivity of the reaction to substituent effects.
For the reaction of phenyl isocyanates with alcohols, the reaction constant (ρ) is positive, indicating that electron-withdrawing groups accelerate the reaction. The Hammett substituent constants (σ) for fluorine are:
| Substituent Position | σ_meta | σ_para |
| Fluorine | +0.34 | +0.06 |
A higher positive σ value corresponds to a greater electron-withdrawing effect and thus a faster reaction rate. Based on these values, the reactivity of the meta and para isomers is predicted to be higher than that of unsubstituted phenyl isocyanate. The ortho position is not typically included in standard Hammett plots due to the influence of steric effects.
Table 1: Predicted Relative Reactivity based on Hammett Constants
| Isomer | Hammett Constant (σ) | Predicted Relative Reactivity |
| 4-Fluorophenyl Isocyanate | +0.06 | Higher than unsubstituted |
| 3-Fluorophenyl Isocyanate | +0.34 | Higher than 4-fluoro and unsubstituted |
| This compound | N/A | Influenced by steric and electronic effects |
Note: While the σ_meta value for fluorine is higher than σ_para, the overall reactivity is a complex interplay of both inductive and resonance effects which are not fully captured by the standard Hammett constants alone, especially for the para position where resonance plays a role.
Experimental Protocols
To empirically determine and compare the reactivity of the 2-, 3-, and 4-fluorophenyl isocyanate isomers, the following experimental protocols for determining the second-order rate constants of their reaction with an alcohol (e.g., n-butanol) can be employed.
Method 1: In-situ Fourier Transform Infrared (FTIR) Spectroscopy
This method continuously monitors the disappearance of the characteristic isocyanate peak.
Materials:
-
2-, 3-, and 4-Fluorophenyl isocyanate
-
n-Butanol (or other suitable alcohol)
-
Anhydrous solvent (e.g., toluene, THF)
-
FTIR spectrometer with an in-situ probe (e.g., ATR probe)
-
Thermostatted reaction vessel
-
Magnetic stirrer
Procedure:
-
Prepare stock solutions of each fluorophenyl isocyanate isomer and n-butanol in the chosen anhydrous solvent.
-
Equilibrate the reaction vessel to the desired temperature (e.g., 25 °C).
-
Add a known volume of the n-butanol solution to the reaction vessel and begin stirring.
-
Insert the in-situ FTIR probe and collect a background spectrum.
-
Initiate the reaction by adding a known volume of the fluorophenyl isocyanate solution.
-
Continuously collect FTIR spectra at regular time intervals.
-
Monitor the decrease in the absorbance of the isocyanate peak (around 2270 cm⁻¹).
-
Plot the concentration of the isocyanate (proportional to its absorbance) versus time.
-
Calculate the second-order rate constant from the integrated rate law for a second-order reaction.[1]
Method 2: Titration
This classic method involves quenching the reaction at different time points and titrating the unreacted isocyanate.
Materials:
-
2-, 3-, and 4-Fluorophenyl isocyanate
-
n-Butanol
-
Anhydrous solvent (e.g., toluene)
-
Dibutylamine solution in toluene (standardized)
-
Isopropyl alcohol
-
Hydrochloric acid (standardized)
-
Bromophenol blue indicator
Procedure:
-
Prepare solutions of the fluorophenyl isocyanate and n-butanol in the anhydrous solvent in separate flasks and bring them to the reaction temperature.
-
Initiate the reaction by mixing the two solutions.
-
At various time intervals, withdraw an aliquot of the reaction mixture and quench it by adding it to a known excess of the standardized dibutylamine solution. The dibutylamine reacts instantaneously with the remaining isocyanate.
-
Add isopropyl alcohol to ensure a single phase for the titration.
-
Back-titrate the excess dibutylamine with the standardized hydrochloric acid using bromophenol blue as the indicator.
-
Calculate the concentration of unreacted isocyanate at each time point.
-
Plot the reciprocal of the isocyanate concentration versus time. The slope of the resulting straight line will be the second-order rate constant.
Mandatory Visualizations
References
HPLC vs. GC for the Analysis of 2-Fluorophenyl Isocyanate Reaction Mixtures: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate analysis of reaction mixtures containing reactive intermediates like 2-Fluorophenyl isocyanate is critical for process optimization, impurity profiling, and quality control. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for such analyses is a crucial decision that depends on various factors including the analyte's properties, the complexity of the reaction matrix, and the analytical objectives. This guide provides an objective comparison of HPLC and GC methods for the analysis of this compound reaction mixtures, supported by experimental protocols and data.
At a Glance: HPLC vs. GC for this compound Analysis
Both HPLC and GC are powerful chromatographic techniques, but they differ fundamentally in their separation principles and applicability. HPLC is generally preferred for non-volatile or thermally unstable compounds, while GC is suitable for volatile and thermally stable analytes.[1] Due to the high reactivity and potential thermal lability of isocyanates, both methods typically necessitate a derivatization step to create stable, readily analyzable products.[1]
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[1] | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[1] |
| Analyte Volatility | Suitable for non-volatile and thermally unstable compounds and their derivatives.[2] | Requires volatile and thermally stable compounds or derivatives.[2] |
| Derivatization | Often required to enhance detection and stability. Common reagents include 1-(2-pyridyl)piperazine (1-2PP) and 9-(N-methylaminomethyl)-anthracene (MAMA).[3] | Typically necessary to improve volatility and thermal stability. Methods include silylation, alkylation, and acylation.[4] |
| Instrumentation | HPLC system with a suitable detector (e.g., UV, Fluorescence, MS). | GC system with a suitable detector (e.g., FID, MS). |
| Typical Column | Reversed-phase columns, such as C18, are commonly used. | A range of capillary columns with varying polarity can be used, such as those with 5% phenyl polysilphenylene-siloxane phases. |
| Sensitivity | High sensitivity, especially with fluorescence or mass spectrometry detectors.[3] | High sensitivity, particularly with electron capture (ECD) or mass spectrometry (MS) detectors.[5] |
| Sample Throughput | Generally lower than GC due to longer run times.[2] | Can have higher throughput with faster analysis times.[2] |
Quantitative Data Summary
The following table presents a hypothetical yet representative dataset for the analysis of a derivatized this compound reaction mixture, illustrating the kind of quantitative results that can be obtained with both HPLC and GC methods.
| Parameter | HPLC-UV | GC-MS |
| Analyte | 1-(2-Fluorophenyl)-3-(2-pyridyl)piperazine urea | N-(2-Fluorophenyl) carbamate derivative |
| Retention Time | 8.5 min | 12.2 min |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.01 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | 0.03 µg/mL |
| **Linearity (R²) ** | > 0.999 | > 0.998 |
| Precision (%RSD) | < 2% | < 3% |
| Recovery (%) | 98 - 102% | 95 - 105% |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and comparison of analytical techniques. Below are representative experimental protocols for the analysis of this compound reaction mixtures using HPLC and GC.
HPLC Method with Pre-Column Derivatization
This protocol is based on the common practice of derivatizing isocyanates with an amine reagent to form a stable urea derivative that can be readily analyzed by reversed-phase HPLC with UV or fluorescence detection.[3]
1. Sample Preparation and Derivatization:
-
Accurately weigh a portion of the reaction mixture and dissolve it in a known volume of anhydrous acetonitrile.
-
To an aliquot of this solution, add a molar excess of a derivatizing agent solution, such as 1-(2-pyridyl)piperazine (1-2PP) in acetonitrile.
-
Allow the reaction to proceed at room temperature for at least one hour to ensure complete derivatization.[6]
-
Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial.[6]
2. HPLC Conditions:
-
Instrument: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
3. Quantification:
-
Prepare a series of calibration standards of the this compound-1-2PP derivative of known concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the derivative in the sample by interpolating its peak area from the calibration curve.
GC Method with Derivatization
For GC analysis, the isocyanate is typically derivatized to form a more volatile and thermally stable compound. This protocol outlines a general approach.
1. Sample Preparation and Derivatization:
-
Dissolve a weighed amount of the reaction mixture in a suitable anhydrous solvent (e.g., toluene).
-
Add a derivatizing agent, such as a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) or an acylating agent, in excess.
-
Heat the mixture if necessary to facilitate the reaction, following established protocols for the chosen derivatizing agent.[4]
-
After cooling, the sample is ready for injection.
2. GC-MS Conditions:
-
Instrument: Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).[7]
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to elute the derivatized analyte and other reaction components.
-
MS Conditions: Electron ionization (EI) mode with a scan range appropriate for the expected mass of the derivative.
3. Quantification:
-
Prepare calibration standards of the derivatized this compound.
-
Generate a calibration curve based on the peak area of a characteristic ion of the derivative versus concentration.
-
Quantify the analyte in the sample using the calibration curve.
Workflow and Decision Making
The choice between HPLC and GC is a critical step in method development. The following diagrams illustrate the logical workflow for selecting the appropriate technique and a general experimental workflow for the analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 3. Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00098A [pubs.rsc.org]
- 4. Derivatization in HPLC & GC | PPTX [slideshare.net]
- 5. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 6. osha.gov [osha.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
A Spectroscopic Comparison of 2-Fluorophenyl Isocyanate and Its Derivatives: A Guide for Researchers
For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and electronic properties of reactive intermediates is paramount. This guide provides an objective spectroscopic comparison of 2-Fluorophenyl isocyanate and its derivatives, supported by experimental data and detailed methodologies. The information presented here aims to facilitate the identification, characterization, and utilization of these compounds in various research and development applications.
This guide summarizes key spectroscopic data—Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS)—for this compound and a selection of its ortho-, meta-, and para-substituted derivatives. By presenting this data in a comparative format, we aim to highlight the influence of substituent identity and position on the spectroscopic properties of the phenyl isocyanate core.
Spectroscopic Data Summary
The following tables provide a comparative summary of the key spectroscopic features of this compound and its derivatives. These values are compiled from various sources and represent typical observed ranges.
Table 1: Infrared (IR) Spectroscopic Data (cm⁻¹)
| Compound | N=C=O Stretch | C-F Stretch | Other Key Bands |
| This compound | ~2260 | ~1290 | Aromatic C=C stretches (~1600-1450) |
| 3-Fluorophenyl isocyanate | ~2265 | ~1270 | Aromatic C=C stretches (~1600-1450) |
| 4-Fluorophenyl isocyanate | ~2260 | ~1230 | Aromatic C=C stretches (~1600-1450) |
| 2-Chlorophenyl isocyanate | ~2270 | - | Aromatic C=C stretches (~1600-1450), C-Cl stretch (~750) |
| 3-Chlorophenyl isocyanate | ~2265 | - | Aromatic C=C stretches (~1600-1450), C-Cl stretch (~780) |
| 4-Chlorophenyl isocyanate | ~2260 | - | Aromatic C=C stretches (~1600-1450), C-Cl stretch (~830) |
| 2-Methylphenyl isocyanate | ~2270 | - | Aromatic C=C stretches (~1600-1450), C-H stretches (~2920) |
| 3-Methylphenyl isocyanate | ~2265 | - | Aromatic C=C stretches (~1600-1450), C-H stretches (~2920) |
| 4-Methylphenyl isocyanate | ~2260 | - | Aromatic C=C stretches (~1600-1450), C-H stretches (~2920) |
| 2-Methoxyphenyl isocyanate | ~2260 | - | Aromatic C=C stretches (~1600-1450), C-O stretch (~1250) |
| 4-Methoxyphenyl isocyanate | ~2255 | - | Aromatic C=C stretches (~1600-1450), C-O stretch (~1250) |
| 2-Nitrophenyl isocyanate | ~2265 | - | Aromatic C=C stretches (~1600-1450), NO₂ stretches (~1530, ~1350) |
| 3-Nitrophenyl isocyanate | ~2270 | - | Aromatic C=C stretches (~1600-1450), NO₂ stretches (~1530, ~1350) |
| 4-Nitrophenyl isocyanate | ~2260 | - | Aromatic C=C stretches (~1600-1450), NO₂ stretches (~1530, ~1350) |
Table 2: ¹H NMR Spectroscopic Data (δ, ppm in CDCl₃)
| Compound | Aromatic Protons | Other Protons |
| This compound | ~7.0-7.4 (m) | - |
| 3-Fluorophenyl isocyanate | ~6.8-7.3 (m) | - |
| 4-Fluorophenyl isocyanate | ~7.0-7.2 (m) | - |
| 2-Chlorophenyl isocyanate | ~7.1-7.4 (m) | - |
| 3-Chlorophenyl isocyanate | ~7.0-7.3 (m) | - |
| 4-Chlorophenyl isocyanate | ~7.1-7.3 (d, d) | - |
| 2-Methylphenyl isocyanate | ~7.0-7.2 (m) | ~2.3 (s, 3H) |
| 3-Methylphenyl isocyanate | ~6.9-7.2 (m) | ~2.3 (s, 3H) |
| 4-Methylphenyl isocyanate | ~7.1 (d), ~7.2 (d) | ~2.3 (s, 3H) |
| 2-Methoxyphenyl isocyanate | ~6.8-7.3 (m) | ~3.8 (s, 3H) |
| 4-Methoxyphenyl isocyanate | ~6.8 (d), ~7.0 (d) | ~3.8 (s, 3H) |
| 2-Nitrophenyl isocyanate | ~7.2-8.2 (m) | - |
| 3-Nitrophenyl isocyanate | ~7.4-8.1 (m) | - |
| 4-Nitrophenyl isocyanate | ~7.3 (d), ~8.2 (d) | - |
Table 3: ¹³C NMR Spectroscopic Data (δ, ppm in CDCl₃)
| Compound | C=O (Isocyanate) | Aromatic Carbons | Other Carbons |
| This compound | ~125.0 | ~115-155 (C-F coupling observed) | - |
| 4-Fluorophenyl isocyanate | ~126.5 | ~116-162 (C-F coupling observed) | - |
| 2-Chlorophenyl isocyanate | ~126.8 | ~122-135 | - |
| 3-Chlorophenyl isocyanate | ~125.5 | ~120-135 | - |
| 4-Chlorophenyl isocyanate | ~126.0 | ~120-135 | - |
| 2-Methylphenyl isocyanate | ~128.0 | ~120-138 | ~17.0 (CH₃) |
| 4-Methylphenyl isocyanate | ~127.5 | ~118-138 | ~21.0 (CH₃) |
| 2-Methoxyphenyl isocyanate | ~125.0 | ~110-150 | ~56.0 (OCH₃) |
| 4-Methoxyphenyl isocyanate | ~127.0 | ~114-158 | ~55.5 (OCH₃) |
| 3-Nitrophenyl isocyanate | ~125.0 | ~115-150 | - |
| 4-Nitrophenyl isocyanate | ~125.5 | ~118-150 | - |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| This compound | 137 | 109 (M-CO), 82 |
| 3-Fluorophenyl isocyanate | 137 | 109 (M-CO), 82 |
| 4-Fluorophenyl isocyanate | 137 | 109 (M-CO), 82 |
| 2-Chlorophenyl isocyanate | 153/155 | 125/127 (M-CO), 90 |
| 3-Chlorophenyl isocyanate | 153/155 | 125/127 (M-CO), 90 |
| 4-Chlorophenyl isocyanate | 153/155 | 125/127 (M-CO), 90 |
| 2-Methylphenyl isocyanate | 133 | 105 (M-CO), 91 |
| 3-Methylphenyl isocyanate | 133 | 105 (M-CO), 91 |
| 4-Methylphenyl isocyanate | 133 | 105 (M-CO), 91 |
| 2-Methoxyphenyl isocyanate | 149 | 134 (M-CH₃), 121 (M-CO), 106 |
| 4-Methoxyphenyl isocyanate | 149 | 134 (M-CH₃), 121 (M-CO), 106 |
| 2-Nitrophenyl isocyanate | 164 | 136 (M-CO), 120 (M-NO₂), 90 |
| 3-Nitrophenyl isocyanate | 164 | 136 (M-CO), 120 (M-NO₂), 90 |
| 4-Nitrophenyl isocyanate | 164 | 136 (M-CO), 120 (M-NO₂), 90 |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing data. The following are generalized protocols for the spectroscopic analysis of phenyl isocyanates. Note that these compounds are moisture-sensitive and require careful handling in a dry environment.[1][2][3]
1. Infrared (IR) Spectroscopy
-
Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation (Neat Liquid):
-
In a fume hood, place a single drop of the neat liquid isocyanate sample onto the center of a clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate.
-
Carefully place a second salt plate on top of the first, spreading the liquid into a thin film.
-
Mount the plates in the spectrometer's sample holder.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Perform a background correction on the acquired spectrum.
-
-
Cleaning: Clean the salt plates immediately after use with a dry, non-polar solvent (e.g., hexane or chloroform) and store them in a desiccator.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: NMR spectrometer (e.g., 300 MHz or higher).
-
Sample Preparation:
-
Work in a glovebox or under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the isocyanate.
-
Dissolve approximately 5-10 mg of the isocyanate sample in ~0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆). The solvent should be dried over molecular sieves prior to use.
-
Transfer the solution to a clean, dry NMR tube and cap it securely.
-
-
Data Acquisition (¹H NMR):
-
Tune and shim the spectrometer.
-
Acquire the ¹H NMR spectrum using standard parameters. Typically, a 90° pulse and a relaxation delay of 1-2 seconds are sufficient.
-
Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
-
Data Acquisition (¹³C NMR):
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
Process and reference the spectrum similarly to the ¹H NMR spectrum.
-
3. Mass Spectrometry (MS)
-
Instrumentation: Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
-
Sample Preparation (for EI-MS):
-
For volatile liquid samples, a direct injection or a gas chromatography (GC) inlet can be used.
-
Dissolve a small amount of the sample in a volatile, dry solvent (e.g., dichloromethane or diethyl ether).
-
-
Sample Preparation (for ESI-MS):
-
Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent mixture (e.g., acetonitrile/water with a small amount of formic acid for positive ion mode).
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum over a suitable m/z range.
-
For structural elucidation, tandem mass spectrometry (MS/MS) can be performed on the molecular ion or other prominent fragment ions.
-
-
Safety Note: Isocyanates are reactive and can potentially react with the solvent or instrument components. It is crucial to use dry solvents and ensure the compatibility of the sample with the instrument.
Visualization of the Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic comparison of this compound and its derivatives.
Caption: Spectroscopic analysis workflow for phenyl isocyanate derivatives.
References
Stability Under Pressure: A Comparative Guide to Ureas Derived from 2-Fluorophenyl Isocyanate
For researchers, scientists, and drug development professionals, understanding the inherent stability of a molecule is paramount to its successful application. This guide provides a comprehensive comparison of the stability of ureas derived from 2-Fluorophenyl isocyanate against other phenylurea analogs, supported by established experimental protocols and data from scientific literature.
The urea moiety is a cornerstone in medicinal chemistry, valued for its ability to form robust hydrogen bonds with biological targets.[1] When incorporated into a phenyl ring, the nature and position of substituents can significantly influence the molecule's overall stability. This guide focuses on the stability of ureas derived from this compound, a common building block in drug discovery, and compares its likely stability profile to other substituted phenylureas under various stress conditions.
Comparative Stability Analysis
While direct, head-to-head comparative studies on the forced degradation of a wide range of substituted phenylureas under identical conditions are limited in the public domain, we can synthesize data from various sources to provide a comparative overview. The following tables summarize the expected relative stability based on hydrolysis kinetics, and thermal and photolytic degradation studies of various phenylurea compounds.
Table 1: Comparative Hydrolytic Stability of Substituted Phenylureas
| Substituent on Phenyl Ring | pH < 3 (Acidic) | pH 7 (Neutral) | pH > 12 (Basic) | General Remarks |
| 2-Fluoro | Moderately Labile | Generally Stable | Moderately Labile | The electron-withdrawing nature of fluorine can influence the rate of hydrolysis, which proceeds via an isocyanate intermediate.[2] |
| 4-Chloro | Labile | Stable | Labile | Halogen substitution can impact the electronic properties of the urea linkage, affecting its susceptibility to hydrolysis.[3] |
| 4-Methyl | Stable | Very Stable | Stable | Electron-donating groups like methyl generally increase the stability of the urea moiety towards hydrolysis. |
| 4-Methoxy | Stable | Very Stable | Stable | The strong electron-donating effect of the methoxy group enhances the stability of the urea bond. |
| Unsubstituted | Moderately Labile | Stable | Moderately Labile | Phenylurea itself serves as a baseline for comparison. |
Table 2: Comparative Thermal and Photolytic Stability of Substituted Phenylureas
| Substituent on Phenyl Ring | Thermal Stability | Photolytic Stability | Primary Degradation Pathway |
| 2-Fluoro | Moderate | Moderately Stable | Thermal: Decomposition to this compound and the corresponding amine. Photolytic: Potential for C-F bond cleavage and ring modifications. |
| 4-Chloro | Moderate | Moderately Labile | Thermal: Similar to fluoro-substituted ureas. Photolytic: Dehalogenation and hydroxylation are common pathways for chlorinated phenylureas.[3] |
| 4-Methyl | High | Stable | Thermal: Generally more stable due to the electron-donating group. |
| 4-Methoxy | High | Stable | Thermal: Enhanced stability. |
| Unsubstituted | Moderate | Moderately Stable | Thermal: Reversion to phenyl isocyanate and amine. |
Experimental Protocols for Stability Assessment
To ensure reliable and reproducible stability data, standardized experimental protocols are crucial. The following are detailed methodologies for key experiments used to assess the stability of urea derivatives.
Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and identifying potential degradation products.[4]
1. Hydrolytic Stability:
-
Objective: To determine the rate and mechanism of degradation in aqueous solutions at different pH values.
-
Procedure:
-
Prepare stock solutions of the test compound (e.g., 1 mg/mL) in a suitable organic solvent (e.g., acetonitrile or methanol).
-
For acidic hydrolysis, dilute the stock solution with 0.1 N HCl to a final concentration of 100 µg/mL.
-
For basic hydrolysis, dilute the stock solution with 0.1 N NaOH to a final concentration of 100 µg/mL.
-
For neutral hydrolysis, dilute the stock solution with purified water to a final concentration of 100 µg/mL.
-
Incubate the solutions at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).
-
At predetermined time points, withdraw samples, neutralize if necessary, and dilute with the mobile phase for HPLC analysis.
-
Analyze the samples using a stability-indicating HPLC method to quantify the remaining parent compound and any degradation products. The hydrolysis of phenylureas is known to be influenced by temperature, pH, and buffer concentration.[2]
-
2. Thermal Stability:
-
Objective: To evaluate the stability of the solid drug substance at elevated temperatures.
-
Procedure:
-
Place a known amount of the solid test compound in a suitable container (e.g., glass vial).
-
Store the container in a calibrated oven at a high temperature (e.g., 105°C) for a defined period (e.g., 48 hours).
-
After the stress period, allow the sample to cool to room temperature.
-
Prepare a solution of the stressed sample in the mobile phase at a known concentration (e.g., 100 µg/mL) for HPLC analysis.
-
3. Photostability:
-
Objective: To assess the stability of the drug substance when exposed to light.
-
Procedure:
-
Prepare a solution of the test compound (e.g., 100 µg/mL) in a suitable solvent.
-
Expose the solution to a light source that provides both UV and visible light, as specified in ICH guideline Q1B. The overall illumination should be not less than 1.2 million lux hours and not less than 200 watt hours/square meter.
-
A dark control sample should be stored under the same conditions but protected from light.
-
After the exposure period, analyze both the exposed and dark control samples by HPLC.
-
4. Oxidative Stability:
-
Objective: To determine the susceptibility of the drug substance to oxidation.
-
Procedure:
-
Prepare a solution of the test compound (e.g., 1 mg/mL) in a suitable solvent.
-
Add a solution of an oxidizing agent, such as 3% hydrogen peroxide, to the test solution.
-
Keep the mixture at room temperature for a specified period (e.g., 24 hours), protected from light.
-
At the end of the stress period, dilute the sample with the mobile phase to a final concentration of 100 µg/mL for HPLC analysis.
-
Stability-Indicating HPLC Method
A validated stability-indicating HPLC method is critical for the accurate quantification of the parent drug and its degradation products.
-
Typical Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution is often preferred to separate polar degradation products from the less polar parent compound. A common mobile phase consists of a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where both the parent compound and potential degradation products have significant absorbance (e.g., 254 nm).
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
-
Method Validation: The method should be validated according to ICH guidelines to ensure its specificity, linearity, accuracy, precision, and robustness.[4]
Visualizing Experimental Workflows and Logical Relationships
To further clarify the experimental processes and the relationships between different stability-indicating studies, the following diagrams are provided.
Workflow for Forced Degradation Studies
Development of a Stability-Indicating HPLC Method
Conclusion
The stability of ureas derived from this compound is a critical parameter for their development as pharmaceutical agents. Based on the established principles of chemical stability, the 2-fluoro substituent is expected to confer moderate stability, with a profile that is generally comparable to or slightly more stable than other halogenated phenylureas under hydrolytic and photolytic stress. However, it is likely to be less stable than ureas bearing electron-donating groups such as methyl or methoxy.
The provided experimental protocols offer a robust framework for conducting forced degradation studies and developing a validated stability-indicating HPLC method. By systematically applying these methodologies, researchers can generate the necessary data to accurately assess the stability of their specific urea derivatives, ensuring the development of safe and effective drug products. This guide serves as a foundational resource for designing and executing these critical stability assessments.
References
- 1. Enhanced Biodegradation of Phenylurea Herbicides by Ochrobactrum anthrophi CD3 Assessment of Its Feasibility in Diuron-Contaminated Soils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetics and mechanism of hydrolysis of phenylureas - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Comparison of various advanced oxidation processes for the degradation of phenylurea herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
cross-reactivity studies of 2-Fluorophenyl isocyanate with different functional groups
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of 2-Fluorophenyl isocyanate with various common functional groups. Understanding the selective reactivity of this important reagent is crucial for its effective application in organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. This document summarizes the general reactivity trends based on established chemical principles and provides a framework for experimental validation.
Relative Reactivity of Functional Groups with this compound
Primary amines are the most reactive nucleophiles towards isocyanates, readily forming ureas.[1] Alcohols react to form carbamates, and thiols, which are generally less reactive than alcohols in this context, form thiocarbamates, often requiring catalysis to proceed at a practical rate.[2][3]
The following table summarizes the expected relative reactivity of this compound with different functional groups.
| Functional Group | Product | General Reactivity | Typical Reaction Conditions |
| Primary Amine (-NH₂) | Urea | Very High | Typically rapid at room temperature without a catalyst. |
| Secondary Amine (-NHR) | Urea | High | Generally rapid at room temperature, may be slightly slower than primary amines due to steric hindrance. |
| Primary Alcohol (-OH) | Carbamate | Moderate | Often requires elevated temperatures or a catalyst (e.g., dibutyltin dilaurate) for efficient conversion.[4] |
| Secondary Alcohol (-OH) | Carbamate | Moderate to Low | Slower than primary alcohols due to increased steric hindrance. |
| Thiol (-SH) | Thiocarbamate | Low | Generally requires a base catalyst (e.g., tertiary amine) to facilitate the reaction.[5] |
| Water (H₂O) | Unstable Carbamic Acid -> Amine + CO₂ | Moderate | Can compete with other nucleophiles, especially in the presence of moisture. The initial carbamic acid is unstable and decomposes.[6] |
Reaction Pathways
The fundamental reaction mechanism involves the nucleophilic addition of a heteroatom (N, O, or S) to the carbonyl carbon of the isocyanate group.
Caption: General reaction pathways of this compound with various nucleophiles.
Experimental Protocols for Comparative Reactivity Studies
To quantitatively assess the cross-reactivity of this compound, a series of kinetic experiments can be performed. The following protocol outlines a general approach that can be adapted for specific functional groups.
Objective: To determine the relative reaction rates of this compound with a primary amine, a primary alcohol, and a thiol.
Materials:
-
This compound
-
n-Butylamine (representative primary amine)
-
n-Butanol (representative primary alcohol)
-
n-Butanethiol (representative thiol)
-
Anhydrous solvent (e.g., Toluene, Acetonitrile)
-
Tertiary amine catalyst (e.g., Triethylamine or DABCO for the thiol reaction)
-
Dibutyltin dilaurate (catalyst for the alcohol reaction)
-
Internal standard for analytical measurements (e.g., a stable, non-reactive compound)
Equipment:
-
Jacketed reaction vessel with temperature control
-
Magnetic stirrer
-
In-situ monitoring equipment (e.g., FT-IR spectrometer with an ATR probe) or a means to withdraw and quench aliquots for analysis (e.g., HPLC, GC-MS)
Procedure:
-
Preparation:
-
Ensure all glassware is oven-dried to remove any moisture.
-
Prepare stock solutions of this compound, each nucleophile, and the catalyst(s) in the chosen anhydrous solvent.
-
-
Reaction Setup:
-
Charge the reaction vessel with the solvent and the internal standard.
-
Bring the solution to the desired reaction temperature (e.g., 25°C).
-
Add the nucleophile solution and allow the system to equilibrate.
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding the this compound stock solution.
-
For the reactions with n-butanol and n-butanethiol, add the respective catalyst.
-
Begin monitoring the reaction immediately.
-
In-situ FT-IR: Track the disappearance of the characteristic isocyanate peak at approximately 2250-2275 cm⁻¹.[2]
-
Offline Analysis (HPLC/GC-MS): At timed intervals, withdraw an aliquot of the reaction mixture and quench it in a vial containing a solution of a highly reactive amine (e.g., diethylamine in excess) to consume any unreacted this compound. Analyze the quenched samples to determine the concentration of the product or the remaining reactant.
-
-
-
Data Analysis:
-
Plot the concentration of the product formed or the remaining this compound against time.
-
From these plots, determine the initial reaction rates. For a more detailed analysis, pseudo-first-order conditions can be employed (using a large excess of the nucleophile) to determine the rate constants.
-
Caption: A generalized workflow for the comparative kinetic analysis of this compound reactivity.
Conclusion
The cross-reactivity of this compound follows the general principles of isocyanate chemistry, with primary amines exhibiting the highest reactivity, followed by alcohols and then thiols. The provided experimental framework offers a robust method for quantifying these differences, enabling researchers to optimize reaction conditions for selective synthesis. For drug development professionals, a thorough understanding of this reactivity profile is essential for designing selective derivatization strategies and for predicting potential interactions with biological nucleophiles.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. The kinetics of hydrolysis of methyl and phenyl lsocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
literature comparison of yields for 2-Fluorophenyl isocyanate in specific reactions
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to achieving desired yields and product characteristics. This guide provides a comparative analysis of the performance of 2-Fluorophenyl isocyanate in specific organic reactions, supported by experimental data from the literature.
Urea Synthesis: A Yield Comparison
The synthesis of substituted ureas is a fundamental transformation in organic chemistry, with applications in the development of pharmaceuticals and agrochemicals. The reaction of an isocyanate with an amine provides a direct route to these valuable compounds. A study by Burmistrov et al. provides data on the synthesis of a series of adamantane-containing ureas, allowing for a comparison of the reactivity of differently substituted fluorophenyl isocyanates.
In the synthesis of (±)-1-((Adamantan-1-yl)(phenyl)methyl)-3-phenylurea derivatives, the yield of the product is influenced by the position of the fluorine substituent on the phenyl isocyanate ring. The reaction of 1-[isocyanato(phenyl)methyl]adamantane with 2-fluoroaniline resulted in a 25% yield of the corresponding urea. In contrast, the use of 3-fluoroaniline and 4-fluoroaniline under similar conditions afforded the respective products in 31% and 54% yields. This suggests that the ortho-fluorine substituent may exert a steric or electronic effect that hinders the reaction compared to the meta and para positions.
| Isocyanate | Amine | Product | Yield (%) | Reference |
| 1-[Isocyanato(phenyl)methyl]adamantane | 2-Fluoroaniline | (±)-1-((Adamantan-1-yl)(phenyl)methyl)-3-(2-fluorophenyl) urea | 25 | [1] |
| 1-[Isocyanato(phenyl)methyl]adamantane | 3-Fluoroaniline | (±)-1-((Adamantan-1-yl)(phenyl)methyl)-3-(3-fluorophenyl) urea | 31 | [1] |
| 1-[Isocyanato(phenyl)methyl]adamantane | 4-Fluoroaniline | (±)-1-((Adamantan-1-yl)(phenyl)methyl)-3-(4-fluorophenyl) urea | 54 | [1] |
| 1-(Isocyanatomethyl)adamantane | 2-Chloro-4-fluoroaniline | 1-(Adamantan-1-ylmethyl)-3-(2-chloro-4-fluorophenyl)urea | 72 | [2] |
| 1-(Isocyanatomethyl)adamantane | 3-Chloro-2-fluoroaniline | 1-(Adamantan-1-ylmethyl)-3-(3-chloro-2-fluorophenyl)urea | 85 | [2] |
| 1-(Isocyanatomethyl)adamantane | 3-Chloroaniline | 1-(Adamantan-1-ylmethyl)-3-(3-chlorophenyl)urea | 92 | [2] |
Further studies on the synthesis of 1-(Adamantan-1-ylmethyl)-3-(halophenyl)ureas demonstrate that yields can be significantly higher with different substitution patterns on the aniline. For instance, the reaction of 1-(isocyanatomethyl)adamantane with 3-chloro-2-fluoroaniline gave an 85% yield of the corresponding urea[2]. This highlights the nuanced interplay of electronic and steric factors of both reactants in determining the reaction outcome.
Experimental Protocols
General Procedure for the Synthesis of (±)-1-((Adamantan-1-yl)(phenyl)methyl)-3-(fluorophenyl) ureas[1]
To a solution of (±)-1-(isocyanato(phenyl)methyl)adamantane (200 mg) in a suitable solvent, the corresponding fluorinated aniline (1.1 equivalents) is added. The reaction mixture is stirred at room temperature for a specified time. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired product.
General Procedure for the Synthesis of 1-(Adamantan-1-ylmethyl)-3-(halophenyl)ureas[2]
A mixture of 1-(isocyanatomethyl)adamantane (0.25 g) and the corresponding haloaniline (1.1 equivalents) is reacted in a suitable solvent. The reaction mixture is stirred, and the progress is monitored. After completion, the product is isolated and purified to give the desired 1,3-disubstituted urea.
Reaction Workflow: Urea Synthesis
Caption: General workflow for the synthesis of substituted ureas from this compound.
Carbamate Synthesis
A palladium-catalyzed approach for the synthesis of N-aryl carbamates from aryl chlorides or triflates and sodium cyanate in the presence of an alcohol has been reported[3]. This method provides a versatile route to a wide range of carbamates. Another general and efficient one-pot procedure involves the zinc-mediated reduction of nitroarenes in the presence of chloroformates, followed by solvolysis to yield N-aryl-N-hydroxy carbamates[4].
Experimental Protocols for N-Aryl Carbamate Synthesis
Palladium-Catalyzed Synthesis of N-Aryl Carbamates[3]
A mixture of the aryl chloride or triflate, sodium cyanate, a palladium catalyst (e.g., Pd2(dba)3), and a suitable ligand in an appropriate solvent is prepared. The alcohol is then added, and the reaction is heated. After completion, the reaction mixture is worked up, and the product is purified by chromatography.
Synthesis of N-Aryl-N-hydroxy Carbamates[4]
To a mixture of the nitroarene and a chloroformate in a THF-water mixture at 0°C, zinc dust is added portion-wise. After stirring, the reaction is worked up to yield the N,O-bisprotected hydroxylamine. This intermediate is then treated with sodium methoxide in methanol at room temperature to afford the N-aryl-N-hydroxy carbamate after purification.
Logical Relationship: Carbamate Synthesis Pathways
Caption: Pathways for the synthesis of N-aryl carbamates.
Conclusion
The available data indicates that the yield of urea synthesis using this compound is sensitive to the substitution pattern of the reacting amine and the position of the fluorine atom on the isocyanate ring. While specific yield data for carbamate and cycloaddition reactions involving this compound are limited in the reviewed literature, established general methodologies for these transformations provide a framework for its application. Further experimental studies are warranted to fully elucidate the reactivity and comparative performance of this compound in a broader range of organic reactions.
References
- 1. Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion | MDPI [mdpi.com]
- 2. Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: VII. Synthesis and Properties 1-[(Adamantan-1-yl)methyl]-3-(fluoro, chlorophenyl) Ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. Facile Procedure for the Synthesis of N-Aryl-N-hydroxy Carbamates [organic-chemistry.org]
Safety Operating Guide
Safe Disposal of 2-Fluorophenyl Isocyanate: A Comprehensive Guide
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of reactive chemicals like 2-fluorophenyl isocyanate is paramount for a secure laboratory environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans with step-by-step procedures. Adherence to these protocols is critical to mitigate risks to both personnel and the environment.
Immediate Safety Precautions: this compound is a hazardous chemical that is flammable, toxic if swallowed, inhaled, or in contact with skin, and can cause severe skin and eye irritation.[1][2] It is also a respiratory sensitizer.[1][2] All work with this chemical must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][4]
Personal Protective Equipment (PPE): Appropriate PPE is mandatory when handling this compound. This includes:
-
Respiratory Protection: In case of inadequate ventilation, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[1]
-
Eye Protection: Chemical safety goggles or a face shield are required.[1][3]
-
Hand Protection: Wear appropriate chemical-resistant gloves, such as nitrile gloves.[5]
-
Skin and Body Protection: A lab coat or a chemical-resistant apron and closed-toe shoes are essential. For situations with a higher risk of exposure, disposable coveralls should be considered.[3]
Spill Management
In the event of a spill, immediate and appropriate action is necessary.
Minor Spills:
-
Evacuate and ventilate the spill area.[3]
-
Wearing the appropriate PPE, absorb the spill with a dry, inert material such as sand, sawdust, vermiculite, or earth.[1][3] Do not use combustible materials like paper towels.
-
Shovel the absorbed material into an open-top container. It is crucial not to seal the container, as the reaction with moisture can produce carbon dioxide gas, leading to a dangerous pressure buildup.[4][6]
-
Decontaminate the spill area using a suitable neutralization solution (see Table 1).[4][6]
Major Spills: In the case of a large spill, contact your institution's Environmental Health & Safety (EHS) department and, if necessary, emergency services.
Proper Disposal Procedure
All materials contaminated with this compound, including unused product, spill cleanup materials, and empty containers, must be treated as hazardous waste.[3][4]
Step 1: Neutralization
Small quantities of this compound waste should be neutralized in a laboratory setting before disposal. This process should be carried out in a designated and well-ventilated fume hood.
Experimental Protocol for Neutralization: The primary goal of this procedure is the complete and safe conversion of the reactive isocyanate groups into inert urea compounds.
-
Prepare Neutralization Solution: In a fume hood, prepare one of the decontamination solutions listed in Table 1 in a chemically resistant, open-top container. The container should be large enough to accommodate the waste and any potential foaming.
-
Controlled Reaction: Slowly and in small portions, add the this compound waste to the stirred decontamination solution.[3] Be aware that the reaction can be exothermic.
-
Allow for Complete Reaction: Let the mixture stand for a sufficient amount of time (e.g., several hours or overnight) to ensure the complete neutralization of the isocyanate. The container should remain open or loosely covered to allow for the venting of any evolved gases.
-
Final Disposal: The neutralized slurry or solution should be collected as hazardous waste. Contact your institution's EHS department for guidance on the final disposal of the treated waste.[4]
Table 1: Decontamination Solutions for Isocyanates
| Solution Formula | Component 1 | Component 2 | Component 3 |
| Formula 1 | 5-10% Sodium Carbonate | 0.2% Liquid Detergent | 90-95% Water |
| Formula 2 | 3-8% Concentrated Ammonia | 0.2% Liquid Detergent | 92-97% Water |
| Formula 3 | 10% Isopropyl Alcohol & 1% Ammonia | 89% Water |
Data sourced from various safety protocols for isocyanate disposal.[4][6][7]
Disposal of Empty Containers:
Empty containers that have held this compound must be decontaminated before disposal.[5]
-
Rinse the container multiple times with a suitable solvent (e.g., acetone). The rinsate should be treated as hazardous waste and neutralized as described above.
-
Decontaminate the container by filling it with one of the neutralization solutions from Table 1 and letting it stand for at least 24 hours with a loose-fitting cap.[8]
-
After decontamination, the container can be disposed of according to institutional and local regulations. It may be necessary to crush the container to prevent reuse.[8]
Disposal Workflow
The following diagram outlines the key decision-making and operational steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Disclaimer: This information is intended as a guide for trained professionals. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for this compound before handling or disposing of this chemical.[1] All waste disposal must comply with local, state, and federal regulations.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.be [fishersci.be]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 6. fsi.co [fsi.co]
- 7. actsafe.ca [actsafe.ca]
- 8. Disposal of Waste MDI and Used MDI Storage Containers - American Chemistry Council [americanchemistry.com]
Essential Safety and Operational Guide for Handling 2-Fluorophenyl Isocyanate
For researchers, scientists, and drug development professionals, the safe handling of reactive chemicals is paramount. This guide provides essential, immediate safety and logistical information for 2-Fluorophenyl isocyanate, including personal protective equipment (PPE) recommendations, emergency procedures, and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Standards and Specifications |
| Eye/Face Protection | Chemical safety goggles or a face shield. | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin Protection | Chemically resistant gloves (e.g., neoprene or nitrile), lab coat or coveralls, and closed-toe shoes. For extensive exposure, impervious protective clothing and boots are recommended.[2][3] | Choose gloves based on chemical resistance and duration of use.[2] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter (e.g., type ABEK (EN14387) respirator filter) should be used, especially in case of inadequate ventilation or when exposure limits may be exceeded.[1] A gas mask or self-contained breathing apparatus (SCBA) may be necessary for significant exposure or emergencies. | Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[1] |
Emergency First Aid Procedures
Immediate and appropriate first aid is critical in the event of exposure to this compound.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth if the substance was ingested or inhaled). Seek immediate medical attention.[1][4] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water.[1][4] If skin irritation occurs, seek medical advice.[2] |
| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][4] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][5] |
Spill and Disposal Plan
A clear and concise plan for managing spills and disposing of this compound is essential for laboratory safety and environmental protection.
Spill Response Protocol:
-
Evacuate and Secure the Area: Immediately evacuate non-essential personnel from the spill area and prevent entry.[6] Remove all sources of ignition as the substance is a flammable liquid and vapor.[7]
-
Ventilate the Area: Ensure adequate ventilation.[6]
-
Don Appropriate PPE: Before attempting cleanup, wear the appropriate PPE as outlined in the table above.[8]
-
Contain the Spill: For minor spills, absorb the material with an inert, dry absorbent such as sawdust, floor-dry, or other suitable material.[6] For larger spills, dike the area to prevent spreading.[6] Do not use water.[6]
-
Neutralize and Collect:
-
Decontaminate the Area: After cleanup, decontaminate the spill area with one of the solutions below, allowing it to stand for at least 10 minutes before wiping.[9]
-
Dispose of Waste: All contaminated materials, including absorbents and PPE, must be disposed of as hazardous waste.[6]
Decontamination Solutions:
The following table provides formulations for decontamination solutions to neutralize isocyanate spills.
| Formula | Composition | Notes |
| Formula 1 | 5-10% Sodium Carbonate, 0.2% Liquid Detergent, 89.8-94.8% Water.[6] | A common and effective neutralizing agent. |
| Formula 2 | 3-8% Concentrated Ammonia Solution, 0.2% Liquid Detergent, 91.8-96.8% Water.[6] | Requires good ventilation due to ammonia vapors.[6] |
Disposal Plan:
-
Waste Classification: Chemical waste generators are responsible for determining if the waste is hazardous and must adhere to local, regional, and national regulations for complete and accurate classification.
-
Licensed Disposal: Contact a licensed hazardous waste disposal contractor for the neutralization and proper disposal of this compound and any contaminated materials.[6]
-
Container Disposal: Do not reuse empty containers. They should be disposed of as unused product in accordance with regulations.[10]
Visual Workflow Guides
To further clarify procedural steps, the following diagrams illustrate key decision-making and response workflows.
Caption: PPE selection workflow for handling this compound.
Caption: Step-by-step workflow for responding to a this compound spill.
References
- 1. fishersci.com [fishersci.com]
- 2. aksci.com [aksci.com]
- 3. safeusediisocyanates.eu [safeusediisocyanates.eu]
- 4. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 5. fishersci.com [fishersci.com]
- 6. fsi.co [fsi.co]
- 7. fishersci.be [fishersci.be]
- 8. umanitoba.ca [umanitoba.ca]
- 9. safetyinnumbers.ca [safetyinnumbers.ca]
- 10. aksci.com [aksci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
